Chlorproethazine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2S.ClH/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22;/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQMDKCWUYZXOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84-01-5 (Parent) | |
| Record name | Chlorproethazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004611023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10196726 | |
| Record name | Chlorproethazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4611-02-3 | |
| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-diethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4611-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chlorproethazine hydrochloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neuriplege | |
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| Record name | Chlorproethazine hydrochloride | |
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| Record name | 2-chloro-N,N-diethyl-10H-phenothiazine-10-propylamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | CHLORPROETHAZINE HYDROCHLORIDE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pharmacology of Chlorproethazine Hydrochloride: A Technical Guide for Researchers
Abstract
Chlorproethazine hydrochloride is a phenothiazine derivative with documented use as a muscle relaxant and tranquilizer.[1][2] While specific, in-depth pharmacological data for this compound is limited in contemporary literature, its structural classification within the phenothiazine family allows for a comprehensive understanding of its likely pharmacological profile. This guide synthesizes information from the broader class of phenothiazine antipsychotics, with a particular focus on the well-characterized compound chlorpromazine, to provide a detailed technical overview of the anticipated mechanism of action, pharmacodynamics, pharmacokinetics, and clinical considerations for this compound. This document is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this compound.
Introduction: Unveiling a Phenothiazine Derivative
This guide, therefore, leverages the extensive body of research on phenothiazine pharmacology, primarily drawing parallels from the prototypical phenothiazine, chlorpromazine, to infer the pharmacological characteristics of this compound. This approach is grounded in the established structure-activity relationships within the phenothiazine class, where a common three-ring nucleus and variations in the side chain at position 10 dictate the potency and ancillary properties of the individual compounds.
Pharmacodynamics: A Multi-Receptor Engagement Profile
The therapeutic and adverse effects of phenothiazines are a direct consequence of their interaction with a wide array of neurotransmitter receptors in the central nervous system (CNS).
Primary Mechanism of Action: Dopamine D2 Receptor Antagonism
The hallmark of typical antipsychotics, including the phenothiazines, is their ability to block dopamine D2 receptors in the various dopamine pathways of the brain.[5][6] It is hypothesized that the antipsychotic effects of these drugs stem from the blockade of D2 receptors in the mesolimbic pathway, which is thought to be hyperactive in psychotic states.[7]
Conversely, the blockade of D2 receptors in other pathways is responsible for some of the prominent side effects. For instance, antagonism in the nigrostriatal pathway can lead to extrapyramidal symptoms (EPS), which manifest as movement disorders.[6] Blockade of D2 receptors in the tuberoinfundibular pathway can result in hyperprolactinemia due to the disruption of dopamine's inhibitory control over prolactin release.[8][9]
Signaling Pathway of Dopamine D2 Receptor Antagonism
Caption: Postulated mechanism of Chlorproethazine HCl at the dopamine D2 receptor.
Secondary Receptor Interactions
Phenothiazines are often referred to as "dirty drugs" due to their promiscuous binding to a variety of other receptors, which contributes to their side effect profile.[10]
-
Alpha-1 Adrenergic Receptor Blockade: This action can lead to orthostatic hypotension, dizziness, and reflex tachycardia.[11]
-
Histamine H1 Receptor Antagonism: Responsible for the sedative and hypnotic effects of many phenothiazines, as well as potential weight gain.[8][10]
-
Muscarinic M1 Receptor Antagonism: This leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[9][11]
-
Serotonin Receptor Blockade: Antagonism at 5-HT2A and 5-HT2C receptors may contribute to the antipsychotic efficacy and could potentially mitigate some of the extrapyramidal side effects, but may also be involved in weight gain.[6][12]
Table 1: Anticipated Receptor Binding Profile of this compound (Inferred from Phenothiazine Class)
| Receptor | Interaction | Potential Clinical Effect |
|---|---|---|
| Dopamine D2 | Antagonist | Antipsychotic, Antiemetic, Extrapyramidal Symptoms, Hyperprolactinemia |
| Alpha-1 Adrenergic | Antagonist | Hypotension, Dizziness |
| Histamine H1 | Antagonist | Sedation, Weight Gain |
| Muscarinic M1 | Antagonist | Dry Mouth, Constipation, Blurred Vision, Urinary Retention |
| Serotonin 5-HT2A | Antagonist | Potential modulation of antipsychotic effect and EPS |
Pharmacokinetics: The Journey Through the Body
The pharmacokinetic properties of phenothiazines are characterized by high lipid solubility, extensive metabolism, and a long elimination half-life.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Phenothiazines are generally well-absorbed after oral administration, though they are subject to significant first-pass metabolism in the liver, which can lead to variable bioavailability.[13][14]
-
Distribution: Due to their high lipophilicity, phenothiazines are widely distributed throughout the body and readily cross the blood-brain barrier.[8] They are also highly bound to plasma proteins.[12]
-
Metabolism: The metabolism of phenothiazines is complex and occurs primarily in the liver via the cytochrome P450 enzyme system, particularly CYP2D6 and CYP1A2.[12][15] Metabolic pathways include hydroxylation, sulfoxidation, N-demethylation, and subsequent conjugation with glucuronic acid.[15][16] Some of these metabolites may be pharmacologically active.[17][18]
-
Excretion: Metabolites are primarily excreted in the urine, with a smaller portion eliminated in the feces.[12] The elimination half-life of phenothiazines is typically long, often exceeding 24 hours.[12]
Metabolic Pathway of Phenothiazines
Caption: Generalized metabolic pathways for phenothiazine derivatives like Chlorproethazine.
Therapeutic Uses and Clinical Considerations
Established and Investigational Uses
The primary documented clinical application of chlorproethazine is as a muscle relaxant for the treatment of spasticity.[3][4] It has also been formulated as a topical agent for localized muscle pain.[1] Given its phenothiazine structure, it is plausible that it possesses antipsychotic, antiemetic, and sedative properties, although it has not been formally approved for these indications.
Adverse Effects
The adverse effect profile of chlorproethazine is expected to be similar to that of other low-potency phenothiazines like chlorpromazine.
Table 2: Potential Adverse Effects of this compound
| System | Common Adverse Effects | Serious Adverse Effects |
|---|---|---|
| Neurological | Sedation, Drowsiness, Dizziness[19] | Extrapyramidal Symptoms (EPS), Tardive Dyskinesia, Neuroleptic Malignant Syndrome (NMS), Seizures[19][20] |
| Cardiovascular | Orthostatic Hypotension, Tachycardia | QT Prolongation, Arrhythmias |
| Anticholinergic | Dry Mouth, Blurred Vision, Constipation, Urinary Retention[19] | Adynamic Ileus |
| Endocrine | Hyperprolactinemia (leading to gynecomastia, galactorrhea, amenorrhea)[20] | |
| Hepatic | Transient elevations in liver enzymes | Cholestatic Jaundice |
| Hematological | Agranulocytosis (rare) |
| Dermatological | Photosensitivity, Allergic skin reactions[3] | |
Hypothetical Experimental Workflow for Pharmacological Characterization
To definitively elucidate the pharmacological profile of this compound, a systematic experimental approach is necessary.
Experimental Workflow for Characterization
Caption: A proposed experimental workflow to characterize Chlorproethazine HCl.
Conclusion
This compound, a phenothiazine derivative with established use as a muscle relaxant, likely shares a significant portion of its pharmacological profile with other members of its class, most notably chlorpromazine. Its primary mechanism of action is presumed to be dopamine D2 receptor antagonism, supplemented by interactions with a variety of other neurotransmitter receptors. This multi-receptor activity profile dictates its potential therapeutic effects and its anticipated adverse reactions. While this guide provides a robust, evidence-based framework for understanding the pharmacology of this compound, it underscores the need for specific, dedicated research to fully characterize its unique properties and clinical potential.
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A Technical Guide to Chlorproethazine Hydrochloride in Neurological Disease Research: Mechanisms, Applications, and Methodologies
Abstract
Chlorproethazine hydrochloride is a compound belonging to the phenothiazine class, a group of molecules that heralded the modern era of neuropharmacology.[1] While specific research on Chlorproethazine is less extensive than its close analog, chlorpromazine, its structural similarity allows for robust, inferred mechanisms of action and applications. This guide provides an in-depth technical overview of this compound for professionals in neurological disease research. We synthesize foundational principles from the broader phenothiazine class, focusing on multi-receptor engagement, emerging neuroprotective pathways, and detailed experimental protocols. By leveraging the vast knowledge base of chlorpromazine as a prototypical agent, this document offers a scientifically grounded framework for investigating Chlorproethazine in models of psychosis, neuroinflammation, ischemic injury, and spasticity. Included are step-by-step, self-validating protocols for in vitro and in vivo assays, data interpretation strategies, and visualizations of key signaling pathways to empower researchers in their experimental design and execution.
Section 1: Introduction to Chlorproethazine and the Phenothiazine Class
Chemical Identity and Properties of this compound
Chlorproethazine is a tricyclic heterocyclic compound derived from the phenothiazine scaffold.[2] It is characterized by a chlorine atom substituent on the phenothiazine ring and a diethylaminopropyl side chain at the nitrogen atom.[2][3] For research applications, it is typically supplied as a hydrochloride salt to enhance aqueous solubility and stability.[4][5]
| Property | Value | Source(s) |
| IUPAC Name | 3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine | [2][3] |
| CAS Number | 4611-02-3 (Hydrochloride) | [3][4] |
| Molecular Formula | C₁₉H₂₄Cl₂N₂S (Hydrochloride) | [4][5] |
| Molecular Weight | 383.38 g/mol (Hydrochloride) | [4][5] |
| Primary Class | Phenothiazine | [1][3] |
| Known Applications | Biochemical research, muscle relaxant, tranquilizer | [3][5] |
The Phenothiazine Scaffold: A Prototypical Structure in Neuropharmacology
Phenothiazines were first synthesized in the late 19th century, with their antipsychotic properties discovered in the 1950s with the advent of chlorpromazine.[1][6] This discovery revolutionized the treatment of schizophrenia and established the dopamine hypothesis of psychosis.[6][7] The core phenothiazine structure is a versatile scaffold that has been modified to create dozens of neurologically active drugs.[1] Their therapeutic effects and side effect profiles are dictated by the nature of the side chain at position 10 and substitutions on the ring system.[8]
Contextualizing Chlorproethazine: Leveraging Data from Chlorpromazine
Due to the extensive body of research on chlorpromazine, it serves as an invaluable reference compound for understanding the likely pharmacological profile of less-studied derivatives like Chlorproethazine.[9][10] Both share the same chlorinated phenothiazine core. The primary structural difference lies in the terminal amine of the side chain (N,N-diethyl for Chlorproethazine vs. N,N-dimethyl for chlorpromazine).[3][11] This subtle modification can influence receptor affinity, pharmacokinetics, and metabolism, but the fundamental mechanisms of action are expected to be highly conserved. This guide will therefore draw upon the well-established pharmacology of chlorpromazine to build a predictive and testable framework for Chlorproethazine research.
Section 2: Core Mechanisms of Action in the Central Nervous System
The defining characteristic of first-generation phenothiazines is their broad-spectrum receptor antagonism. Their activity is not limited to a single target but involves a complex interplay across multiple neurotransmitter systems, which accounts for both their therapeutic efficacy and their side effect profile.[7][12]
Primary Target: Dopamine Receptor Antagonism
The principal mechanism for the antipsychotic effects of phenothiazines is the blockade of post-synaptic dopamine D2 receptors, particularly in the brain's mesolimbic pathway.[6][7][12] Overactivity in this pathway is strongly associated with the positive symptoms of psychosis (e.g., hallucinations, delusions).[7] By antagonizing D2 receptors, phenothiazines reduce this excessive dopaminergic activity.[7] Most phenothiazines also exhibit varying affinities for other dopamine receptor subtypes (D1, D3, D4).[10]
Multi-Receptor Engagement
Beyond dopamine, phenothiazines interact with a wide array of other G protein-coupled receptors:
-
Serotonin (5-HT) Receptors: Antagonism at 5-HT2 receptors may contribute to efficacy against negative symptoms of schizophrenia and can mitigate some of the extrapyramidal (motor) side effects caused by D2 blockade.[7]
-
Histamine (H1) Receptors: Strong blockade of H1 receptors is responsible for the prominent sedative effects of many phenothiazines.[7][12]
-
Adrenergic (α) Receptors: Blockade of α1-adrenergic receptors can lead to vasodilation and orthostatic hypotension (a drop in blood pressure upon standing).[12]
-
Muscarinic (M) Acetylcholine Receptors: Antagonism at muscarinic receptors leads to anticholinergic side effects such as dry mouth, blurred vision, and constipation.[12]
Emerging Mechanisms: Neuroinflammation, Oxidative Stress, and Cellular Trafficking
Modern research has uncovered mechanisms for phenothiazines beyond simple receptor blockade:
-
Anti-inflammatory Effects: Chlorpromazine has been shown to reduce neuroinflammation by directly inhibiting Kv1.3 voltage-gated potassium channels on activated microglia, the resident immune cells of the brain.[13] This action is independent of dopamine receptors and suggests a role in diseases with a strong inflammatory component.
-
Neuroprotection via Antioxidant Activity: In models of ischemic stroke, phenothiazines like chlorpromazine and promethazine confer neuroprotection by mitigating oxidative stress.[14][15] They can reduce the accumulation of reactive oxygen species (ROS), which are highly damaging molecules produced during ischemia-reperfusion injury.[14][16][17]
-
Inhibition of Clathrin-Mediated Endocytosis: Chlorpromazine is a widely used tool in cell biology to block clathrin-mediated endocytosis, a key process for receptor internalization and viral entry.[18] This mechanism could be relevant for modulating receptor density on the cell surface and in studying pathogen-host interactions in the CNS.
Section 3: Applications in Neurological Disease Models
The diverse pharmacology of this compound makes it a valuable tool for interrogating multiple pathological processes in neurological disorders.
Modeling Psychosis and Schizophrenia
The primary application is leveraging D2 receptor antagonism to model the effects of antipsychotic drugs. Researchers can use Chlorproethazine to study the downstream signaling consequences of D2 blockade, its effects on neural circuit activity, and its impact on behaviors in animal models that are relevant to psychosis (e.g., amphetamine-induced hyperlocomotion).[10]
Neuroprotection in Ischemic Injury
Given the evidence for phenothiazines in reducing ischemic damage, Chlorproethazine is a candidate for research in stroke and other forms of acute brain injury.[14][15] The proposed mechanism involves the inhibition of oxidative stress pathways like those involving NADPH oxidase (NOX).[14]
Alleviating Neuroinflammation
Chlorproethazine can be used to explore the link between neuroinflammation and the pathology of various disorders, including depression, Alzheimer's disease, and traumatic brain injury.[13][19] Its potential to modulate microglial activation provides a tool to dissect the role of these immune cells in disease progression.[13]
Investigating Spasticity and Motor Control
Historically, Chlorproethazine has been recognized for its ability to reduce spasticity and muscle rigidity.[4][20][21] This makes it a relevant compound for research in spinal cord injury, multiple sclerosis, and other conditions characterized by upper motor neuron dysfunction.[22] Recent studies suggest some phenothiazines may enhance the function of the KCC2 co-transporter, which is critical for maintaining chloride homeostasis and inhibitory neurotransmission in motor neurons.[23]
Section 4: Experimental Design and Protocols
The following protocols are designed to be self-validating, with clear causality and checkpoints. They are adapted from established methodologies for phenothiazines.
Compound Handling and Solution Preparation
-
Rationale: this compound is light-sensitive and should be handled accordingly. For in vitro experiments, a high-concentration stock in an organic solvent like DMSO is standard practice to minimize the final solvent concentration in the assay medium, which can be toxic to cells.
-
Procedure:
-
Purchase this compound (CAS 4611-02-3) from a reputable chemical supplier.[5]
-
To prepare a 10 mM stock solution, dissolve 3.83 mg of Chlorproethazine HCl in 1 mL of sterile DMSO.
-
Vortex thoroughly until fully dissolved.
-
Aliquot the stock solution into small, light-protected tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C for up to 6 months.
-
When preparing working solutions, dilute the stock in the appropriate aqueous buffer or cell culture medium immediately before use. Ensure the final DMSO concentration does not exceed 0.5% (v/v) in cell-based assays.
-
Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
-
Principle: This is a competitive binding assay. A radiolabeled or fluorescently-labeled ligand with known high affinity for the D2 receptor is incubated with a source of the receptor (e.g., cell membranes). The ability of the unlabeled test compound (Chlorproethazine) to displace the labeled ligand is measured. The concentration of test compound that displaces 50% of the specific binding (IC50) is determined and converted to a binding affinity constant (Ki).[24]
-
Methodology:
-
Reagents & Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human D2 receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).[24]
-
Non-specific binding control: Haloperidol (10 µM).[24]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Chlorproethazine HCl serial dilutions.
-
96-well plates, scintillation fluid, liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine assay buffer, radioligand (e.g., 1 nM final concentration of [³H]-Spiperone), and either vehicle, non-specific control (Haloperidol), or a concentration of Chlorproethazine.
-
Add cell membranes (e.g., 5-10 µg protein per well) to initiate the binding reaction.
-
Incubate at room temperature for 90-120 minutes to reach equilibrium.[24]
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, washing quickly with ice-cold assay buffer to separate bound from free radioligand.
-
Allow filters to dry, add scintillation fluid, and count radioactivity using a scintillation counter.
-
-
Data Analysis & Validation:
-
Calculate Specific Binding = Total Binding (vehicle) - Non-specific Binding (Haloperidol).
-
Plot the percentage of specific binding against the log concentration of Chlorproethazine.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Validation Checkpoint: The specific binding should constitute at least 80% of the total binding. The standard competitor (Haloperidol) should produce a full displacement curve with an expected Ki value.
-
-
Protocol 2: In Vitro Neuroinflammation Assay using Microglia
-
Objective: To determine if Chlorproethazine can suppress the pro-inflammatory activation of microglial cells.
-
Principle: Microglial cells (e.g., the BV-2 cell line or primary microglia) can be activated in vitro by lipopolysaccharide (LPS), a component of bacterial cell walls.[25][26] Activation leads to morphological changes and the release of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-1β).[27][28] The ability of Chlorproethazine to prevent or reduce this response is measured.
-
Methodology:
-
Reagents & Materials:
-
BV-2 microglial cells.
-
Culture Medium: DMEM with 10% FBS and antibiotics.
-
LPS from E. coli (100 ng/mL to 1 µg/mL final concentration).[25]
-
Chlorproethazine HCl.
-
Griess Reagent for NO measurement.
-
ELISA kits for TNF-α or IL-1β.
-
-
Procedure:
-
Seed BV-2 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of Chlorproethazine HCl (or vehicle) for 1-2 hours.
-
After incubation, collect the cell culture supernatant for analysis.
-
NO Measurement: Mix the supernatant with Griess Reagent according to the manufacturer's instructions and measure absorbance at ~540 nm. Create a sodium nitrite standard curve to quantify NO₂⁻ levels.
-
Cytokine Measurement: Use the supernatant in a commercial ELISA kit for TNF-α or IL-1β following the kit's protocol.
-
-
Data Analysis & Validation:
-
Compare NO and cytokine levels in LPS-stimulated wells versus those co-treated with Chlorproethazine.
-
Calculate the percent inhibition of the inflammatory response.
-
Perform a cell viability assay (e.g., MTT or LDH) in parallel to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Validation Checkpoint: LPS stimulation should cause a robust (at least 3 to 5-fold) and statistically significant increase in NO and cytokine production compared to unstimulated control cells.
-
-
Protocol 3: In Vivo Rodent Model of Neuroleptic Activity
-
Objective: To assess the central D2-receptor blocking activity of Chlorproethazine in vivo.
-
Principle: High doses of potent D2 antagonists induce catalepsy in rodents, a state of motor immobility and failure to correct an externally imposed posture.[29] This is a classic, albeit high-dose, behavioral screen for neuroleptic (antipsychotic-like) drugs and reflects strong blockade of the nigrostriatal dopamine pathway.[30][31]
-
Methodology:
-
Animals & Reagents:
-
Male Sprague-Dawley rats (200-250g) or C57BL/6 mice.
-
Chlorproethazine HCl dissolved in sterile saline.
-
Haloperidol (1 mg/kg, i.p.) as a positive control.[29]
-
Vehicle control (sterile saline).
-
-
Procedure:
-
Administer Chlorproethazine (e.g., dose range of 1-20 mg/kg) via intraperitoneal (i.p.) injection.
-
At set time points (e.g., 30, 60, 90, 120 minutes) post-injection, assess for catalepsy.
-
Bar Test: Gently place the animal's forepaws on a horizontal bar raised 6-9 cm above the surface.[29]
-
Measure the latency (in seconds) for the animal to remove both paws and correct its posture. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis & Validation:
-
Compare the catalepsy scores (descent latency) between vehicle, positive control, and Chlorproethazine-treated groups using appropriate statistical tests (e.g., ANOVA).
-
Validation Checkpoint: The positive control, Haloperidol, should induce a significant and robust cataleptic state at the expected time points. Vehicle-treated animals should show minimal to no catalepsy.
-
-
Section 5: Data Interpretation and Troubleshooting
-
On-Target vs. Off-Target Effects: Given the multi-receptor profile, a key challenge is attributing an observed effect to a specific receptor. For example, is a behavioral change due to D2, 5-HT2, or H1 blockade? This can be dissected using receptor-specific antagonists as controls or by testing in cell lines expressing only the receptor of interest.
-
Pharmacokinetics: Phenothiazines are lipophilic and can be sequestered in fatty tissues, leading to long half-lives.[10] Consider this when designing washout periods in crossover studies.
-
Toxicity: At higher concentrations, phenothiazines can be cytotoxic. Always run parallel viability assays in vitro. In vivo, monitor for excessive sedation, hypotension, and anticholinergic effects (e.g., reduced grooming).
Section 6: Conclusion and Future Directions
This compound is a classic neuropharmacological tool with renewed relevance for modern neurological research. While its foundational mechanism as a dopamine D2 antagonist is well-inferred, its potential roles in modulating neuroinflammation, protecting against oxidative stress, and influencing motor control pathways offer exciting avenues for investigation. By employing the rigorous, self-validating protocols outlined in this guide, researchers can effectively characterize the compound's profile and explore its therapeutic potential in a new generation of disease models, from schizophrenia to ischemic stroke and spinal cord injury.
Section 7: References
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Phenothiazine - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 12, 2026, from [Link]
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Phenothiazine: Therapeutic Uses, Mechanism of Action, and Potential Side Effects. (2026). MassiveBio. Retrieved January 12, 2026, from [Link]
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Reduced Apoptotic Injury by Phenothiazine in Ischemic Stroke through the NOX-Akt/PKC Pathway. (2022). Antioxidants, 11(11), 2262. [Link]
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Edinoff, A. N., et al. (2022). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. Psychopharmacology Bulletin, 52(2), 86–107. [Link]
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List of Phenothiazine antipsychotics. (n.d.). Drugs.com. Retrieved January 12, 2026, from [Link]
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Matthews, W. B. (1965). The action of chlorproethazine on spasticity. Brain, 88(5), 1057–1064. [Link]
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Characterization of microglia activation assay in 96-well format. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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The antioxidative, non-psychoactive tricyclic phenothiazine reduces brain damage after experimental traumatic brain injury in mice. (2015). Neuroscience Letters, 584, 327–332. [Link]
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Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway. (2014). Molecular Medicine Reports, 10(3), 1221–1226. [Link]
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Chlorproethazine | C19H23ClN2S. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Phenothiazine-Derived Antipsychotic Drugs Inhibit Dynamin and Clathrin-Mediated Endocytosis. (2011). Traffic, 12(1), 71-84. [Link]
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Phenothiazine normalizes the NADH/NAD+ ratio, maintains mitochondrial integrity and protects the nigrostriatal dopamine system in a chronic rotenone model of Parkinson's disease. (2019). Redox Biology, 22, 101164. [Link]
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Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10). (2020). Frontiers in Cellular Neuroscience, 14, 623621. [Link]
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THE ACTION OF CHLORPROETHAZINE ON SPASTICITY. (1965). Brain, 88(4), 1057-1064. [Link]
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Live imaging analysis of microglial activation induced by LPS. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Microglial Activation After Systemic Stimulation With Lipopolysaccharide and Escherichia coli. (2020). Frontiers in Neurology, 11, 592013. [Link]
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The Demonstration in Vivo of Specific Binding Sites for Neuroleptic Drugs in Mouse Brain. (1977). Brain Research, 130(1), 176-183. [Link]
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Novel Oral Drug Administration in an Animal Model of Neuroleptic Therapy. (2005). Journal of Neuroscience Methods, 147(1), 49-55. [Link]
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Influence of Neuroleptics on Cytotoxic Activity of Rat Natural Killer Cells. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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D2 Dopamine Receptor Assay. (n.d.). Innoprot. Retrieved January 12, 2026, from [Link]
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Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved January 12, 2026, from [Link]
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Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. (2023). Frontiers in Chemistry, 11, 1145625. [Link]
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Behavioural Characterization of Neuroleptic Properties in the Rodent. (1978). Psychopharmacology, 59(2), 117-127. [Link]
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Phenothiazines Reduce Ischemic Damage to the Central Nervous System. (1989). Brain Research, 482(1), 189-193. [Link]
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Phenytoin and chlorpromazine in the treatment of spasticity. (1980). Archives of Neurology, 37(6), 360-364. [Link]
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Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. Retrieved January 12, 2026, from [Link]
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[Effect of phenothiazine derivatives on the development of experimental traumatic brain edema]. (1982). Farmakologiia i Toksikologiia, 45(5), 42-45. [Link]
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Chlorpromazine vs Promethazine Comparison. (n.d.). Drugs.com. Retrieved January 12, 2026, from [Link]
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Phenytoin and Chlorpromazine in the Treatment of Spasticity. (1980). Archives of Neurology, 37(6), 360-364. [Link]
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Acepromazine and Chlorpromazine as Pharmaceutical-grade Alternatives to Chlorprothixene for Pupillary Light Reflex Imaging in Mice. (2020). Journal of the American Association for Laboratory Animal Science, 59(2), 177-183. [Link]
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[Chlorproethazine. Its importance in neurology]. (1961). La Presse Médicale, 69, 2187-2189. [Link]
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Chlorpromazine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Prochlorperazine Increases KCC2 Function and Reduces Spasticity after Spinal Cord Injury. (2017). Journal of Neurotrauma, 34(24), 3397-3406. [Link]
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Anti catatonic activity of drugs in rats/mice OR Haloperidol induced catalepsy in rats. (2022, June 8). YouTube. [Link]
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What is the mechanism of Chlorpromazine Hydrochloride? (2024). Patsnap Synapse. Retrieved January 12, 2026, from [Link]
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Chlorpromazine | C17H19ClN2S. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Structures of promethazine, chlorpromazine and imipramine. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Chlorpromazine directly inhibits Kv1.3 channels by facilitating the inactivation of channels. (2025). Molecular Brain, 18(1), 38. [Link]
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The action of chlorpromazine at an isolated cholinergic synapse. (1979). Brain Research, 164, 227-236. [Link]
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The Role of Oxidative Stress in Ischaemic Stroke and the Influence of Gut Microbiota. (2024). Antioxidants, 13(3), 336. [Link]
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Oxidative Stress and the Use of Antioxidants in Stroke. (2018). International Journal of Molecular Sciences, 19(12), 4095. [Link]
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Oxidative stress and its role in the pathogenesis of ischaemic stroke. (2014). International Journal of Stroke, 9(8), 1016-1023. [Link]
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Increased Oxidative Stress Markers in Acute Ischemic Stroke Patients Treated with Thrombolytics. (2023). Antioxidants, 12(3), 629. [Link]
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Discovery and synthesis of Chlorproethazine hydrochloride
An In-depth Technical Guide to the Discovery and Synthesis of Chlorproethazine Hydrochloride
Abstract
Chlorproethazine [3-(2-Chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine] is a phenothiazine derivative recognized for its tranquilizing and muscle relaxant properties.[1][2] This technical guide provides a comprehensive overview of its historical discovery, rooted in the broader development of phenothiazine chemistry, and offers a detailed examination of its chemical synthesis. We will explore the strategic considerations behind the synthetic pathway, present step-by-step experimental protocols, and discuss the compound's pharmacological profile and mechanism of action. This document is intended for researchers, chemists, and drug development professionals, providing the technical accuracy and field-proven insights necessary for understanding and potentially replicating the synthesis and characterization of this compound.
Introduction: The Phenothiazine Legacy
The phenothiazine scaffold is a cornerstone in the history of medicinal chemistry. Originating from the synthetic dye industry in the late 19th century, the tricyclic phenothiazine core was initially explored for antiseptic and antihelminthic applications.[3][4] A pivotal shift occurred in the mid-20th century when researchers at France's Rhône-Poulenc laboratories, while investigating antihistaminic agents, synthesized a series of N-alkylamino derivatives.[3][4] This line of inquiry famously led to the creation of chlorpromazine, a compound that revolutionized psychiatry as the first effective antipsychotic drug.[3][5]
Chlorproethazine (also known as RP-4909) emerged from this same fertile ground of research.[6] While structurally similar to chlorpromazine, its pharmacological profile was characterized differently, with its primary applications being a centrally acting muscle relaxant and tranquilizer, marketed in Europe under the brand name Neuriplege.[1][2] This guide focuses on the specific journey of Chlorproethazine, from its chemical conception to its synthesis and pharmacological action.
Chemical Synthesis of this compound
The synthesis of Chlorproethazine is a multi-step process that leverages established organic chemistry principles. The most common and industrially relevant approach involves the N-alkylation of a pre-formed 2-chlorophenothiazine nucleus. This method offers high efficiency and control over the final product.
Strategic Rationale for the Synthetic Pathway
The chosen pathway hinges on the nucleophilicity of the nitrogen atom at position 10 of the phenothiazine ring. The synthesis can be logically dissected into two primary stages:
-
N-Alkylation of 2-Chlorophenothiazine: This is the key bond-forming step. The hydrogen on the phenothiazine's secondary amine is acidic enough to be removed by a strong base. The resulting anion acts as a potent nucleophile, attacking an alkyl halide electrophile to form the desired C-N bond and attach the diethylaminopropyl side chain. The choice of base is critical; strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) in the presence of a phase-transfer catalyst are effective for deprotonation without promoting unwanted side reactions.[7][8]
-
Conversion to Hydrochloride Salt: The free base of Chlorproethazine is an oily substance. For pharmaceutical applications, conversion to a crystalline, water-soluble, and stable salt is essential. Treatment of the free base with hydrochloric acid (HCl) quantitatively yields the hydrochloride salt, which is easier to handle, purify, and formulate.[7]
Visualization of the Synthesis Workflow
The following diagram illustrates the logical flow of the primary synthetic route to this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol describes the synthesis starting from 2-chlorophenothiazine.
Step 1: N-Alkylation of 2-Chlorophenothiazine
-
Setup: To a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-chlorophenothiazine and a suitable solvent such as toluene or N,N-dimethylformamide (DMF).[7][8]
-
Deprotonation: Add a strong base. A common choice is sodium hydride (NaH, 60% dispersion in mineral oil).[8] The mixture is stirred under a nitrogen atmosphere. The temperature may be kept at 0°C initially and then allowed to warm to room temperature.[8] Alternatively, a combination of sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium bromide can be used in a solvent like toluene.[7]
-
Alkylation: Once deprotonation is complete (indicated by the cessation of hydrogen gas evolution with NaH), add 3-chloro-1-diethylaminopropane dropwise to the reaction mixture.[1]
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding water or brine.[8] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or ether). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Chlorproethazine free base as an oil.
Step 2: Purification and Salt Formation
-
Purification (Optional): The crude oil can be purified by column chromatography on silica gel if necessary.[8]
-
Salt Formation: Dissolve the purified Chlorproethazine free base in a suitable anhydrous solvent, such as isopropanol or ether.
-
Precipitation: While stirring, bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in ether), until the solution is acidic.[9]
-
Isolation: The this compound will precipitate as a solid. Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum to yield the final product.
Key Synthesis Parameters
| Parameter | Reagent/Condition | Purpose / Rationale |
| Starting Material | 2-Chlorophenothiazine | Provides the core tricyclic structure. |
| Alkylating Agent | 3-Chloro-1-diethylaminopropane | Introduces the N,N-diethylpropan-1-amine side chain essential for activity. |
| Base | Sodium Hydride (NaH) or NaOH | Deprotonates the phenothiazine nitrogen, creating a potent nucleophile. |
| Catalyst | Tetrabutylammonium Bromide | Used with NaOH as a phase-transfer catalyst to facilitate the reaction between aqueous and organic phases.[7] |
| Solvent | Toluene, DMF | Aprotic solvents that are stable to the strong base and dissolve the reactants. |
| Acid for Salt | Anhydrous Hydrochloric Acid | Converts the oily free base into a stable, solid hydrochloride salt for pharmaceutical use. |
Pharmacological Profile
Chlorproethazine's therapeutic effects are a result of its interaction with multiple neurotransmitter systems in the central nervous system (CNS), a characteristic feature of the phenothiazine class.
Mechanism of Action
While the precise mechanism for its muscle relaxant effects is not fully elucidated, it is understood to be a centrally acting agent.[10] Its activity is believed to stem from a combination of receptor antagonisms, similar to its chemical cousin, chlorpromazine.[5][11]
-
Dopamine D2 Receptor Antagonism: A hallmark of phenothiazines, blockade of D2 receptors in various brain pathways contributes to its tranquilizing and sedative effects.[5][12]
-
Muscarinic M1 Receptor Antagonism: Blockade of these acetylcholine receptors can contribute to sedation and a reduction in muscle spasms.[11]
-
Histamine H1 Receptor Antagonism: Potent blockade of H1 receptors is a primary driver of the sedative and tranquilizing effects observed with this class of drugs.[11]
-
Alpha-Adrenergic Receptor Antagonism: Blockade of α1-adrenergic receptors can contribute to sedation and orthostatic hypotension.[5]
The combined effect of these interactions, particularly within the basal ganglia and spinal cord, likely interrupts polysynaptic reflexes, leading to a reduction in skeletal muscle hyperactivity and spasticity.[6][13]
Visualization of Proposed Mechanism
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Chlorproethazine hydrochloride vs Chlorpromazine chemical properties
An In-Depth Technical Guide to the Comparative Chemical Properties of Chlorproethazine Hydrochloride and Chlorpromazine
Abstract
This guide provides a detailed comparative analysis of this compound and Chlorpromazine, two phenothiazine derivatives with notable applications in pharmacology. While structurally similar, their distinct chemical properties give rise to different pharmacological profiles and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of their chemical structures, physicochemical properties, and analytical methodologies for their characterization. The guide emphasizes the causal relationships between chemical structure and biological activity, providing field-proven insights and self-validating experimental protocols.
Introduction: The Phenothiazine Scaffold and its Therapeutic Significance
The phenothiazine core structure is a cornerstone in medicinal chemistry, giving rise to a class of drugs with a broad spectrum of central nervous system activity. Chlorpromazine, a first-generation antipsychotic, revolutionized the treatment of schizophrenia in the 1950s. Its discovery paved the way for the development of numerous derivatives, including Chlorproethazine, an anticholinergic and antihistaminic agent. Understanding the subtle yet significant chemical distinctions between these two molecules is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.
This guide will dissect the chemical nuances of this compound and Chlorpromazine, providing a foundational understanding for researchers in pharmacology and drug development.
Comparative Analysis of Chemical Structures and Physicochemical Properties
The chemical structures of Chlorpromazine and Chlorproethazine are distinguished by the nature of the aliphatic amine side chain attached to the phenothiazine ring. This seemingly minor variation has a profound impact on their physicochemical properties and, consequently, their pharmacological activity.
Chlorpromazine features a 3-(dimethylamino)propyl side chain, which is a key structural motif for its dopamine D2 receptor antagonism. Chlorproethazine , in contrast, possesses a 2-(diethylamino)ethyl side chain, contributing to its more pronounced anticholinergic and antihistaminic properties.
Below is a table summarizing the key physicochemical properties of both compounds.
| Property | Chlorpromazine | This compound | Reference |
| Molecular Formula | C17H19ClN2S | C18H23ClN2S·HCl | |
| Molecular Weight | 318.86 g/mol | 371.37 g/mol | |
| IUPAC Name | 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine | 2-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylethanamine;hydrochloride | |
| CAS Number | 50-53-3 | 38878-41-4 | |
| pKa | 9.3 | Not readily available | |
| LogP | 5.14 | Estimated to be similar or slightly higher than Chlorpromazine | |
| Solubility | Soluble in water, ethanol, and chloroform | Soluble in water | |
| Melting Point | 196-198 °C (hydrochloride salt) | 168-170 °C |
Pharmacological Profiles and Mechanism of Action
The structural differences between Chlorpromazine and Chlorproethazine directly influence their interactions with biological targets.
Chlorpromazine primarily acts as an antagonist at dopamine D2 receptors in the mesolimbic pathway of the brain, which is central to its antipsychotic effects. It also exhibits antagonist activity at a range of other receptors, including serotonergic (5-HT2A, 5-HT2C), adrenergic (α1, α2), cholinergic (muscarinic), and histaminergic (H1) receptors, contributing to its complex side effect profile.
Chlorproethazine , with its diethylaminoethyl side chain, displays a greater affinity for muscarinic acetylcholine receptors and histamine H1 receptors, leading to its predominant anticholinergic and antihistaminic effects. Its interaction with dopamine receptors is significantly weaker compared to Chlorpromazine.
A Technical Guide to the Application of Phenothiazine Compounds in Spasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Re-evaluating a Classic Drug Class for a Complex Neurological Condition
Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, arises from upper motor neuron lesions common in conditions like spinal cord injury, multiple sclerosis, and stroke. The underlying pathophysiology involves a complex interplay of neuronal hyperexcitability and disinhibition within the central nervous system (CNS). While several therapeutic agents exist, they often present a challenging balance between efficacy and adverse effects. This guide delves into the scientific rationale and practical application of phenothiazine compounds—a class of drugs historically recognized for their antipsychotic properties—as potential modulators of spasticity.
Phenothiazines are tricyclic heterocyclic compounds that were first synthesized in the late 19th century and later revolutionized psychiatry with the development of chlorpromazine in the 1950s.[1][2] Their utility, however, extends beyond dopamine receptor antagonism. This guide provides an in-depth exploration of their multifaceted pharmacology, offering a framework for researchers to design and execute robust preclinical studies investigating their antispastic potential. We will move beyond simple procedural descriptions to explain the causal links between molecular mechanisms and experimental design, ensuring a scientifically rigorous approach.
Part 1: The Multifaceted Molecular Mechanisms of Phenothiazines
The therapeutic potential of phenothiazines in spasticity does not stem from a single mode of action. Instead, it arises from their ability to engage multiple, synergistic targets within the CNS and periphery. Understanding this polypharmacology is critical for designing experiments that can effectively parse their contributions to reducing muscle hypertonia.
Primary Target: Dopamine D2 Receptor Antagonism
The hallmark of phenothiazines is their antagonism of dopamine D2 receptors in the brain.[1][3][4] While primarily associated with their antipsychotic effects, this action is relevant to motor control. The nigrostriatal dopamine pathway is a key regulator of movement, and its modulation can influence motor output.[5][6] By blocking D2 receptors, phenothiazines can alter the complex signaling cascades that contribute to the regulation of muscle tone, although this same mechanism is responsible for significant extrapyramidal side effects, such as parkinsonism and dystonia, which can confound spasticity assessments.[1][4][7]
Modulation of Inhibitory Neurotransmission: GABAergic Effects
A crucial element in the pathophysiology of spasticity is the loss of inhibitory control. Certain phenothiazines have been shown to directly interact with the GABAergic system, the primary inhibitory network in the CNS. Studies using voltage-clamp techniques on cultured spinal cord neurons have demonstrated that compounds like trifluoperazine and chlorpromazine can block GABA-A receptor currents in a non-competitive manner.[8] This action, which decreases the maximal response to GABA, is distinct from benzodiazepines that enhance GABA's affinity for its receptor.[9] While seemingly counterintuitive (blocking an inhibitory receptor), this interaction highlights the complexity of CNS pharmacology; the net effect on a hyperexcitable circuit may still contribute to a reduction in pathological motor output, warranting further investigation in spasticity models.
Calcium Signaling and Calmodulin Inhibition
Beyond neurotransmitter receptors, phenothiazines are potent inhibitors of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that regulates numerous cellular processes.[10][11][12] In the context of muscle contraction, Ca2+-CaM signaling is vital for activating myosin light chain kinase (MLCK) in smooth muscle and modulating various processes in skeletal muscle.[13] By binding to CaM in a calcium-dependent manner, phenothiazines like trifluoperazine and chlorpromazine can prevent its activation of downstream targets, including Ca2+-ATPases responsible for calcium extrusion from the cell.[10][13][14] This inhibition of Ca2+-dependent signaling provides a direct peripheral mechanism for reducing muscle contractility and hypertonia.
Influence on Other Systems: Serotonin and Brainstem Pathways
The influence of phenothiazines extends to other critical systems. Some possess antagonist activity at serotonin (5-HT) receptors, which is significant as serotonergic pathways are deeply implicated in the development of spasticity following spinal cord injury.[4][15] Furthermore, evidence suggests that phenothiazines may exert their antispastic effects by acting on the brainstem to alter the function of the fusimotor system, which controls the sensitivity of muscle spindles.[9][16] This central action on the gamma motor neurons can reduce the afferent feedback that drives stretch reflex hyperexcitability.
Caption: Multi-target signaling pathways of phenothiazine compounds in spasticity.
Part 2: A Framework for Preclinical Evaluation
A rigorous preclinical assessment is paramount to validating the therapeutic hypothesis for phenothiazines in spasticity. This involves selecting an appropriate animal model, defining robust outcome measures, and executing a well-controlled experimental workflow.
Animal Model Selection: The Causality Behind the Choice
The choice of animal model is not arbitrary; it must reflect the clinical etiology of spasticity being investigated.
-
Spinal Cord Injury (SCI) Models (Rat/Mouse): Transection or contusion models are the most common. They are highly relevant as they produce robust, long-lasting spasticity below the level of injury. The rationale for their use is the well-characterized loss of supraspinal inhibitory control, which is a primary driver of spasticity.
-
Chronic Stroke Models (Rat): Models like middle cerebral artery occlusion (MCAO) can induce spasticity and are valuable for studying post-stroke motor deficits. Their use is justified when the research question is specific to the cerebrovascular accident etiology.
-
Genetic Models (e.g., SOD1 mice for ALS): These models are essential for studying spasticity within the context of a specific neurodegenerative disease, allowing for investigation of disease-modifying effects alongside symptomatic relief.[15]
Experimental Workflow: A Self-Validating System
The following workflow is designed to ensure that the observed effects are directly attributable to the phenothiazine compound and not to confounding variables like spontaneous recovery or procedural artifacts.
Caption: A validated experimental workflow for preclinical spasticity studies.
Detailed Experimental Protocol: A Representative Model
This protocol outlines a standard approach using a rat SCI model. Justification: This model is widely used and produces a spastic phenotype that can be reliably quantified.
Objective: To assess the efficacy of Trifluoperazine in reducing spasticity in a thoracic contusion SCI rat model.
Materials:
-
Adult female Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., Isoflurane)
-
Infinite Horizon Impactor (or similar device)
-
Trifluoperazine hydrochloride (dissolved in sterile saline)
-
Vehicle (sterile saline)
-
EMG recording equipment
-
Goniometer or digital joint angle logger
Methodology:
-
SCI Surgery (Induction):
-
Anesthetize the rat and perform a dorsal laminectomy at the T9-T10 vertebral level.
-
Stabilize the spine and induce a moderate contusion injury (e.g., 200 kdyn force) using an impactor device. The use of a standardized impactor is critical for reproducibility.
-
Suture the muscle layers and close the skin. Provide post-operative analgesia and manual bladder expression until function returns.
-
-
Recovery and Spasticity Development:
-
Allow animals to recover for at least 4 weeks. This period is essential for the transition from spinal shock to the development of chronic spasticity.
-
-
Baseline Assessment:
-
Electromyography (EMG): Place needle electrodes in the gastrocnemius and tibialis anterior muscles.
-
Passive Stretch: Anesthetize the animal lightly. Attach the foot to a device that produces a controlled, velocity-dependent stretch of the ankle joint. Record the EMG response (reflex activity) during the stretch. This provides a direct, quantitative measure of stretch reflex hyperexcitability.
-
Modified Ashworth Scale (MAS) for Rats: Score the resistance to passive limb movement on a standardized scale. This provides a clinically relevant functional measure.
-
-
Drug Administration:
-
Randomize animals into two groups: Vehicle control and Trifluoperazine (e.g., 1-5 mg/kg, intraperitoneal injection). Dosing should be based on literature, and a dose-response study is recommended.[17] Blinding the experimenter to the treatment group is crucial to prevent bias.
-
-
Post-Treatment Assessment:
-
Perform follow-up assessments at defined time points post-injection (e.g., 30, 60, 120 minutes) to capture the pharmacokinetic profile of the drug's effect.
-
Repeat the EMG and MAS assessments exactly as performed at baseline. The self-validating nature of the protocol comes from comparing post-treatment data to each animal's own baseline, minimizing inter-animal variability.
-
-
Data Analysis:
-
Quantify the integrated EMG signal during the stretch reflex.
-
Analyze changes in MAS scores.
-
Use appropriate statistical tests (e.g., repeated measures ANOVA) to compare the treatment group to the vehicle control group over time.
-
Data Presentation: Comparative Pharmacology
When selecting a phenothiazine for study, it is vital to consider its relative potency and side effect profile.
| Compound | Primary Mechanism(s) | Relative Potency (Antipsychotic) | Key Side Effects for Consideration |
| Chlorpromazine | D2 Antagonist, α1-Adrenergic Antagonist, Anticholinergic[4][18] | Low | Sedation, Hypotension, Anticholinergic effects[3][18] |
| Trifluoperazine | D2 Antagonist, CaM Inhibitor, GABA-A Blocker[8][12][17] | High | High risk of Extrapyramidal Symptoms (EPS)[17][19][20] |
| Thioridazine | D2 Antagonist, Strong Anticholinergic[4] | Low | Lower EPS risk, but cardiotoxicity (QTc prolongation) concerns[3] |
| Fluphenazine | Potent D2 Antagonist, CaM Inhibitor[3][12] | High | Very high risk of EPS, including dystonia[3] |
Part 3: Clinical Context and Future Directions
While phenothiazines like chlorpromazine have been used clinically to treat spasticity, their application is limited by a significant side effect burden, particularly sedation and the risk of movement disorders like tardive dyskinesia with long-term use.[3][16][21] The efficacy observed is often modest and may be more pronounced when combined with other agents like phenytoin.[16]
The future of phenothiazine-related spasticity research lies not in the broad clinical application of existing first-generation antipsychotics, but in using their chemical scaffold as a starting point for novel drug development. The goal is to design derivatives that:
-
Enhance Selectivity: Isolate and amplify the desired mechanisms (e.g., CaM inhibition or specific brainstem modulation) while minimizing D2 receptor antagonism to reduce extrapyramidal side effects.
-
Improve Pharmacokinetics: Develop compounds with better CNS penetration and a more favorable half-life for sustained spasticity control.
-
Explore Synergistic Targets: Leverage the polypharmacology of the phenothiazine core to design compounds that simultaneously target multiple pathways involved in spasticity (e.g., combining CaM and 5-HT receptor modulation).
By understanding the complex molecular interactions and employing rigorous, well-justified preclinical models, researchers can unlock the latent potential within the phenothiazine class to develop next-generation therapeutics for spasticity.
References
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Title: Phenytoin and chlorpromazine in the treatment of spasticity. Source: PubMed URL: [Link]
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Title: Non-competitive inhibition of GABA currents by phenothiazines in cultured chick spinal cord and rat hippocampal neurons. Source: PubMed URL: [Link]
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Title: Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity. Source: Molecules URL: [Link]
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Chlorproethazine hydrochloride dopamine receptor antagonist activity
<-3ad2c=""> <2d_9c_22> ## An In-depth Technical Guide on the Dopamine Receptor Antagonist Activity of Chlorproethazine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a member of the phenothiazine class of compounds, demonstrates significant antagonist activity at dopamine receptors. This technical guide synthesizes the current understanding of its pharmacological profile, focusing on its mechanism of action, receptor binding affinities, and the functional consequences of dopamine receptor blockade. Detailed experimental protocols for in vitro characterization are provided to equip researchers with the necessary tools to investigate this and similar compounds. This document serves as a comprehensive resource for professionals engaged in neuropharmacology, medicinal chemistry, and the development of novel therapeutics targeting the dopaminergic system.
Foundational Principles: Dopamine Receptors and the Rationale for Antagonism
The neurotransmitter dopamine is a cornerstone of central nervous system function, modulating critical processes such as motor control, cognition, motivation, and emotional regulation. Its physiological effects are mediated through five distinct G-protein coupled receptors (GPCRs), categorized into the D1-like (D1, D5) and D2-like (D2, D3, D4) families. The D1-like receptors are primarily coupled to Gαs proteins, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP). In contrast, the D2-like receptors typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.
Dysregulation of dopaminergic signaling is a key feature in the pathophysiology of several neuropsychiatric disorders, most notably schizophrenia and psychosis.[1] The "dopamine hypothesis" of schizophrenia posits that an overactivity of dopamine pathways, particularly in the mesolimbic system, contributes to the positive symptoms of the disorder, such as hallucinations and delusions.[1][2] This has established dopamine receptors, especially the D2 subtype, as a primary therapeutic target.[3][4] Phenothiazines, including chlorproethazine, were among the first class of effective antipsychotic agents, and their clinical efficacy is largely attributed to their ability to antagonize dopamine receptors.[5][6][7]
Profile of this compound: Chemical and Pharmacological Properties
Chlorproethazine is a phenothiazine derivative.[8] Its chemical structure is fundamental to its pharmacological activity.
| Property | Value |
| IUPAC Name | 3-(2-Chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine hydrochloride[9] |
| CAS Number | 4611-02-3 (hydrochloride salt)[9][10] |
| Molecular Formula | C₁₉H₂₃ClN₂S·HCl[11] |
| Molecular Weight | 383.38 g/mol [10][11] |
As a class, phenothiazines are known to be well-absorbed orally and extensively metabolized in the liver.[12] Their lipophilic nature allows for effective penetration of the blood-brain barrier, a prerequisite for their action on central dopamine receptors.
Mechanism of Action: Competitive Blockade of Dopamine Receptors
This compound acts as a competitive antagonist at dopamine receptors.[6][13] This means it binds reversibly to the same orthosteric binding site as dopamine but fails to elicit a receptor-mediated response. By occupying the receptor, chlorproethazine prevents dopamine from binding and initiating downstream signaling cascades. The antipsychotic effects of phenothiazines are primarily mediated by the blockade of D2 receptors in the mesolimbic pathway.[2][6] However, their interaction with a wide range of other receptors, including other dopamine subtypes, serotonin, histamine, and adrenergic receptors, contributes to their broad pharmacological profile and spectrum of side effects.[1][6]
Figure 2: Dual signaling pathways of the D2 receptor and the site of action for chlorproethazine.
Methodologies for In Vitro Characterization
The following protocols provide a standardized framework for the rigorous in vitro evaluation of this compound's dopamine receptor antagonist properties.
Radioligand Displacement Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
Cell membranes from a stable cell line overexpressing the human D2 receptor.
-
[³H]-Spiperone or another suitable D2-selective radioligand.
-
This compound.
-
A non-labeled D2 antagonist (e.g., haloperidol) for determining non-specific binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine the cell membranes, the radioligand (at a concentration close to its Kd), and the varying concentrations of chlorproethazine.
-
Include wells for "total binding" (membranes and radioligand only) and "non-specific binding" (membranes, radioligand, and a saturating concentration of the non-labeled antagonist).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of chlorproethazine.
-
Plot the specific binding as a function of the chlorproethazine concentration and fit the data using a non-linear regression model to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [14]
Functional Antagonism Assay (cAMP Measurement)
Objective: To determine the functional potency (IC50) of this compound in blocking dopamine-mediated inhibition of cAMP production at the human D2 receptor.
Materials:
-
A cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293).
-
Dopamine.
-
Forskolin.
-
This compound.
-
A cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
Cell culture medium.
-
384-well assay plates.
Procedure:
-
Seed the D2 receptor-expressing cells into a 384-well plate and allow them to adhere.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the chlorproethazine dilutions for a defined period.
-
Prepare a stimulation solution containing forskolin and an EC80 concentration of dopamine (the concentration of dopamine that gives 80% of its maximal effect, determined in a prior experiment).
-
Add the stimulation solution to the wells and incubate for a specified time (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Plot the cAMP signal as a function of the chlorproethazine concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Figure 3: A streamlined workflow for the in vitro pharmacological profiling of a dopamine receptor antagonist.
Broader Pharmacological Context and Clinical Implications
The therapeutic utility of chlorproethazine and other phenothiazines extends beyond schizophrenia to include the management of bipolar disorder, severe nausea and vomiting, and intractable hiccups. [3][7]These applications are also linked to dopamine receptor antagonism, as well as actions on other receptor systems. [2]However, the lack of receptor selectivity is also responsible for a range of adverse effects. [1]Blockade of dopamine receptors in the nigrostriatal pathway can lead to extrapyramidal symptoms (EPS), which include Parkinson's-like motor deficits and tardive dyskinesia. [5][7]Sedation and weight gain are often attributed to the blockade of histamine H1 receptors, while orthostatic hypotension can result from the blockade of α1-adrenergic receptors. [1][6]
Conclusion and Future Perspectives
This compound is a prototypical dopamine receptor antagonist that has played a significant role in the history of neuropsychopharmacology. Its mechanism of action, centered on the competitive blockade of dopamine receptors, provides a clear rationale for its antipsychotic effects. The in-depth characterization of its binding and functional pharmacology, using the robust methodologies described herein, remains a critical endeavor. A thorough understanding of the interactions of such compounds with the various dopamine receptor subtypes and their downstream signaling pathways is essential for the rational design of next-generation therapeutics with improved efficacy and more favorable side-effect profiles. Future research will likely focus on developing antagonists with greater subtype selectivity or biased signaling properties to dissociate therapeutic effects from adverse reactions.
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Phenothiazine. (2023). In StatPearls. StatPearls Publishing. [Link]
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List of Phenothiazine antipsychotics. (n.d.). Drugs.com. [Link]
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Chlorpromazine and dopamine: conformational similarities that correlate with the antischizophrenic activity of phenothiazine drugs. (1971). Proceedings of the National Academy of Sciences of the United States of America, 68(10), 2325-2328. [Link]
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An In-depth Technical Guide to the Core Properties of Chlorproethazine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of Chlorproethazine hydrochloride (CAS No: 4611-02-3), a phenothiazine derivative. Intended for researchers, scientists, and professionals in drug development, this document synthesizes the available chemical, pharmacological, and analytical information. As a less-studied analogue of the archetypal antipsychotic, Chlorpromazine, specific experimental data for Chlorproethazine is limited. Therefore, this guide presents established data for Chlorproethazine where available, and leverages data from the closely related Chlorpromazine to provide scientifically grounded context and predictive insights. This approach ensures a narrative rooted in expertise while transparently addressing data gaps, offering a robust foundational resource for future research and development.
Introduction and Molecular Overview
Chlorproethazine is a tricyclic compound belonging to the phenothiazine class of molecules. Structurally, it is the N,N-diethyl analogue of Chlorpromazine, a cornerstone medication in the field of psychiatry. This seemingly minor structural modification—the substitution of two methyl groups with two ethyl groups on the terminal nitrogen of the aliphatic side chain—is significant, as it can influence the compound's lipophilicity, receptor binding affinity, metabolic profile, and overall pharmacological activity.
Historically, Chlorproethazine has been described as a muscle relaxant and tranquilizer.[1] It has been marketed in Europe under the brand name Neuriplege as a topical cream for muscle pain and has been investigated for its potential in treating neurological spasticity.[1][2] Its classification under the Anatomical Therapeutic Chemical (ATC) code N05AA07 places it among antipsychotics, specifically phenothiazines with an aliphatic side-chain, highlighting its expected interaction with the central nervous system.[3]
This guide will systematically detail the core properties of this compound, beginning with its fundamental chemical and physical characteristics and progressing to its mechanism of action, analytical methodologies, and safety considerations.
Chemical and Physical Properties
A precise understanding of a compound's physicochemical properties is paramount for all aspects of drug development, from formulation to pharmacokinetic modeling.
Identification and Core Chemical Data
The fundamental identifiers for Chlorproethazine and its hydrochloride salt are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 2-Chloro-N,N-diethyl-10H-phenothiazine-10-propanamine Hydrochloride | [4] |
| IUPAC Name | 3-(2-Chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine;hydrochloride | [2] |
| CAS Number | 4611-02-3 (Hydrochloride Salt) | [2][4] |
| 84-01-5 (Free Base) | [2] | |
| Molecular Formula | C₁₉H₂₃ClN₂S · HCl (or C₁₉H₂₄Cl₂N₂S) | [4] |
| Molecular Weight | 383.38 g/mol | [4] |
| Synonyms | Neuriplege, RP-4909 | [1] |
Physicochemical Characteristics
Detailed experimental data on the physicochemical properties of this compound are not widely available in the literature. However, by examining data from the structurally analogous Chlorpromazine hydrochloride, we can establish a predictive baseline. The primary structural difference—the ethyl vs. methyl groups on the side-chain amine—will predictably increase the lipophilicity of Chlorproethazine relative to Chlorpromazine, which may influence its solubility and pKa.
| Property | Chlorproethazine Value | Comparative Chlorpromazine HCl Value | Source(s) |
| Appearance | Data not available | White or creamy-white crystalline powder | [5] |
| Melting Point | 153-156°C (Free Base) | ~196°C (decomposes) | [6] (for free base),[5] |
| pKa | Data not available | 9.2 - 9.3 | [7] |
| Solubility | Data not available | Water: Freely soluble (>100 mg/mL) Ethanol: Soluble (~30-660 mg/mL) DMSO: Soluble (~30-71 mg/mL) | [5][8] |
Expert Insight: The tertiary amine on the aliphatic side chain is the primary basic center of the molecule. The pKa of Chlorpromazine HCl is approximately 9.3, meaning it is almost entirely protonated and exists as a cation at physiological pH.[7] It is reasonable to hypothesize that Chlorproethazine HCl will have a similar pKa. The hydrochloride salt form significantly enhances aqueous solubility, which is a critical attribute for formulation. The increased hydrocarbon content from the diethyl groups may slightly decrease its aqueous solubility compared to Chlorpromazine HCl while enhancing its solubility in less polar organic solvents.
Pharmacology and Mechanism of Action
Chlorproethazine's pharmacological identity is defined by its phenothiazine core, which is strongly associated with antagonism of central dopamine receptors.
Primary Mechanism: Dopamine Receptor Antagonism
-
Mesolimbic Pathway: Blockade of D₂ receptors in this pathway is believed to be responsible for the antipsychotic effects, reducing positive symptoms like hallucinations and delusions.
-
Nigrostriatal Pathway: D₂ antagonism in this pathway is associated with extrapyramidal side effects (EPS), which are movement-related disorders.
-
Tuberoinfundibular Pathway: Dopamine blockade here can lead to an increase in prolactin levels.
The relationship between the phenothiazine structure and the dopamine molecule itself is thought to be based on conformational similarities, allowing the drug to competitively inhibit the receptor.[9]
Caption: Simplified workflow for the synthesis of Chlorproethazine.
Analytical Methodologies
Validated analytical methods are crucial for quality control, pharmacokinetic studies, and formulation analysis. Due to the lack of published methods specific to Chlorproethazine, this section provides a template based on established methods for Chlorpromazine, which can be adapted and validated.
Spectroscopic and Spectrometric Data
-
Mass Spectrometry (MS): Mass spectral data for the Chlorproethazine free base is available, providing a key tool for its identification. The fragmentation pattern would be essential for developing selective MS-based quantitative methods (e.g., LC-MS/MS). [11]* UV-Visible Spectrophotometry: Phenothiazines exhibit characteristic UV absorption maxima. For Chlorpromazine, a maximum absorption (λmax) is typically observed around 254-260 nm. [12][13]An initial UV scan of Chlorproethazine in a suitable solvent (e.g., ethanol or dilute acid) would be the first step in developing a spectrophotometric assay.
Experimental Protocol: Template for HPLC Method Development
The following protocol for Chlorpromazine serves as a robust starting point for developing a validated reversed-phase HPLC (RP-HPLC) method for this compound.
Objective: To develop a stability-indicating RP-HPLC method for the quantification of this compound in a pharmaceutical formulation.
Instrumentation and Columns:
-
HPLC system with UV or Diode Array Detector (DAD).
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 1% w/v ammonium acetate, pH adjusted to 6.5) and an organic modifier (e.g., methanol) in an isocratic ratio (e.g., 15:85 v/v). [14] * Causality: The buffer controls the ionization state of the analyte for consistent retention, while the organic modifier controls the elution strength. The ratio must be optimized to achieve a suitable retention time and resolution for Chlorproethazine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Causality: Maintaining a constant temperature ensures reproducible retention times.
-
-
Detection Wavelength: Monitor at the determined λmax of Chlorproethazine (start by scanning around 215 nm and 255 nm). [14]5. Injection Volume: 20 µL.
Validation Protocol (Self-Validating System):
-
Specificity: Inject blank (diluent), placebo, and a solution containing Chlorproethazine to ensure no interfering peaks at the analyte's retention time. Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that degradant peaks are resolved from the main analyte peak.
-
Linearity: Prepare a series of standard solutions across a target concentration range (e.g., 5-150 µg/mL). Plot the peak area versus concentration and determine the correlation coefficient (R²), which should be >0.999.
-
Accuracy: Analyze samples with known concentrations of Chlorproethazine (e.g., by spiking a placebo matrix) at low, medium, and high levels of the linear range. Calculate the percent recovery, which should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze multiple preparations of the same sample on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on different days with different analysts or equipment.
-
The Relative Standard Deviation (%RSD) for both should be <2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine instrumentally based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).
Caption: A typical workflow for the HPLC analysis of Chlorproethazine HCl.
Safety, Handling, and Stability
Proper handling and storage are essential when working with potent pharmaceutical compounds like phenothiazine derivatives.
Known Adverse Effects and Toxicology
The most specifically documented adverse effect associated with Chlorproethazine is photoallergic contact dermatitis, a delayed-type hypersensitivity reaction triggered by UV light exposure. [1][2]As a class, phenothiazines are associated with a range of potential toxicities, including central nervous system effects (sedation, extrapyramidal symptoms), cardiovascular effects (orthostatic hypotension), and anticholinergic effects (dry mouth, blurred vision). [15]
Handling and Storage
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or chemical fume hood to avoid inhalation of powder.
-
Storage: Commercial suppliers recommend long-term storage at -20°C in a dry, dark environment. [16]Phenothiazines are known to be light-sensitive and can degrade upon exposure to light and air. [5]Solutions should be freshly prepared. Stability studies on Chlorpromazine HCl have shown it to be stable for extended periods when properly formulated and protected from light. [17][18]
Conclusion and Future Directions
This compound is a phenothiazine derivative with documented efficacy as a muscle relaxant and potential applications in neurology. While its core chemical identity is well-established, a significant portion of its detailed physicochemical, pharmacological, and analytical profile remains uncharacterized in publicly accessible literature. This guide has provided a comprehensive summary of the existing knowledge while establishing a scientifically sound comparative framework using the extensive data available for its close analogue, Chlorpromazine. This approach provides researchers with both the known facts and a logical roadmap for future investigation. Further studies are warranted to determine its specific receptor binding profile, pharmacokinetic parameters, and to develop and validate dedicated analytical methods. Such research will be crucial to fully understand the therapeutic potential and safety profile of this unique phenothiazine compound.
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Horn, A. S., & Snyder, S. H. (1971). Chlorpromazine and dopamine: conformational similarities that correlate with the antischizophrenic activity of phenothiazine drugs. Proceedings of the National Academy of Sciences of the United States of America, 68(10), 2325–2328. Retrieved from [Link]
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Saraji, M., & Yousefi, S. M. (2016). Extraction and determination of trace amounts of chlorpromazine in biological fluids using magnetic solid phase extraction followed by HPLC. RSC Advances, 6(10), 8196-8202. Retrieved from [Link]
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Fisher Digital Publications. (2014). Formulation and Stability of an Extemporaneously Compounded Oral Solution of Chlorpromazine HCl. Retrieved from [Link]
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Literature review of Chlorproethazine hydrochloride effects
An In-depth Technical Guide to the Effects of Chlorproethazine Hydrochloride
Abstract
This compound is a phenothiazine derivative recognized for its therapeutic applications as a central muscle relaxant and tranquilizer.[1] This technical guide provides a comprehensive literature review of its chemical properties, synthesis, pharmacological effects, mechanism of action, and analytical methodologies. By synthesizing data from preclinical studies and clinical observations, this document offers researchers, scientists, and drug development professionals a detailed understanding of Chlorproethazine's scientific profile. The guide elucidates its presumed action as a dopamine receptor antagonist and details its established use in treating muscle spasticity and pain.[2] Furthermore, it outlines established protocols for its chemical synthesis and quantitative analysis, providing a foundational resource for further investigation and development.
Introduction to this compound
Chlorproethazine, a member of the phenothiazine class of compounds, has been primarily investigated for its centrally acting muscle relaxant properties.[3] Marketed in Europe under the brand name Neuriplege as a topical cream for muscle pain, its therapeutic profile also includes use as a tranquilizer.[1] The hydrochloride salt form facilitates its formulation and administration.
Clinically, it has been employed to treat muscle spasms and immobility resulting from strains, sprains, and various injuries. While its exact mechanism is not as extensively documented as its close analog, chlorpromazine, its effects are believed to stem from its interaction with central nervous system pathways. The compound has reached a maximum clinical trial phase of II for at least one investigational indication, highlighting its therapeutic potential. This guide aims to consolidate the existing scientific literature to provide a detailed overview of its chemistry, synthesis, biological effects, and analytical characterization.
Chemical and Physical Properties
This compound is the salt form of the parent compound, Chlorproethazine. Its fundamental properties are crucial for its handling, formulation, and analytical detection.
| Property | Value | Source |
| IUPAC Name | 3-(2-Chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine hydrochloride | [1] |
| CAS Number | 4611-02-3 | [1][2] |
| Molecular Formula | C₁₉H₂₄Cl₂N₂S | [2] |
| Molecular Weight | 383.38 g/mol | [2] |
| Parent Compound CAS | 84-01-5 | [1] |
| Parent Molar Mass | 346.9 g/mol | |
| Classification | Phenothiazine, Central Muscle Relaxant |
Synthesis of Chlorproethazine
The synthesis of Chlorproethazine is rooted in the construction of the phenothiazine core followed by the attachment of the diethylaminopropyl side chain. A common and flexible method involves a form of the Ullmann condensation, specifically the Goldberg reaction.[1]
General Synthetic Pathway
The synthesis involves the alkylation of a substituted diphenylsulfide derivative, followed by an intramolecular ring closure to form the characteristic tricyclic phenothiazine structure.
Sources
An In-Depth Technical Guide to Chlorproethazine Hydrochloride (CAS 4611-02-3)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorproethazine, a phenothiazine derivative, is a pharmacologically active compound that has garnered interest for its activity as a muscle relaxant and tranquilizer.[1] This technical guide provides a comprehensive overview of Chlorproethazine hydrochloride (CAS 4611-02-3), from its fundamental chemical and physical properties to its synthesis, mechanism of action, pharmacological effects, analytical methodologies, and toxicological profile. Designed for researchers, scientists, and professionals in drug development, this document aims to be an authoritative resource, consolidating current knowledge and providing practical insights into the study and application of this compound.
Chemical and Physical Properties
This compound is the hydrochloride salt of Chlorproethazine. The free base has the CAS number 84-01-5.[1] Understanding its physicochemical properties is fundamental to its handling, formulation, and analysis.
| Property | Value | Source |
| CAS Number | 4611-02-3 | [1] |
| Molecular Formula | C₁₉H₂₄Cl₂N₂S | MedChemExpress |
| Molecular Weight | 383.38 g/mol | MedChemExpress |
| IUPAC Name | 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethyl-1-propanamine hydrochloride | Sigma-Aldrich |
| Synonyms | Neuriplege, RP-4909 | [1] |
| Appearance | White or creamy-white odorless crystalline powder | Inferred from related compounds |
| Solubility | Soluble in water | Inferred from related compounds |
Synthesis of this compound
The synthesis of Chlorproethazine typically involves a multi-step process culminating in the formation of the phenothiazine ring system and subsequent alkylation. A common approach is through the Ullmann condensation, a copper-catalyzed reaction that forms a diaryl sulfide, followed by cyclization and side-chain attachment.
A general synthetic route involves the alkylation of 2-chlorophenothiazine with a suitable aminoalkyl halide. For instance, the reaction of 2-chlorophenothiazine with 3-(diethylamino)propyl chloride in the presence of a base like sodamide in a non-aqueous solvent such as xylene or toluene yields Chlorproethazine.[2] The resulting free base can then be converted to its hydrochloride salt by treatment with hydrochloric acid.
A patented method describes the alkylation of 2-(2-bromo-phenylsulfanyl)-5-chloro-aniline with 3-chloro-1-diethylaminopropane, followed by a copper-powder-catalyzed ring closure (a form of the Goldberg reaction) to form the phenothiazine ring and yield Chlorproethazine.[1]
Sources
Methodological & Application
Application Notes and Protocols for Chlorproethazine Hydrochloride in Neurological Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of Chlorproethazine hydrochloride. This document outlines the compound's mechanism of action, and detailed protocols for its investigation in both in vitro and in vivo models relevant to neurological disorders.
Introduction
This compound is a phenothiazine derivative, a class of compounds known for their diverse pharmacological activities, particularly their effects on the central nervous system.[1] While less studied than its close analog, chlorpromazine, chlorproethazine has demonstrated significant potential in neurological research, notably for its ability to alleviate spasticity and muscle rigidity.[1][2] This guide will provide detailed experimental protocols to explore its therapeutic potential and underlying mechanisms of action.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental design.
| Property | Value | Source |
| CAS Number | 4611-02-3 | [1] |
| Molecular Formula | C₁₉H₂₄Cl₂N₂S | [1] |
| Molecular Weight | 383.38 g/mol | [1] |
| Appearance | Crystalline powder | |
| Solubility | Soluble in water |
Stock Solution Preparation: For most in vitro and in vivo applications, a stock solution of this compound can be prepared in sterile, deionized water or a suitable buffer such as phosphate-buffered saline (PBS). Due to the potential for light sensitivity, a common characteristic of phenothiazines, it is recommended to store stock solutions in amber vials or protected from light at 4°C for short-term storage or -20°C for long-term storage.
Mechanism of Action: A Focus on Dopamine Receptor Antagonism
The primary mechanism of action for phenothiazines, including Chlorproethazine, is the antagonism of dopamine receptors in the central nervous system, with a particular affinity for the D2 subtype.[3] This antagonism is believed to underlie their antipsychotic effects and may also contribute to their impact on motor control.
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of action of Chlorproethazine.
By blocking D2 receptors, Chlorproethazine is hypothesized to modulate neuronal pathways involved in motor control, potentially reducing the hyperexcitability that leads to spasticity and rigidity.
In Vitro Experimental Protocols
In vitro assays are crucial for elucidating the specific molecular targets and cellular effects of this compound.
Protocol 1: Dopamine D2 Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to the dopamine D2 receptor using a competitive radioligand binding assay.
Objective: To calculate the inhibitory constant (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
This compound
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist
-
Receptor source: Commercially available membranes from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Haloperidol (10 µM)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of 10 µM haloperidol (for non-specific binding) or 25 µL of this compound dilution.
-
25 µL of [³H]-Spiperone at a concentration close to its Kd.
-
50 µL of the D2 receptor membrane preparation (protein concentration to be optimized).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of haloperidol) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Neuronal Cell Viability Assay
This protocol assesses the potential cytotoxic effects of this compound on a neuronal cell line.
Objective: To determine the concentration range over which this compound affects neuronal cell viability.
Materials:
-
This compound
-
Neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent (e.g., PrestoBlue™, CellTiter-Glo®)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, the concentration at which a 50% reduction in cell viability is observed.
In Vivo Experimental Protocol
In vivo models are essential for evaluating the physiological effects of this compound in a whole organism. The decerebrate cat model is a classic preparation for studying muscle rigidity.
Protocol 3: Assessment of Anti-rigidity Effects in a Decerebrate Cat Model
Objective: To evaluate the efficacy of this compound in reducing decerebrate rigidity.
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable guidelines and regulations for animal welfare.
Materials:
-
Adult cats
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for decerebration
-
Electromyography (EMG) recording equipment
-
Intravenous (IV) catheter supplies
-
This compound for injection
Procedure:
-
Surgical Preparation:
-
Anesthetize the cat.
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the femoral vein for intravenous drug administration.
-
Perform a mid-collicular decerebration. This surgical procedure transects the brainstem at the level of the superior and inferior colliculi, resulting in a state of extensor rigidity.
-
Allow the animal to stabilize after the surgery.
-
-
Baseline Rigidity Measurement:
-
Quantify the baseline level of rigidity. This can be done by measuring the resistance of the limb to passive flexion and extension or by recording the tonic EMG activity in extensor muscles of the forelimbs and hindlimbs.
-
-
Drug Administration:
-
Administer this compound intravenously at varying doses. It is advisable to start with a low dose (e.g., 0.1-0.5 mg/kg) and gradually increase it. A study on the related compound chlorpromazine used doses in the range of 1.5 to 2.0 mg/kg to see an appreciable effect on decerebrate rigidity.[4]
-
-
Post-treatment Rigidity Measurement:
-
Continuously monitor and record the EMG activity and/or manually assess the limb resistance at set time points after each dose of the drug.
-
-
Data Analysis:
-
Analyze the EMG data by rectifying and integrating the signals to quantify the changes in muscle tone.
-
Compare the post-treatment rigidity levels to the baseline measurements.
-
Generate a dose-response curve to determine the effective dose of this compound for reducing decerebrate rigidity.
-
The following diagram outlines the workflow for the in vivo assessment of this compound:
Caption: Workflow for in vivo assessment of Chlorproethazine.
Analytical Methods for Pharmacokinetic Studies
To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, robust analytical methods are required. High-performance liquid chromatography (HPLC) is a commonly used technique for the quantification of phenothiazines in biological matrices.
Protocol 4: HPLC Method for Quantification in Plasma
Objective: To quantify the concentration of this compound in plasma samples.
Materials:
-
HPLC system with a UV or mass spectrometry (MS) detector
-
C18 analytical column
-
Plasma samples from animals treated with this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Buffer for mobile phase (e.g., ammonium acetate or phosphate buffer)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
Procedure:
-
Sample Preparation:
-
Thaw plasma samples.
-
Perform a protein precipitation step by adding a solvent like acetonitrile.
-
Use solid-phase extraction (SPE) for further cleanup and concentration of the analyte. The specific SPE sorbent and elution solvents should be optimized for Chlorproethazine.
-
-
HPLC Analysis:
-
Inject the extracted sample onto the HPLC system.
-
Use a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The gradient and flow rate should be optimized for the separation of Chlorproethazine from endogenous plasma components.
-
Detect the compound using a UV detector at a wavelength determined by the UV spectrum of this compound or, for higher sensitivity and specificity, an MS detector.
-
-
Quantification:
-
Create a calibration curve using standard solutions of this compound of known concentrations spiked into blank plasma and processed in the same way as the samples.
-
Determine the concentration of this compound in the unknown samples by comparing their peak areas to the calibration curve.
-
Conclusion
The experimental protocols outlined in this guide provide a framework for the investigation of this compound in the context of neurological research. By employing a combination of in vitro and in vivo techniques, researchers can further elucidate the mechanism of action and therapeutic potential of this phenothiazine derivative. Adherence to rigorous experimental design and data analysis will be crucial for advancing our understanding of this compound and its potential applications in the treatment of neurological disorders characterized by spasticity and muscle rigidity.
References
- A comparison of the effects of chlorpromazine and some related phenothiazines in reducing the rigidity of the decerebrate cat and in some other central actions. Br J Pharmacol Chemother. 1967 Jun;30(2):400-16.
- Suppression of decerebrate rigidity by phenytoin and chlorpromazine. Arch Neurol. 1980 Jun;37(6):360-4.
- Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction followed by HPLC-UV and spectrophotometric analysis. RSC Adv. 2023;13(16):10783-10793.
- A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu. Global Scientific Journals. 2022;10(8).
- Extraction and determination of trace amounts of chlorpromazine in biological fluids using magnetic solid phase extraction followed by HPLC. J Chromatogr B Analyt Technol Biomed Life Sci. 2014;967:109-15.
- A comparison of the effects of chlorpromazine and some related phenothiazines in reducing the rigidity of the decerebrate cat and in some other central actions. Br J Pharmacol Chemother. 1967 Jun;30(2):400-16.
- [Effect of neuroleptics of the phenothiazine series on the impulse activity and ultrastructure of the cortical neurons of rabbits].
- The effects of some drugs on the rigidity of the cat due to ischaemic or intercollicular decerebration. Neuropharmacology. 1972 Nov;11(6):849-55.
- Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Front Pharmacol. 2023;14:1280387.
- The action of chlorproethazine on spasticity. Brain. 1965 Dec;88(5):1057-64.
- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. 2024 Jul 2;9(26):29605-29623.
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Chlorpromazine. In: Wikipedia. ; 2024. Accessed January 12, 2026. [Link]
- Interaction of AZA analogs of chlorpromazine with the dopamine D2 receptor. J Med Chem. 1988 Sep;31(9):1719-24.
- Decerebrate rigidity produced in cats by focal stereotactic radiofrequency lesions. Acta Neurochir (Wien). 1981;59(1-2):13-33.
-
D2 Dopamine Receptor Assay. Innoprot. (n.d.). Retrieved from [Link]
- Voltammetric determination of chlorpromazine hydrochloride and promethazine hydrochloride with the use of multivariate calibr
- Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics. Mol Pharmacol. 2008 Nov;74(5):1236-45.
- Phenytoin and Chlorpromazine in the Treatment of Spasticity. Arch Neurol. 1980;37(6):360–364.
- Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Crit Rev Toxicol. 2022 Mar;52(3):239-258.
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Application Note: Preparation of Chlorproethazine Hydrochloride Solutions for Research Applications
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and accurate preparation of Chlorproethazine hydrochloride solutions for experimental use. Chlorproethazine is a phenothiazine compound utilized in neurological disease research for its potential muscle relaxant and tranquilizing properties.[1][2][3] Adherence to proper solution preparation protocols is paramount for ensuring experimental reproducibility, validity, and personnel safety. This guide details the physicochemical properties of this compound, presents step-by-step protocols for creating both organic and aqueous-based stock solutions, and outlines critical procedures for storage, stability, and quality control.
Compound Specifications & Physicochemical Properties
This compound is a thiazine derivative supplied as a solid, typically a crystalline powder.[4] Understanding its fundamental properties is the first step toward reliable solution preparation.
Table 1: Chemical Identity of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine;hydrochloride | [5] |
| Alternate Names | 2-Chloro-N,N-diethyl-10H-phenothiazine-10-propanamine Hydrochloride | [4] |
| CAS Number | 4611-02-3 | [1][3][4] |
| Molecular Formula | C₁₉H₂₄Cl₂N₂S | [1][4] |
| Molecular Weight | 383.38 g/mol |[1][4] |
Solubility Profile
Precise solubility data for this compound is not extensively published. Therefore, the following data is derived from the closely related and structurally similar compound, Chlorpromazine (CPZ) hydrochloride. It is imperative for researchers to perform small-scale solubility tests before preparing larger batches.
Table 2: Estimated Solubility in Common Laboratory Solvents (Based on Chlorpromazine HCl)
| Solvent | Estimated Solubility | Source(s) |
|---|---|---|
| DMSO | ~30 mg/mL | [6] |
| Ethanol | ~30 mg/mL | [6] |
| Water | ≥50 mg/mL | [7][8] |
| PBS (pH 7.2) | ~10 mg/mL |[6] |
-
Rationale: Organic solvents like DMSO are often preferred for creating high-concentration stock solutions for long-term storage due to enhanced stability. Aqueous buffers are used for preparing working solutions for direct application in biological systems to avoid solvent-induced artifacts.[6]
Essential Safety & Handling (EHS)
This compound and related phenothiazines are potent chemical agents that require strict adherence to safety protocols. The material should be considered hazardous until more toxicological data is available.[6]
-
Hazard Identification: Based on data for analogous compounds, this compound should be handled as a substance that is potentially toxic if swallowed and fatal if inhaled as a powder.[9][10] It may cause skin, eye, and respiratory tract irritation.[11] Phenothiazines as a class are also known to be photosensitizers.[10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[11]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile), inspecting them prior to use.[11]
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved particulate respirator is required to prevent inhalation.[9][10]
-
-
Handling Procedures:
-
Disposal: Dispose of unused material and contaminated waste in accordance with institutional and local environmental regulations for chemical waste.[12]
Protocols for Preparation of Stock Solutions
The following protocols provide step-by-step instructions for preparing both organic and aqueous stock solutions. All calculations should be performed prior to beginning work.
Protocol: Preparation of a 10 mM Organic Stock Solution in DMSO
This protocol is ideal for creating a concentrated stock for long-term storage and subsequent dilution into aqueous media for experiments.
Methodology:
-
Pre-analysis & Calculation:
-
Determine the required volume of the stock solution (e.g., 5 mL).
-
Calculate the mass of this compound needed using the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Example for 5 mL of a 10 mM stock: Mass = (0.010 mol/L) × (0.005 L) × (383.38 g/mol ) = 0.01917 g = 19.17 mg
-
-
Weighing:
-
Allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
In a chemical fume hood, accurately weigh the calculated mass (e.g., 19.17 mg) into a sterile, conical tube (e.g., 15 mL).
-
-
Dissolution:
-
Add the desired volume of high-purity DMSO (e.g., 5 mL) to the tube containing the powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If necessary, briefly sonicate the solution in a water bath to ensure all solid material has dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting (amber) cryovials. This minimizes freeze-thaw cycles and light exposure.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store aliquots at -20°C for long-term stability.[5]
-
Protocol: Preparation of a 1 mg/mL Aqueous Solution in PBS (pH 7.2)
This protocol is designed for preparing a solution ready for direct use in many biological assays. Aqueous solutions are generally less stable and should be prepared fresh.[6]
Methodology:
-
Pre-analysis & Calculation:
-
Determine the final volume needed (e.g., 10 mL).
-
Calculate the mass required for a 1 mg/mL solution: Mass (mg) = Concentration (mg/mL) × Volume (mL) Example for 10 mL of a 1 mg/mL solution: Mass = (1 mg/mL) × (10 mL) = 10 mg
-
-
Weighing:
-
Following the procedure in step 3.1.2, weigh the calculated mass (10 mg) into a sterile 15 mL conical tube.
-
-
Dissolution:
-
Add 10 mL of sterile PBS (pH 7.2) to the tube.
-
Cap securely and vortex. Dissolution may be slower than in organic solvents. Be patient and vortex intermittently for several minutes.
-
Visually inspect against a light source to ensure no particulates remain. Avoid heating, as it may degrade the compound.
-
-
Sterilization and Use:
-
For cell culture or in vivo use, sterile-filter the final solution through a 0.22 µm syringe filter into a new, sterile, light-protecting tube. This removes any potential microbial contaminants or undissolved micro-particulates.
-
It is strongly recommended to use aqueous solutions on the same day they are prepared.[6]
-
Stability, Storage, and Quality Control
Proper storage is essential to maintain the integrity of this compound. The compound is sensitive to light and air, which can cause degradation, often indicated by a color change.[8][13][14]
Table 3: Recommended Storage and Stability Guidelines
| Form | Storage Temperature | Container | Expected Stability |
|---|---|---|---|
| Solid Powder | -20°C | Tightly sealed, amber vial | ≥ 2 years |
| Organic Stock (DMSO) | -20°C | Amber, single-use cryovials | Up to 6 months (verify with QC) |
| Aqueous Solution | 2-8°C | Sterile, amber tube | Use within 24 hours is recommended[6] |
-
Note on Aqueous Stability: While same-day use is best practice for research-grade solutions, some studies on compounded oral formulations have shown stability for longer periods when stored in amber containers at 2-8°C or room temperature.[15][16][17] However, for sensitive experimental work, fresh preparation is the most reliable approach.
Quality Control (QC) Checks:
-
Visual Inspection: Before each use, visually inspect the solution. A fresh solution should be clear and colorless. Discard any solution that appears cloudy, has particulates, or has changed color significantly (e.g., yellow, pink).[14]
-
pH Verification: When preparing aqueous solutions, ensure the final pH is not alkaline, as this can cause precipitation of the free base form of the compound.[14]
-
Concentration Confirmation (Advanced): For rigorous validation, the concentration of the stock solution can be verified using UV-Vis spectrophotometry. The related compound, Chlorpromazine HCl, has a λmax at approximately 256 nm.[6] This value can be used as a starting point for developing a quantitative analysis method.
Workflow Visualization
The following diagram illustrates the generalized workflow for preparing a this compound research solution, from initial planning to final storage.
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Application Notes and Protocols for the In Vivo Administration of Phenothiazine Derivatives in Rodent Models: A Guide Focused on Chlorpromazine Hydrochloride as a Surrogate for Chlorproethazine Hydrochloride
Disclaimer: Direct, peer-reviewed in vivo dosage information for chlorproethazine hydrochloride in rodent models is scarce in publicly available literature. This guide leverages the extensive data available for chlorpromazine hydrochloride, a closely related and well-characterized phenothiazine antipsychotic, to provide a robust framework for researchers. The dosage information and protocols provided herein for chlorpromazine hydrochloride should be considered a starting point for developing studies with this compound, and initial dose-range finding studies are essential.
Introduction
Chlorproethazine, a phenothiazine derivative, has been described as a muscle relaxant and tranquilizer.[1] Like other phenothiazines, its mechanism of action is anticipated to be linked to the modulation of central nervous system neurotransmission. This guide provides detailed application notes and protocols for the in vivo use of phenothiazine derivatives in rodent models, with a specific focus on chlorpromazine hydrochloride as a reference compound. The principles and methodologies outlined are intended to be adaptable for the study of this compound, empowering researchers to design and execute rigorous and reproducible experiments.
Mechanism of Action: The Dopaminergic Pathway
The primary mechanism of action for typical antipsychotics like chlorpromazine is the antagonism of dopamine D2 receptors in the brain.[2][3] This blockade is believed to alleviate the positive symptoms of psychosis.[2][4] Additionally, chlorpromazine and other phenothiazines can interact with a variety of other receptors, including serotonergic, adrenergic, histaminic, and muscarinic receptors, which contributes to their broad spectrum of therapeutic effects and side effects.[2][3][4]
Caption: Simplified diagram of chlorpromazine's antagonism of the D2 receptor.
Pharmacokinetics and Metabolism in Rodents
Understanding the pharmacokinetic profile of a compound in the chosen animal model is critical for designing effective dosing regimens. Studies in rats have shown that chlorpromazine is well-absorbed after oral administration, though it undergoes significant first-pass metabolism in the liver.[2][5] It is widely distributed throughout the body and is highly bound to plasma proteins.[2] The elimination half-life of chlorpromazine in rats is approximately 30 hours.[2]
Pharmacokinetic studies of chlorpromazine in rats have detailed its distribution in serum, cerebrospinal fluid, and the striatum, providing a model for understanding its central nervous system penetration and target engagement.[6][7]
Dosing and Administration in Rodent Models
The selection of dose, route, and frequency of administration will depend on the specific research question, the rodent species and strain, and the desired therapeutic effect.
Recommended Vehicle
For parenteral administration, chlorpromazine hydrochloride can be dissolved in sterile isotonic saline (0.9% NaCl). For oral administration, it can be dissolved in sterile water. The concentration of the dosing solution should be adjusted to deliver the desired dose in a volume that is appropriate for the size of the animal.
Routes of Administration
-
Intraperitoneal (IP) Injection: A common route for systemic administration in rodents.
-
Subcutaneous (SC) Injection: Provides a slower absorption rate compared to IP injection.
-
Oral Gavage (PO): Used for oral administration to ensure accurate dosing.
-
Intravenous (IV) Injection: For rapid delivery and precise control over plasma concentrations.
Step-by-Step Protocol for Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Needle Insertion: Using a 25-27 gauge needle, insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ.
-
Injection: Slowly inject the solution.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions.
Caption: A generalized workflow for intraperitoneal injections.
Recommended Dosage Ranges for Chlorpromazine Hydrochloride in Rodent Models
The following table summarizes tolerated and effective doses of chlorpromazine hydrochloride from published studies in mice and rats. These ranges should be used as a guide for initiating dose-response studies.
| Application/Study Type | Species | Route | Dosage Range (mg/kg) | Reference |
| Carcinogenicity Study (26-week) | Mouse | Not specified | 2.5 - 10 | [8] |
| Dose Range Finding (4-week) | Mouse | Not specified | 20 - 80 (poorly tolerated) | [8] |
| Teratogenicity Study | Rat | IP | 100 (single dose) | [9] |
| Embryotoxicity Study | Rat | SC | 6 (daily) | [9] |
| Oral Toxicity (LD50) | Rat | PO | 145 | [10][11] |
| Subcutaneous Toxicity (LD50) | Mouse | SC | 420 | [12] |
| Intravenous Toxicity (LD50) | Mouse | IV | 20 | [9] |
| Intravenous Toxicity (LD50) | Rat | IV | 23 | [9] |
Note on Dose Conversion: When extrapolating doses from human studies or between animal species, it is crucial to use allometric scaling based on body surface area rather than a simple conversion based on body weight.[13][14][15][16][17]
Toxicology and Safety Considerations
High doses of chlorpromazine can lead to severe sedation, hypotension, and mortality in rodents.[8] A 4-week dose-ranging study in mice found that doses of 20, 40, 60, and 80 mg/kg were poorly tolerated.[8] In a subsequent 26-week study, doses of 2.5, 5, and 10 mg/kg were well-tolerated.[8]
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling chlorpromazine hydrochloride.
-
The material may cause skin sensitization in predisposed individuals.[10]
-
Avoid inhalation of the powder form.[10]
-
Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][12]
References
- Cayman Chemical. (2025). Safety Data Sheet: Chlorpromazine (hydrochloride).
- Wikipedia. (n.d.). Chlorproethazine.
- Pharmacology of Chlorpromazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. (2025).
- Toxicity and carcinogenicity studies of chlorpromazine hydrochloride and p-cresidine in the p53 heterozygous mouse model. (2002).
- Santa Cruz Biotechnology. (n.d.). Chlorpromazine, Hydrochloride.
- Wikipedia. (n.d.). Chlorpromazine.
- Matthews, W. B. (1965). The action of chlorproethazine on spasticity. Brain, 88(5), 1057-1064.
- Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27-31.
- Sato, S., & Koshiro, A. (1995). Pharmacokinetic analysis of chlorpromazine in rat serum, cerebrospinal fluid and striatum. Biological & Pharmaceutical Bulletin, 18(4), 593-599.
- TargetMol. (n.d.). Dose conversion between animals and human.
- Sharma, V., & McNeill, J. H. (2009). To scale or not to scale: the principles of allometric scaling. European Journal of Pharmacology, 609(1-3), 1-5.
- Reagan-Shaw, S., Nihal, M., & Ahmad, N. (2008). Dose translation from animal to human studies revisited. The FASEB Journal, 22(3), 659-661.
- The Dose Conversion Tool for Researchers. (n.d.).
- Singh, H., & Grewal, N. (2023). Chlorpromazine. In StatPearls.
- Sato, S., & Koshiro, A. (1995). Pharmacokinetic and pharmacodynamic studies of chlorpromazine in rats: effect of chlorpromazine on dopamine and dopamine metabolite concentration in rat striatum. Biological & Pharmaceutical Bulletin, 18(7), 990-995.
- Curry, S. H., D'Mello, A., & Mould, G. P. (1971). Destruction of chlorpromazine during absorption in the rat in vivo and in vitro. British Journal of Pharmacology, 42(3), 403-411.
- Fisher Scientific. (2025).
- MedChemExpress. (n.d.). This compound.
- World Health Organization. (1991). Chlorpromazine. In WHO Food Additives Series 29.
- Curry, S. H., Derr, J. E., & Maling, H. M. (1970). The physiological disposition of chlorpromazine in the rat and dog. Proceedings of the Society for Experimental Biology and Medicine, 134(1), 314-318.
- Adham, N., et al. (2021). Chlorpromazine affects the numbers of Sox-2, Musashi1 and DCX-expressing cells in the rat brain subventricular zone. Folia Morphologica, 80(4), 888-895.
- Fischer, F. C., et al. (2017). In vitro biokinetics of chlorpromazine and the influence of different dose metrics on effect concentrations for cytotoxicity in Balb/c 3T3, Caco-2 and HepaRG cell cultures. Archives of Toxicology, 91(1), 335-347.
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Application Notes and Protocols for Investigating the Cellular Effects of Chlorproethazine Hydrochloride
Introduction: Unveiling the In Vitro Potential of Chlorproethazine Hydrochloride
This compound, a member of the phenothiazine class of compounds, is structurally related to well-established antipsychotic agents that have garnered significant interest for their potential applications beyond neuroscience, particularly in oncology.[1][2][3][4] Phenothiazines, as a group, have been shown to exert a variety of effects on cultured cells, including the induction of apoptosis, modulation of key signaling pathways, and alteration of cell membrane integrity.[1][5][6][7] These multifaceted actions make this compound a compelling subject for investigation in cellular and molecular biology, as well as in drug discovery and development.
These application notes provide a comprehensive guide for researchers to design and execute in vitro assays to characterize the cellular effects of this compound. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for key assays, and offer guidance on data interpretation. The protocols provided are foundational and should be optimized for your specific cell lines and experimental objectives.
I. Core Concepts: The Mechanistic Landscape of Phenothiazines in Cell Culture
Phenothiazines exert their cellular effects through a variety of mechanisms, making them pleiotropic agents.[6] Understanding these potential mechanisms is crucial for designing relevant assays and interpreting the resulting data.
-
Dopamine Receptor Antagonism and Beyond: While the primary mechanism of action for many phenothiazines in the central nervous system is the blockade of dopamine receptors, their effects in other cell types are more diverse.[2]
-
Induction of Apoptosis: A significant body of research demonstrates that phenothiazines can induce programmed cell death, or apoptosis, in a range of cell types, with a notable focus on cancer cells.[1][3][8] This pro-apoptotic activity is often mediated through the intrinsic mitochondrial pathway, involving the activation of caspase cascades.
-
Modulation of Cellular Signaling: Phenothiazines have been shown to interfere with critical signaling pathways that govern cell survival, proliferation, and death, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][2]
-
Cell Membrane Interactions: The amphiphilic nature of phenothiazines allows them to interact with and alter the properties of the cell membrane, potentially leading to increased permeability and disruption of membrane-associated proteins.[5][6]
II. Experimental Design: A Strategic Approach to Studying this compound
A well-structured experimental plan is essential for generating robust and reproducible data. The following workflow provides a logical progression for investigating the cellular effects of this compound.
Caption: A logical workflow for the in vitro evaluation of this compound.
III. Protocols and Methodologies
A. Compound Preparation and Handling
Proper preparation of your this compound stock solution is critical for accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock solution is a common starting point. Note: The solubility of related compounds like Chlorpromazine hydrochloride is high in water and ethanol, which can be alternative solvents if DMSO is not suitable for your experimental system.[9]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
B. Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. This assay is crucial for determining the cytotoxic potential of this compound and for establishing a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).[10][11][12][13]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from your stock solution in complete medium. A broad concentration range (e.g., 0.1 µM to 100 µM) is recommended for initial experiments. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration) and no-treatment control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10][11]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.
| Parameter | Description |
| IC50 | The concentration of a drug that is required for 50% inhibition in vitro. |
| Dose-Response Curve | A graphical representation of the relationship between the dose of a drug and the magnitude of its effect. |
Note: The IC50 of the related compound Chlorpromazine has been reported to be in the range of 5 to 10 µM in some cancer cell lines.[2] This can serve as a preliminary guide for selecting your concentration range for this compound.
C. Membrane Integrity Assessment: The LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[14] This assay is a valuable tool for distinguishing between cytotoxic and cytostatic effects.
Materials:
-
Cell-free culture supernatants from your experiment
-
LDH assay kit (commercially available)
-
96-well plate
-
Microplate reader
Protocol:
-
Sample Collection: Following treatment with this compound as described in the MTT assay protocol, collect the cell-free culture supernatant from each well.
-
Assay Procedure: Follow the manufacturer's instructions for the specific LDH assay kit you are using. Typically, this involves transferring the supernatant to a new plate and adding a reaction mixture.[14]
-
Data Acquisition: After the recommended incubation period, measure the absorbance at the specified wavelength (usually around 490 nm).[14]
Data Analysis: Calculate the percentage of LDH release for each treatment condition relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (spontaneous LDH release from untreated cells).
D. Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining
The Annexin V-FITC assay is a widely used method for detecting apoptosis by flow cytometry.[15][16][17][18][19] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells and is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.[16]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest the cells after treatment and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.[18]
-
Incubation: Incubate the cells in the dark at room temperature for the recommended time (typically 15-20 minutes).[18]
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
E. Apoptosis Confirmation: Western Blot for Cleaved Caspase-3
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation involves cleavage of the pro-caspase into active fragments. Western blotting for cleaved caspase-3 is a reliable method to confirm the induction of apoptosis.[20][21][22][23]
Materials:
-
Cell lysates from treated and control cells
-
Protein electrophoresis equipment (SDS-PAGE)
-
Western blotting apparatus
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody against cleaved caspase-3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Analysis: An increase in the band corresponding to cleaved caspase-3 in the treated samples compared to the control indicates the activation of the apoptotic cascade.
IV. Signaling Pathway Analysis: A Deeper Mechanistic Dive
Phenothiazines are known to impact multiple signaling pathways. Should your initial findings indicate significant cellular effects, further investigation into specific signaling cascades may be warranted.
Caption: Potential signaling pathways affected by Chlorproethazine.
Techniques such as western blotting for key phosphorylated proteins (e.g., p-Akt, p-ERK) or reporter gene assays can be employed to dissect the specific molecular targets of this compound in your cell model.
V. Concluding Remarks
The protocols and guidelines presented in these application notes provide a robust framework for initiating your in vitro investigation of this compound. By systematically evaluating its effects on cell viability, membrane integrity, and apoptosis, researchers can gain valuable insights into the biological activity of this phenothiazine derivative. Remember that careful optimization of these protocols for your specific experimental system is paramount for generating high-quality, reproducible data.
VI. References
-
Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. NIH.
-
Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment. PMC.
-
In vitro biokinetics of chlorpromazine and the influence of different dose metrics on effect concentrations for cytotoxicity in Balb/c 3T3, Caco-2 and HepaRG cell cultures. PubMed.
-
Application Notes and Protocols for Studying the Cellular Effects of Fenethazine. Benchchem.
-
Chlorpromazine hydrochloride Product Number C8138 Store at Room Temperature Product Description Molecular Formula: C17H19ClN2S. Sigma-Aldrich.
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BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
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Annexin V-FITC Apoptosis Detection Kit. Sigma-Aldrich.
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Chlorpromazine overcomes temozolomide resistance in glioblastoma by inhibiting Cx43 and essential DNA repair pathways. PMC.
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Characterization of Phenothiazine-Induced Apoptosis in Neuroblastoma and Glioma Cell Lines. Ovid.
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MTT Cell Proliferation Assay. ATCC.
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Anticancer Properties of the Antipsychotic Drug Chlorpromazine and Its Synergism With Temozolomide in Restraining Human Glioblastoma Proliferation In Vitro. Frontiers.
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
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A biochemical basis for the radiosensitizing and cytotoxic effects of chlorpromazine hydrochloride in vitro and in vivo. PubMed.
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Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment. Oncotarget.
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Cytotoxicity Detection Kit (LDH). Sigma-Aldrich.
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
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Administration of Chlorproethazine Hydrochloride in Animal Studies: A Comprehensive Guide
Disclaimer: Due to the limited availability of specific administration protocols for chlorproethazine hydrochloride in peer-reviewed literature, this guide has been developed leveraging extensive data from its close structural and pharmacological analog, chlorpromazine hydrochloride . As both are phenothiazine derivatives, the principles and methodologies outlined herein provide a robust framework for the administration of this compound in a research setting. Researchers are advised to conduct pilot studies to determine the optimal dosage and administration parameters for their specific animal models and experimental objectives.
Introduction
Chlorproethazine is a phenothiazine derivative with potential applications as a muscle relaxant and tranquilizer.[1] Preclinical animal studies are a critical step in evaluating its therapeutic potential, safety profile, and pharmacokinetic/pharmacodynamic properties. This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation and administration of this compound in various animal models. The protocols and recommendations are grounded in established practices for phenothiazine administration to ensure scientific rigor and animal welfare.
The Rationale for Using Chlorpromazine as a Surrogate
Chlorpromazine is a well-characterized first-generation antipsychotic and a member of the phenothiazine class.[2] Its extensive history of use in both clinical and preclinical settings has resulted in a wealth of data regarding its administration, dosing, and effects in animal models.[3] Given the structural similarities and shared pharmacological class with chlorproethazine, the administration protocols for chlorpromazine serve as a scientifically sound starting point for developing studies with chlorproethazine.
PART 1: Pre-Administration Considerations
Ethical Considerations in Animal Studies
All animal experiments must be conducted in strict accordance with ethical guidelines to ensure the humane treatment of animals. Key principles include the 3Rs : R eplacement, R eduction, and R efinement.[4]
-
Replacement: Utilizing non-animal methods whenever possible.
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant data.
-
Refinement: Modifying procedures to minimize animal pain, suffering, and distress.
Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.
Drug Substance Handling and Storage
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. The compound should be stored in a cool, dry, and dark place to prevent degradation.
Vehicle Selection and Formulation
The choice of vehicle is critical for ensuring the accurate and safe delivery of the test compound. The ideal vehicle should be non-toxic, have no pharmacological effect of its own, and be able to solubilize the drug at the desired concentration.[5][6]
Solubility of Phenothiazine Hydrochlorides:
Chlorpromazine hydrochloride is soluble in water, ethanol, and methanol.[7][8] It is reasonable to assume that this compound possesses similar solubility characteristics.
Recommended Vehicles:
-
Sterile Water for Injection: Suitable for soluble compounds.
-
0.9% Sterile Saline: An isotonic solution that is well-tolerated by most animal species.
-
Phosphate-Buffered Saline (PBS): A buffered isotonic solution that can help maintain physiological pH.
-
Aqueous solution with a co-solvent: For less soluble formulations, a small percentage of a co-solvent like ethanol or propylene glycol can be used. However, the concentration of the co-solvent should be kept to a minimum to avoid potential side effects.
Formulation Protocol: Preparation of a 1 mg/mL this compound Solution in Sterile Saline
-
Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to maintain sterility.
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Gradually add the weighed powder to a sterile container containing the calculated volume of sterile 0.9% saline.
-
Mixing: Gently agitate the solution until the powder is completely dissolved. A magnetic stirrer can be used for larger volumes.
-
Sterilization: If the initial components were not sterile, the final solution should be filter-sterilized through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the prepared solution at 2-8°C and protect it from light. It is recommended to use freshly prepared solutions.
PART 2: Administration Protocols
The choice of administration route depends on the experimental goals, the desired onset and duration of action, and the animal species.
Routes of Administration
Commonly Used Routes for Phenothiazines in Animal Studies:
| Route of Administration | Abbreviation | Onset of Action | Advantages | Disadvantages |
| Intraperitoneal | IP | Rapid | Ease of administration, rapid absorption. | Potential for injection into abdominal organs, irritation. |
| Subcutaneous | SC | Slower | Slower, more sustained absorption. | Slower onset, potential for local irritation. |
| Intramuscular | IM | Rapid | Rapid absorption from aqueous solutions. | Can be painful, potential for muscle damage. |
| Intravenous | IV | Very Rapid | Immediate effect, precise dose delivery. | Requires technical skill, risk of embolism. |
| Oral Gavage | PO | Slowest | Mimics clinical route of administration. | Stressful for the animal, risk of aspiration. |
Dosing Considerations
Dose selection is a critical aspect of study design. It is recommended to perform a dose-ranging study to determine the optimal dose that elicits the desired pharmacological effect without causing significant adverse effects. The following table provides a starting point for dosing based on data from chlorpromazine studies.
Table of Recommended Starting Doses (based on Chlorpromazine data):
| Animal Model | Route | Recommended Starting Dose Range (mg/kg) |
| Mouse | IP, SC | 5 - 20 |
| Rat | IP, SC | 5 - 20 |
| Rabbit | IM, IV | 1 - 5 |
| Dog | IM, IV | 1 - 3 |
| Non-human Primate | IM | 1 - 3 |
Note: These are suggested starting doses and may need to be adjusted based on the specific experimental conditions and the observed response of the animals.
Step-by-Step Administration Procedures
2.3.1. Intraperitoneal (IP) Injection (Mouse/Rat)
-
Animal Restraint: Gently restrain the animal, exposing the abdomen. For rats, two-person handling may be necessary.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Needle Insertion: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 45-degree angle.
-
Aspiration: Gently pull back on the plunger to ensure that no blood or urine is aspirated. If fluid is drawn, withdraw the needle and select a new injection site.
-
Injection: Slowly inject the solution into the peritoneal cavity.
-
Withdrawal: Withdraw the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions.
2.3.2. Subcutaneous (SC) Injection (Mouse/Rat)
-
Animal Restraint: Gently restrain the animal.
-
Injection Site: Lift a fold of skin between the shoulder blades to create a "tent."
-
Needle Insertion: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Injection: Inject the solution into the subcutaneous space.
-
Withdrawal: Withdraw the needle and gently massage the injection site to aid dispersal.
-
Monitoring: Observe the animal for any local reactions at the injection site.
Experimental Workflow for a Behavioral Study
Caption: Workflow for a typical behavioral study involving Chlorproethazine HCl.
PART 3: Post-Administration Monitoring and Data Collection
Monitoring for Adverse Effects
Phenothiazines can cause a range of side effects, and it is crucial to monitor animals closely after administration.
Potential Adverse Effects of Phenothiazines:
-
Sedation: A common effect, the degree of which should be noted.
-
Hypotension: Can lead to lethargy and reduced activity.
-
Hypothermia: Body temperature should be monitored, especially in smaller animals.
-
Extrapyramidal Symptoms: In some cases, tremors or rigidity may be observed.
-
Local Irritation: The injection site should be monitored for redness, swelling, or signs of pain.
A scoring system can be developed to systematically record the severity of these effects.
Pharmacokinetic and Pharmacodynamic Assessments
Pharmacokinetic (PK) Studies: Involve the collection of blood samples at various time points after drug administration to determine parameters such as absorption, distribution, metabolism, and excretion (ADME).
Pharmacodynamic (PD) Studies: Assess the physiological and behavioral effects of the drug over time. This can include monitoring changes in motor activity, body temperature, or performance in specific behavioral tests.
Signaling Pathway of Phenothiazines
Caption: Simplified signaling pathway of phenothiazines like Chlorproethazine.
Conclusion
The successful administration of this compound in animal studies requires careful planning, adherence to ethical guidelines, and meticulous execution of protocols. By leveraging the extensive knowledge base of the closely related compound, chlorpromazine, researchers can design and conduct robust preclinical studies to evaluate the potential of chlorproethazine. It is imperative to begin with dose-ranging studies and to closely monitor animals for both therapeutic and adverse effects to ensure the generation of high-quality, reproducible data.
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Swiss Academy of Sciences. Ethical Principles and Guidelines for Experiments on Animals. [Link]
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Measuring Chlorproethazine hydrochloride efficacy in spasticity models
Application Note & Protocol
Topic: Measuring Chlorproethazine Hydrochloride Efficacy in Preclinical Spasticity Models
Audience: Researchers, scientists, and drug development professionals.
Abstract
Spasticity, a debilitating motor disorder characterized by velocity-dependent hypertonia and exaggerated tendon reflexes, arises from upper motor neuron lesions.[1] The development of effective pharmacotherapies requires robust and reproducible preclinical evaluation. This document provides a comprehensive guide for assessing the efficacy of this compound, a phenothiazine derivative, in a clinically relevant rodent model of spasticity. We detail the scientific rationale for model selection, step-by-step protocols for spasticity induction, and a multi-faceted approach to efficacy measurement, integrating behavioral, electrophysiological, and histological endpoints. The protocols are designed to be self-validating, incorporating necessary controls and explaining the causality behind experimental choices to ensure scientific rigor and data integrity.
Introduction: Spasticity and the Rationale for Chlorproethazine
Spasticity is a component of the upper motor neuron syndrome, resulting from conditions such as spinal cord injury (SCI), multiple sclerosis, stroke, and cerebral palsy.[2][3] The pathophysiology involves a disruption of descending inhibitory signals to the spinal cord, leading to a state of disinhibition and hyperexcitability of the stretch reflex arc.[1] This manifests as increased muscle tone, clonus, and painful muscle spasms.
Chlorproethazine is a phenothiazine compound, a class of drugs known for their diverse neurological effects.[4][5] While primarily known for antipsychotic properties, certain phenothiazines have shown efficacy in modulating motor control. The proposed mechanism for their anti-spastic action involves the modulation of brainstem pathways that regulate the function of fusimotor fibers.[6] These fibers control the sensitivity of muscle spindles, the primary sensory organs of the stretch reflex. By potentially dampening fusimotor efferent signals, Chlorproethazine may reduce the afferent feedback from muscle spindles, thereby decreasing the hyperexcitability of the spinal reflex loop.[7][8] This application note outlines the methodologies to test this hypothesis in a preclinical setting.
Proposed Mechanism of Action
The diagram below illustrates the hypothesized mechanism by which Chlorproethazine alleviates spasticity. An upper motor neuron lesion disrupts descending inhibitory control, leading to an overactive stretch reflex arc. Chlorproethazine is thought to act on brainstem centers to reduce fusimotor drive, thereby decreasing muscle spindle sensitivity and mitigating the exaggerated reflex.
Caption: Hypothesized mechanism of Chlorproethazine in spasticity.
Animal Model Selection and Induction
The choice of animal model is critical for the clinical relevance of preclinical findings. While genetic models like the Spa mouse exist, injury-induced models often better represent the acquired nature of spasticity in humans.[9][10] We recommend the complete thoracic spinal cord transection model in adult rats, as it produces consistent and chronic hindlimb spasticity and hyperreflexia.[11][12]
Table 1: Comparison of Common Spasticity Models
| Model Type | Induction Method | Key Characteristics | Suitability for Pharmacological Screening |
| Spinal Cord Injury (SCI) | Complete thoracic (T9) transection | Develops chronic, stable hindlimb spasticity and hyper-reflexia. Clinically relevant etiology.[11] | High: Allows for testing therapeutic intervention post-injury. |
| Genetic (Spa Mouse) | Spontaneous mutation in glycine receptor | Early-onset hereditary spasticity and hypertonia.[3][10] | Moderate: Useful for studying congenital forms of spasticity, but mechanism may differ from acquired forms. |
| Experimental Autoimmune Encephalomyelitis (EAE) | Immunization with myelin antigens | Models inflammatory demyelination of multiple sclerosis; spasticity is a common symptom.[13] | Moderate: Complex model where efficacy may be confounded by anti-inflammatory effects. |
Protocol: T9 Spinal Cord Transection in Rats
Objective: To induce a consistent and complete spinal cord lesion that results in chronic hindlimb spasticity.
Materials:
-
Adult female Sprague-Dawley rats (220-250g)
-
Anesthesia (Isoflurane or Ketamine/Xylazine cocktail)
-
Surgical tools (scalpel, fine scissors, forceps, retractors)
-
Dental drill or rongeurs
-
Suture materials and wound clips
-
Antibiotics (e.g., Cefazolin) and analgesics (e.g., Buprenorphine)
-
Saline, bladder expression supplies
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and confirm the absence of a pedal withdrawal reflex. Shave the dorsal thoracic area and sterilize with betadine and ethanol.
-
Surgical Exposure: Make a midline incision over the T7-T11 vertebrae. Carefully dissect the paraspinal muscles to expose the vertebral column.
-
Laminectomy: Perform a laminectomy at the T9 vertebral level to expose the dura mater of the spinal cord.
-
Transection: Using fine iris scissors, carefully transect the spinal cord completely. Ensure the transection is complete by gently lifting the rostral cord segment to visualize the gap.
-
Hemostasis and Closure: Control any bleeding with sterile gelfoam. Suture the muscle layers and close the skin incision with wound clips.
-
Post-operative Care: Administer subcutaneous saline for hydration, antibiotics to prevent infection, and analgesics for pain management. Manually express the bladder twice daily until autonomic control returns. House animals on soft bedding to prevent pressure sores.
-
Recovery and Spasticity Development: Allow animals to recover for at least 4-6 weeks. During this period, spasticity and hyper-reflexia will develop and stabilize.[11]
Experimental Workflow and Drug Administration
A structured workflow is essential for reproducible results. The diagram below outlines the key phases of the study, from animal preparation to terminal endpoints.
Caption: Overall experimental workflow from surgery to endpoint analysis.
Protocol: Drug Preparation and Administration
Objective: To administer this compound consistently and accurately.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Administration supplies (e.g., oral gavage needles, injection syringes)
-
Analytical balance
Procedure:
-
Preparation: Calculate the required amount of drug based on animal weights and target dosage. Prepare a stock solution and dilute to final concentrations. This compound is typically dissolved in sterile saline.
-
Dosing Regimen: A sample dosing table is provided below. Doses should be determined from literature or preliminary dose-finding studies.
-
Administration: Administer the drug or vehicle via the chosen route (e.g., intraperitoneal injection or oral gavage) at the same time each day to maintain consistent pharmacokinetic profiles.
-
Group Blinding: The experimenter conducting the behavioral and electrophysiological assessments should be blinded to the treatment groups to prevent bias.
Table 2: Sample Dosing Regimen
| Group | N | Treatment | Dose (mg/kg) | Route | Frequency |
| 1 | 10 | Vehicle (Saline) | 0 | IP | Once Daily |
| 2 | 10 | Chlorproethazine HCl | 5 | IP | Once Daily |
| 3 | 10 | Chlorproethazine HCl | 10 | IP | Once Daily |
| 4 | 10 | Baclofen | 5 | IP | Once Daily |
Efficacy Measurement: A Multi-Modal Approach
A single metric is insufficient to capture the complexity of spasticity. We advocate for a combination of behavioral tests to assess function and electrophysiology to objectively quantify reflex excitability.[14]
Behavioral Assessments
Behavioral tests provide crucial data on the functional impact of the treatment.[15] A battery of tests should be used to assess different aspects of motor control.
Table 3: Recommended Behavioral Assessment Battery
| Test Name | Parameter Measured | Brief Description |
| Modified Ashworth Scale | Muscle Tone / Resistance | Ankle resistance to passive dorsiflexion is manually assessed and scored on a scale (e.g., 0-4), adapted for rodents.[16] |
| Open Field Test | Locomotor Recovery | Hindlimb movement, coordination, and weight support are scored using a scale like the Basso, Beattie, Bresnahan (BBB) score.[17] |
| Grid Walk Test | Sensorimotor Coordination | The number of foot faults (slips) of the hindlimbs is counted as the animal traverses a wire grid.[18][19] |
| Grip Strength Test | Muscle Strength | A force meter measures the peak force generated by the hindlimbs as the rat is gently pulled away from a grid.[18] |
Electrophysiological Assessment
Electrophysiology provides an objective, quantitative measure of the neural component of spasticity.[20][21] The Hoffmann reflex (H-reflex) is the electrical analogue of the stretch reflex and is the gold standard for measuring spinal motor neuron excitability.[16][22]
Protocol: H-Reflex Measurement
Objective: To quantify the excitability of the monosynaptic stretch reflex arc.
Materials:
-
Electrophysiology rig (amplifier, stimulator, data acquisition system)
-
Needle electrodes (stimulating and recording)
-
Anesthesia (light isoflurane to prevent suppression of reflexes)
Procedure:
-
Animal Preparation: Lightly anesthetize the rat. Place the animal on a heating pad to maintain body temperature.
-
Electrode Placement:
-
Stimulating: Insert a pair of needle electrodes percutaneously to bracket the tibial nerve in the popliteal fossa.
-
Recording: Insert a pair of recording electrodes into the plantar interosseous muscles of the hind paw.
-
Ground: Place a ground electrode in a nearby, non-related muscle.
-
-
Signal Acquisition:
-
Deliver single square-wave pulses (0.1-0.2 ms duration) to the tibial nerve.
-
Start at a low intensity and gradually increase to elicit two distinct responses: the M-wave (direct muscle activation, short latency) and the H-reflex (monosynaptic reflex, longer latency).
-
-
Data Recording: Record the peak-to-peak amplitude of the maximal H-reflex (Hmax) and the maximal M-wave (Mmax). The Mmax represents the activation of all motor units in the muscle.
-
Analysis: The primary outcome measure is the Hmax/Mmax ratio . In spastic animals, this ratio is significantly elevated due to increased motor neuron excitability. An effective treatment should reduce this ratio towards baseline levels.[12]
Table 4: Key Electrophysiological Parameters
| Parameter | Description | Expected Change with Effective Treatment |
| Hmax/Mmax Ratio | Ratio of the maximum H-reflex to the maximum M-wave amplitude.[22] | Decrease: Indicates a reduction in spinal motor neuron pool excitability. |
| H-Reflex Threshold | The minimum stimulus intensity required to elicit an H-reflex. | Increase: Suggests that a stronger stimulus is needed to activate the reflex arc. |
| Rate-Dependent Depression | Reduction in H-reflex amplitude with increasing stimulation frequency (e.g., 1-10 Hz). This is typically reduced in spasticity.[12] | Increase/Restoration: Shows a return to normal inhibitory regulation of the reflex. |
Histopathological Analysis
Objective: To confirm the completeness of the spinal cord transection and assess any tissue-level changes in the spinal cord or muscle due to treatment.
Procedure:
-
Dissection: Carefully dissect the spinal cord segment containing the lesion site and sections of the gastrocnemius muscle.
-
Processing: Post-fix the tissues, process for paraffin or frozen sectioning.
-
Staining:
-
Spinal Cord: Use stains like Luxol Fast Blue (for myelin) and Hematoxylin & Eosin (H&E) to visualize the lesion site and confirm complete transection.
-
Muscle: Use H&E or Masson's Trichrome to assess for muscle fiber atrophy or fibrosis, which can be secondary to chronic spasticity.
-
Data Analysis and Interpretation
-
Behavioral Data: Use non-parametric tests (e.g., Kruskal-Wallis followed by Dunn's post-hoc test) for ordinal data like Ashworth or BBB scores. For continuous data (grip strength, foot faults), use ANOVA followed by an appropriate post-hoc test (e.g., Tukey's) to compare between treatment groups.
-
Electrophysiological Data: Hmax/Mmax ratios and other quantitative data should be analyzed using ANOVA or repeated measures ANOVA if multiple time points are assessed.
-
Interpretation: A successful outcome will be characterized by a statistically significant improvement in behavioral scores (e.g., lower Ashworth score, higher BBB score) and a reduction in the Hmax/Mmax ratio in the Chlorproethazine-treated groups compared to the vehicle control. The effect should be dose-dependent and ideally comparable to the positive control (Baclofen).
Conclusion
This application note provides a robust, multi-modal framework for evaluating the efficacy of this compound as a potential anti-spasticity agent. By combining clinically relevant animal models, detailed protocols for behavioral and electrophysiological assessment, and sound experimental design, researchers can generate reliable and translatable data. This comprehensive approach ensures that the potential therapeutic benefits of novel compounds are rigorously and accurately characterized, paving the way for future clinical development.
References
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Wright, J. (1990). The Spastic Mouse: And the Search for an Animal Model of Spasticity in Human Beings. Clinical Orthopaedics and Related Research. Available at: [Link]
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Wright, J., & Rang, M. (1990). The spastic mouse. And the search for an animal model of spasticity in human beings. Clinical Orthopaedics and Related Research. Available at: [Link]
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Hulsebosch, C. E. (2009). Common animal models for spasticity and pain. Journal of Rehabilitation Research and Development. Available at: [Link]
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Stoquart-ElSankari, S. (1998). Beyond Ashworth. Electrophysiologic quantification of spasticity. Physical Medicine and Rehabilitation Clinics of North America. Available at: [Link]
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Kocabas, H., et al. (2018). Spasticity Measurement. Archives of Neuropsychiatry. Available at: [Link]
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InnoSer. (n.d.). Spasticity – Spa Mouse Model. Neurology CRO. Available at: [Link]
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Martin, J. H., et al. (2019). Animal models of developmental motor disorders: parallels to human motor dysfunction in cerebral palsy. Journal of Neurophysiology. Available at: [Link]
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Cheng, Y. H., et al. (1995). Electrophysiologic Evaluation of Muscle Spasticity in stroke patients. Journal of Medical and Biological Engineering. Available at: [Link]
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Tekgül, H., et al. (2013). Electrophysiologic assessment of spasticity in children using H-reflex. The Turkish Journal of Pediatrics. Available at: [Link]
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Li, S., et al. (2022). Advanced quantitative estimation methods for spasticity: a literature review. Frontiers in Neurology. Available at: [Link]
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University of Ottawa. (2025). Innovative animal model for studying limb spasticity. ScienceDaily. Available at: [Link]
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Olejniczak, P., et al. (2015). Thoracic 9 Spinal Transection-Induced Model of Muscle Spasticity in the Rat: A Systematic Electrophysiological and Histopathological Characterization. PLoS ONE. Available at: [Link]
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Genc, B., et al. (2020). Introduction to spasticity and related mouse models. Cellular and Molecular Life Sciences. Available at: [Link]
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Cohan, S. L., et al. (1980). Phenytoin and chlorpromazine in the treatment of spasticity. Archives of Neurology. Available at: [Link]
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Matthews, W. B. (1965). The action of chlorproethazine on spasticity. Brain. Available at: [Link]
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Zhang, J., et al. (2021). Inhibiting Spasticity by Blocking Nerve Signal Conduction in Rats With Spinal Cord Transection. IEEE Transactions on Neural Systems and Rehabilitation Engineering. Available at: [Link]
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Wikipedia. (n.d.). Chlorproethazine. Available at: [Link]
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Cohan, S. L., et al. (1980). Phenytoin and Chlorpromazine in the Treatment of Spasticity. Providence. Available at: [Link]
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Kipp, M., et al. (2012). Multiple sclerosis animal models: a clinical and histopathological perspective. Multiple Sclerosis International. Available at: [Link]
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Davidoff, R. A. (1985). Antispasticity drugs: mechanisms of action. Annals of Neurology. Available at: [Link]
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Ace Therapeutics. (n.d.). Behavioral Tests in Rodent Models of Stroke. Available at: [Link]
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Ben-Joseph, A. (2024). Spasticity Medication: Skeletal Muscle Relaxants, Benzodiazepines, Alpha2-adrenergic Agonists, Botulinum Toxins. Medscape. Available at: [Link]
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Sharma, V., & Singh, T. (2023). A short review on behavioural assessment methods in rodents. Journal of Clinical and Diagnostic Research. Available at: [Link]
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Sharma, V., & Singh, T. (2023). A short review on behavioural assessment methods in rodents. Bioinformation. Available at: [Link]
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Balkaya, M. (2013). Functional assessments in the rodent stroke model. springermedizin.de. Available at: [Link]
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Torres-Espín, A., et al. (2018). Behavioral testing in animal models of spinal cord injury. Bio-protocol. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Chlorpromazine Hydrochloride?. Available at: [Link]
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Application Note: A Strategic Approach to the Quantitative Analysis of Chlorproethazine Hydrochloride
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the establishment of robust analytical methods for the quantification of Chlorproethazine hydrochloride (also known as Chloretazine). Recognizing the limited availability of specific, validated assays for this particular phenothiazine derivative, this application note presents a strategic framework for method development and validation. It leverages well-established protocols for the structurally related compound, Chlorpromazine hydrochloride, as a foundational template for developing reliable High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry methods. The core of this guide is a detailed exploration of the necessary validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, ensuring the development of a self-validating and trustworthy analytical system.
Introduction: The Analytical Challenge of Chlorproethazine
Chlorproethazine is a phenothiazine derivative that has been described as a muscle relaxant and tranquilizer.[1][2] As with any active pharmaceutical ingredient (API), accurate and precise quantification is critical for quality control, formulation development, and stability testing. However, a review of the current scientific literature reveals a scarcity of published, validated analytical methods specifically for this compound. This stands in contrast to the extensive documentation available for other phenothiazines, such as Chlorpromazine.
This guide, therefore, adopts a first-principles approach, providing the scientific rationale and practical steps required to develop and validate analytical methods for this compound. We will use established methods for Chlorpromazine hydrochloride as exemplary frameworks, detailing how these can be adapted and rigorously validated for the target analyte.
Foundational Methodologies: Leveraging Analogs for Method Development
Given the structural similarities between Chlorproethazine and Chlorpromazine, the analytical techniques effective for the latter serve as a logical and scientifically sound starting point. The primary methods suitable for the quantification of phenothiazine derivatives are High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the quantification of pharmaceuticals due to its high specificity, sensitivity, and ability to separate the API from impurities and degradation products. A stability-indicating HPLC method is crucial for ensuring the quality and shelf-life of a drug product.
A reverse-phase HPLC (RP-HPLC) method is the most common approach for the analysis of moderately polar compounds like phenothiazines. The following protocol, based on established methods for similar compounds, provides a robust starting point for the development of a this compound assay.[3][4]
Experimental Workflow for HPLC Method Development:
Caption: Workflow for HPLC Method Development and Validation.
Protocol 1: Development of an RP-HPLC Method for this compound
| Parameter | Recommended Starting Condition | Rationale and Optimization Considerations |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase is well-suited for retaining and separating phenothiazines. Particle size and column dimensions can be adjusted to improve efficiency and reduce run time. |
| Mobile Phase | Acetonitrile:Buffer (e.g., 50:50 v/v) | The ratio of organic modifier (acetonitrile or methanol) to aqueous buffer will be the primary determinant of retention time. This must be optimized to achieve a suitable retention time for Chlorproethazine. |
| Buffer | 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid | A buffer is necessary to maintain a consistent pH and ensure reproducible chromatography. A low pH will ensure the tertiary amine of Chlorproethazine is protonated, leading to better peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. It can be adjusted to optimize run time and resolution. |
| Detection Wavelength | To be determined by UV scan (likely ~254 nm) | The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution from 200-400 nm. This maximizes sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | This can be adjusted to meet sensitivity requirements. |
Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Sample Solution (for a formulated product): Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter a portion of this solution through a 0.45 µm syringe filter before injection.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry offers a simpler and more rapid method for quantification, suitable for routine analysis where specificity is not a major concern (e.g., in the absence of interfering excipients or degradation products). The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Experimental Workflow for UV-Vis Spectrophotometric Method Development:
Caption: Workflow for UV-Vis Method Development and Validation.
Protocol 2: Development of a UV-Vis Spectrophotometric Method for this compound
-
Selection of Solvent: A suitable solvent should be chosen in which this compound is freely soluble and that is transparent in the UV region of interest. A common choice is 0.1 M Hydrochloric Acid.
-
Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution using a UV-Vis spectrophotometer over a range of 200 nm to 400 nm against a solvent blank.
-
The wavelength at which the maximum absorbance occurs is the λmax and should be used for all subsequent measurements.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent.
-
From the stock solution, prepare a series of at least five standard solutions of decreasing concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin.
-
-
Analysis of the Sample Solution:
-
Prepare a sample solution of the formulated product in the same solvent, aiming for a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Method Validation: Ensuring a Self-Validating System
Once a method has been developed, it must be validated to demonstrate that it is fit for its intended purpose. The validation process provides evidence of the method's reliability and is a core tenet of good manufacturing practices. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for analytical procedure validation.[5][6]
Table 1: Key Validation Parameters for Analytical Methods
| Parameter | Description | Typical Acceptance Criteria for an Assay Method |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | For HPLC, the peak for Chlorproethazine should be well-resolved from other peaks. For UV-Vis, the absorbance of a placebo solution should be negligible. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for the API in a spiked placebo. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment). | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The results should remain within the acceptance criteria when parameters like mobile phase composition, pH, or column temperature are slightly varied. |
Conclusion
References
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: Text and methodology. [Link]
-
IOSR Journal of Pharmacy. RP- HPLC Method for the Quantitation of Chlorpromazine HCL and Trihexiphenidyl HCL Simultaneously. [Link]
-
Wikipedia. Chlorproethazine. [Link]
-
National Center for Biotechnology Information. Extraction and determination of trace amounts of chlorpromazine in biological fluids using magnetic solid phase extraction followed by HPLC. [Link]
-
ResearchGate. Analysis and identification of prochlorperazine impurities and forced degradation products using a stability-indicating HPLC method. [Link]
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Application Notes and Protocols for Studying Muscle Rigidity in Rats Using Chlorproethazine Hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of chlorproethazine hydrochloride to induce and study muscle rigidity in rats. This model is valuable for investigating the mechanisms of extrapyramidal side effects (EPS) associated with antipsychotic drugs and for screening novel therapeutic agents aimed at mitigating these effects.
Scientific Overview and Rationale
Introduction to Drug-Induced Muscle Rigidity
Muscle rigidity is a common and debilitating extrapyramidal side effect of typical antipsychotic medications.[1][2] It is characterized by a sustained increase in muscle tone, leading to stiffness and resistance to passive movement.[3] Animal models that replicate this phenomenon are crucial for understanding its underlying pathophysiology and for the preclinical evaluation of new drugs with an improved safety profile.[4][5]
Mechanism of Action: The Role of Dopamine D2 Receptor Blockade
Chlorproethazine, a phenothiazine derivative, is a potent antagonist of the dopamine D2 receptor.[6] The prevailing hypothesis for drug-induced muscle rigidity posits that blockade of D2 receptors in the nigrostriatal pathway of the basal ganglia disrupts the delicate balance of motor control.[1] This leads to a state of increased muscle co-contraction and rigidity, mimicking symptoms observed in Parkinson's disease and in patients treated with first-generation antipsychotics.[1][4]
The following diagram illustrates the simplified proposed mechanism by which D2 receptor antagonists like chlorproethazine induce muscle rigidity.
Sources
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Application Note: In Vitro Profiling of Chlorproethazine Hydrochloride in Neuronal Models
Introduction
Chlorproethazine hydrochloride is a phenothiazine derivative, a class of compounds known for their diverse pharmacological activities within the central nervous system (CNS).[1][2] While historically described as a muscle relaxant and tranquilizer, its structural similarity to other phenothiazines, such as chlorpromazine, suggests a potential role as a neuromodulatory agent, likely through the antagonism of dopamine receptors.[1][3][4] The comprehensive in vitro characterization of such compounds is a critical step in neuropharmacological research and drug discovery, providing essential insights into their mechanism of action, potency, and potential neurotoxicity.
This guide provides a detailed framework for the in vitro application of this compound on neuronal cells. It is designed for researchers, scientists, and drug development professionals seeking to investigate its neuronal effects. The protocols herein are structured to first establish a cytotoxicity profile, ensuring subsequent functional assays are conducted at non-toxic concentrations, and then to probe the compound's effects on neuronal activity and specific signaling pathways.
Compound Profile: this compound
A clear understanding of the physicochemical properties of this compound is fundamental for accurate and reproducible experimental design.
| Property | Value | Source |
| IUPAC Name | 3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine;hydrochloride | [1] |
| Alternate Names | 2-Chloro-N,N-diethyl-10H-phenothiazine-10-propanamine Hydrochloride; RP-4909 | [2][5] |
| CAS Number | 4611-02-3 | [1][5][6] |
| Molecular Formula | C₁₉H₂₄Cl₂N₂S | [5][6] |
| Molecular Weight | 383.38 g/mol | [5][6] |
| Class | Phenothiazine | [1] |
Hypothesized Mechanism of Action: Dopamine Receptor Antagonism
Phenothiazines are classic antagonists of dopamine D2 receptors.[3][4] By blocking these receptors in postsynaptic neurons, they inhibit the downstream signaling cascade typically initiated by dopamine. This action is the cornerstone of their antipsychotic effects.[4][7] this compound is presumed to share this primary mechanism. Beyond D2 receptors, phenothiazines often exhibit a broader pharmacological profile, acting as antagonists at serotonergic (5-HT2), histaminergic (H1), and α-adrenergic receptors, which contributes to their wide range of effects and side effects.[3][4] Furthermore, some phenothiazines have been shown to directly modulate the activity of neuronal ion channels, such as voltage-gated potassium channels.[8][9]
Protocol 1: Preparation of Stock Solutions
Accurate compound preparation is critical for experimental success. Due to the limited specific solubility data for this compound, protocols for the closely related and well-documented Chlorpromazine hydrochloride are adapted. It is highly recommended to perform a solubility test prior to preparing a large stock.
Materials:
-
This compound powder (CAS 4611-02-3)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet to prevent contamination.
-
Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh 3.83 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to achieve the target concentration. For the example above, add 1 mL of DMSO to the 3.83 mg of powder.
-
Vortexing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This is crucial to minimize freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C, protected from light. Phenothiazines are known to be light-sensitive.[10] Under these conditions, the stock solution should be stable for several months.
Self-Validation & QC:
-
Final Solvent Concentration: When preparing working solutions for cell treatment, ensure the final concentration of DMSO in the culture medium is below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to neuronal cells.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the test compound) in all experiments.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO | High solubility for many organic compounds; compatible with most cell-based assays. |
| Stock Concentration | 10-50 mM | Provides a concentrated source for creating a wide range of working dilutions. |
| Storage Temp. | -20°C | Ensures long-term stability and prevents degradation. |
| Aliquot Volume | 10-50 µL | Minimizes waste and avoids repeated freeze-thaw cycles. |
Protocol 2: Neuronal Cell Culture & Treatment
The choice of neuronal model is dependent on the experimental question. Human neuroblastoma SH-SY5Y cells are a robust and widely used model, particularly when differentiated to exhibit a more mature neuronal phenotype.[11] Primary neurons, while more complex to culture, offer higher physiological relevance.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete growth medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Differentiation medium (optional): Low-serum (1% FBS) medium containing 10 µM Retinoic Acid (RA)
-
Cell culture plates (96-well, 24-well, or 6-well, tissue culture-treated)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in the desired plate format at a density that will result in 70-80% confluency at the time of treatment.
-
Differentiation (Optional but Recommended): For a more neuron-like phenotype, replace the growth medium with differentiation medium 24 hours after seeding. Culture for 5-7 days, replacing the medium every 2-3 days. Differentiated cells will exhibit neurite outgrowth.
-
Compound Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in a serum-free culture medium to achieve 2X the final desired concentrations.
-
Cell Treatment: Carefully remove half of the medium from each well of the cell culture plate. Add an equal volume of the 2X compound dilutions to the corresponding wells. This minimizes cell stress from a full medium exchange.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
Before conducting functional assays, it is imperative to determine the concentration range at which this compound is not cytotoxic. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]
Step-by-Step Methodology:
-
Cell Plating & Treatment: Plate and treat cells with a wide range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in a 96-well plate as described in Protocol 2. Include vehicle-only and untreated controls.
-
MTT Addition: After the treatment period (e.g., 24 hours), add 10 µL of a 5 mg/mL MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully aspirate the culture medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration-response curve and calculate the IC₅₀ (the concentration that causes 50% inhibition of cell viability). Subsequent functional assays should use concentrations well below the IC₅₀ value.
Protocol 4: Functional Neuronal Assays
Once a non-toxic concentration range is established, the functional effects of this compound can be investigated.
4a. Calcium Imaging for Neuronal Activity
Calcium imaging is a powerful technique to assess real-time changes in neuronal activity. Many signaling pathways and ion channels modulate intracellular calcium concentration ([Ca²⁺]i).
Procedure:
-
Cell Culture: Culture and differentiate SH-SY5Y cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in the buffer for 30-45 minutes at 37°C.
-
Baseline Recording: Wash off the excess dye and replace it with a fresh buffer. Mount the dish on a fluorescence microscope and record baseline [Ca²⁺]i fluctuations for 2-5 minutes.
-
Compound Application: Perfuse the cells with the desired concentration of this compound and continue recording.
-
Stimulation (Optional): To test for inhibitory effects, first stimulate the neurons with an agonist (e.g., a dopamine receptor agonist or KCl to induce depolarization) to elicit a calcium response. Then, pre-incubate with this compound before applying the same stimulus to observe any attenuation of the response.
-
Data Analysis: Analyze the fluorescence intensity traces over time. Quantify changes in baseline calcium levels, oscillation frequency, or the amplitude of stimulus-evoked responses.[12]
4b. Assessment of Dopamine Receptor Antagonism (cAMP Assay)
Since the D2 receptor is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). This can be used as a functional readout for receptor antagonism.
Procedure:
-
Cell Culture: Plate cells in a 96-well plate.
-
Pre-treatment: Pre-treat cells with various concentrations of this compound for 15-30 minutes.
-
Stimulation: Add a D2 receptor agonist (e.g., Quinpirole) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and Forskolin (to stimulate adenylyl cyclase, providing a high baseline against which inhibition can be measured).
-
Cell Lysis & Detection: After a short incubation (15-30 minutes), lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: The agonist should decrease the Forskolin-stimulated cAMP levels. An effective antagonist like this compound will reverse this effect, restoring cAMP levels. Plot the concentration-response curve to determine the potency of antagonism.
Safety & Handling Precautions
Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14][15] The compound may be toxic if swallowed or inhaled and can cause skin and eye irritation.[13][14][15] Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[13][14][15]
References
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Wikipedia. (2023). Chlorproethazine. Retrieved from [Link]
-
PubChem. (n.d.). Chlorproethazine. National Center for Biotechnology Information. Retrieved from [Link]
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Letco Medical. (2019). Safety Data Sheet: CHLORPROMAZINE HYDROCHLORIDE. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). CHLORPROETHAZINE. Retrieved from [Link]
-
Bio-Rad. (n.d.). Safety Data Sheet: Chlorpromazine hydrochloride. Retrieved from [Link]
-
Wikipedia. (2024). Chlorpromazine. Retrieved from [Link]
-
Lee, H. Y., et al. (2022). The antipsychotic chlorpromazine reduces neuroinflammation by inhibiting microglial voltage-gated potassium channels. Brain, Behavior, and Immunity. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Chlorpromazine Hydrochloride?. Retrieved from [Link]
-
PubChem. (n.d.). Chlorpromazine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). High-Throughput Screening Assay for Detecting Drug-Induced Changes in Synchronized Neuronal Oscillations. Retrieved from [Link]
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Application Notes and Protocols: Chlorproethazine Hydrochloride for Central Nervous System Research
Introduction: Unveiling the Potential of Chlorproethazine in CNS Research
Chlorproethazine hydrochloride, a derivative of the phenothiazine class of compounds, presents a valuable tool for researchers investigating the complexities of the central nervous system (CNS).[1][2][3] Phenothiazines are historically recognized for their potent effects on neurotransmitter systems, primarily through the antagonism of dopamine D2 receptors.[4][5][6][7] This mechanism of action positions Chlorproethazine as a compound of interest for studies related to psychosis, neurodegenerative disorders, and other neurological conditions where dopaminergic signaling is implicated.[1][5][8] This guide provides an in-depth overview of the core principles and detailed protocols for the effective delivery of this compound in preclinical CNS research models. The methodologies outlined herein are designed to ensure experimental reproducibility, scientific rigor, and the welfare of animal subjects.
Mechanism of Action: The Dopamine D2 Receptor Antagonism Pathway
The primary pharmacological action of Chlorproethazine, like other phenothiazines, is attributed to its ability to block postsynaptic dopamine D2 receptors within various CNS pathways.[4][6][7][9] An overactivity of dopaminergic systems, particularly in the mesolimbic pathway, is a key hypothesis in the pathophysiology of psychosis.[6][9] By antagonizing D2 receptors, Chlorproethazine can modulate this hyperactivity, leading to a reduction in downstream signaling cascades.[6] This blockade can alleviate positive symptoms associated with psychotic disorders in research models.[6] It is crucial for researchers to understand that this antagonism is not limited to a single pathway; effects on the nigrostriatal and tuberoinfundibular pathways can lead to motor side effects and endocrine changes, respectively, which must be considered in experimental design.[4][7]
Caption: Proposed mechanism of this compound at the dopaminergic synapse.
Physicochemical Properties and Formulation
A thorough understanding of the physicochemical properties of this compound is fundamental for appropriate formulation and delivery.
| Property | Value/Information | Source |
| Chemical Formula | C₁₉H₂₄Cl₂N₂S | [1][2] |
| Molecular Weight | 383.38 g/mol | [1][2] |
| Appearance | Solid (Assumed) | [10] |
| Solubility | Soluble in aqueous solutions (as hydrochloride salt) | [11] |
| Storage | Store at -20°C. Protect from light. | [10] |
Formulation for In Vivo Administration:
For most in vivo applications, this compound should be dissolved in a sterile, isotonic vehicle. The most common and recommended vehicle is sterile 0.9% sodium chloride (saline). To prepare a stock solution, dissolve the compound in saline to a desired concentration (e.g., 1-10 mg/mL). The solution should be freshly prepared and protected from light to prevent degradation.[11][12] For solutions that are not used immediately, storage at 4°C is recommended, though stability should be validated for long-term storage.[13] A slightly yellowed solution may not indicate a loss of potency, but markedly discolored solutions should be discarded.[11][12]
Systemic Delivery Methods: Protocols and Considerations
Systemic administration allows for the widespread distribution of the compound, including crossing the blood-brain barrier, which is facilitated by the high lipid solubility of phenothiazines.[7] The choice between intravenous and intraperitoneal injection depends on the desired pharmacokinetic profile.
Intravenous (IV) Injection via the Lateral Tail Vein (Mouse/Rat)
IV injection provides the most rapid and complete bioavailability, leading to a sharp peak in plasma concentration.[14] This route is ideal for studies requiring a rapid onset of action.
Protocol:
-
Animal Preparation: Properly restrain the animal using a suitable device.[14][15] To enhance visualization of the lateral tail veins, warm the animal's tail for 5-10 minutes using a heat lamp or a warming box.[14][16] Take care to avoid overheating.[16]
-
Injection Site Preparation: Clean the tail with a 70% ethanol or isopropyl alcohol wipe.[15]
-
Syringe and Needle: Use a sterile syringe (e.g., 1 mL) fitted with a 27-30 gauge needle for mice or a 25-27 gauge needle for rats.[15][16] Ensure the syringe is free of air bubbles.
-
Vein Visualization and Needle Insertion: The two lateral tail veins are the primary targets.[14] With the bevel of the needle facing up, insert the needle parallel to the vein at a shallow angle.[14][16] A successful insertion may be indicated by a "flash" of blood in the needle hub.[14]
-
Injection: Slowly inject the prepared this compound solution. The maximum recommended bolus volume is typically 5 mL/kg.[15] There should be no resistance during injection. If a blister forms, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[17]
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[14][15] Monitor the animal for a few minutes to ensure hemostasis.[14]
Intraperitoneal (IP) Injection (Mouse/Rat)
IP injection offers a slower absorption rate compared to IV, resulting in a less pronounced peak plasma concentration but a longer duration of action. It is often preferred for its relative ease of administration.
Protocol:
-
Animal Restraint: Manually restrain the mouse or rat, ensuring a firm but gentle grip that exposes the abdomen. For rats, a two-person technique is often recommended for safety and stability.[18][19]
-
Injection Site Identification: The injection should be administered in the lower right abdominal quadrant to avoid the cecum and urinary bladder.[18][20]
-
Syringe and Needle: Use a sterile syringe with an appropriate needle size (25-27 gauge for mice, 23-25 gauge for rats).[18]
-
Injection Procedure: With the animal's head tilted slightly downwards, insert the needle at a 30-40 degree angle with the bevel facing up.[18][20] Before injecting, gently aspirate to ensure no blood or urine is drawn into the syringe.[21]
-
Administration: Inject the solution smoothly. The maximum recommended volume is 10 mL/kg.[18][20]
-
Post-Injection: Withdraw the needle and return the animal to its cage. Observe for any signs of distress.[19]
Direct CNS Delivery: Intracerebroventricular (ICV) Injection
To bypass the blood-brain barrier and deliver this compound directly to the cerebrospinal fluid (CSF), an intracerebroventricular (ICV) injection is the method of choice.[22][23][24] This technique is invaluable for investigating the central effects of the compound while minimizing peripheral side effects.
Caption: Standardized workflow for stereotaxic intracerebroventricular (ICV) injection.
Protocol (Stereotaxic Method):
-
Anesthesia and Analgesia: Anesthetize the animal with isoflurane or another appropriate anesthetic.[25] Administer a pre-operative analgesic as per approved institutional protocols.
-
Stereotaxic Placement: Secure the animal in a stereotaxic frame.[25]
-
Surgical Preparation: Shave the scalp and sterilize the area with alternating scrubs of povidone-iodine and 70% alcohol.[22] Make a midline incision to expose the skull.
-
Coordinate Identification: Identify the bregma landmark on the skull. Based on a standard mouse or rat brain atlas, determine the coordinates for the lateral ventricle (a common target). For mice, typical coordinates are approximately 0.6 mm posterior to bregma, 1.15 mm lateral to the midline, and 1.6 mm ventral from the pial surface.[25]
-
Craniotomy: Using a micro-drill, create a small burr hole at the target coordinates.[25]
-
Injection: Slowly lower a Hamilton syringe or injection cannula to the target depth.[22][25] Infuse the this compound solution at a slow rate (e.g., 300 nL/min) to prevent a rapid increase in intracranial pressure.[25] Leave the needle in place for an additional minute to minimize backflow.[22][26]
-
Closure and Recovery: Slowly retract the needle, suture the incision, and remove the animal from the stereotaxic frame. Provide post-operative care, including analgesia and a warm environment for recovery.[26]
Safety and Handling Precautions
As a pharmacologically active compound, this compound requires careful handling. The safety data sheets for the related compound chlorpromazine hydrochloride indicate that it is toxic if swallowed and fatal if inhaled.[27][28]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.[29]
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[28][29]
-
Waste Disposal: Dispose of all contaminated materials and unused solutions in accordance with institutional and local regulations for chemical waste.[27]
Conclusion and Future Directions
The delivery methods detailed in these application notes provide a robust framework for the use of this compound in CNS research. The choice of delivery route—intravenous, intraperitoneal, or intracerebroventricular—is a critical experimental parameter that must be aligned with the specific research question. By leveraging these protocols, researchers can effectively probe the role of dopaminergic pathways in various neurological processes and disease models, paving the way for a deeper understanding of CNS function and pathology.
References
- UBC Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP.
- UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP.
- UCSF IACUC. (n.d.). Lateral Tail Vein Injection in Mice and Rats (Preferred Technique).
- JoVE. (2024). Free-Hand Intracerebroventricular Injections in Mice.
- Virginia Tech. (2017). SOP: Mouse Intravenous Injections.
- ResearchGate. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP.
- Queen's University. (n.d.). Intraperitoneal Injection in Rats.
- Texas Tech University IACUC. (2022). Intravenous Tail Vein Injections.
- UBC Animal Care Committee. (n.d.). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP.
- Protocols.io. (2023). Rodent intracerebroventricular AAV injections.
- Research Animal Training. (n.d.). Intraperitoneal Injection in the Rat.
- University of Queensland. (2024). LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats.
- PubMed. (2024). Free-Hand Intracerebroventricular Injections in Mice.
- JoVE. (2023). Rapid Intracerebroventricular Injections in M.
- PubMed Central. (2011). Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice.
- PubMed Central. (n.d.). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review.
- Patsnap. (2024). D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances.
- Wikipedia. (n.d.). Phenothiazine.
- BioWorld. (2023). Researchers identify new highly selective dopamine D2 receptor antagonist.
- PubMed. (1989). Phenothiazines Reduce Ischemic Damage to the Central Nervous System.
- Cambridge Core. (2017). Drugs for psychosis and mood: unique actions at D3, D2, and D1 dopamine receptor subtypes.
- Patsnap Synapse. (2024). What are D2 receptor antagonists and how do they work?.
- PubMed. (1957). [Pharmacological study of a new neuroplegic; 8-acetyl-10-(3-dimethylaminopropyl) phenothiazine maleate: CB-1522. I. Toxicity: effects on the central & peripheral nervous systems].
- Letco Medical. (2019). Safety Data Sheet - Chlorpromazine Hydrochloride.
- Santa Cruz Biotechnology. (n.d.). SAFETY DATA SHEETS - Chlorpromazine hydrochloride.
- MedChemExpress. (n.d.). This compound.
- PubMed. (1955). [The effects of phenothiazine derivatives on structures in the autonomic nervous system].
- PubMed Central. (n.d.). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Promethazine hydrochloride.
- Spectrum Chemical. (2018). SAFETY DATA SHEET - Chlorpromazine Hydrochloride.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 4611-02-3.
- MDPI. (n.d.). PLGA Biodegradable Nanoparticles Containing Perphenazine or Chlorpromazine Hydrochloride: Effect of Formulation and Release.
- Wikipedia. (n.d.). Chlorproethazine.
- PubChem. (n.d.). Chlorproethazine.
- ResearchGate. (2025). Stability of an analgesic-sedative combination in glass and plastic single-dose syringes.
- ASHP Publications. (n.d.). Chlorpromazine Hydrochloride.
- MedchemExpress.com. (n.d.). This compound | Phenothiazine Compound.
- PubChem. (n.d.). Chlorpromazine Hydrochloride.
- LGC Standards. (n.d.). This compound.
- YouTube. (2023). Chlorpromazine Pharmacology: Mechanism of Action, Therapeutic Uses & Adverse Effects.
- PubChem. (n.d.). Chlorpromazine.
- StatPearls - NCBI Bookshelf. (n.d.). Chlorpromazine.
- MDPI. (2024). Chlorpromazine–Polypyrrole Drug Delivery System Tailored for Neurological Application.
- Charles River Laboratories. (n.d.). CNS Drug Delivery.
- PubMed Central. (n.d.). Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier.
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- 5. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]
- 6. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
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Troubleshooting & Optimization
Technical Support Center: Chlorproethazine Hydrochloride Solutions
Welcome to the dedicated technical support guide for Chlorproethazine Hydrochloride solutions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested guidance on the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to this compound
This compound is a phenothiazine derivative that has been investigated for its potential therapeutic properties. As with many phenothiazines, its chemical structure, characterized by a tricyclic ring system with a sulfur and nitrogen atom, is susceptible to degradation, particularly through oxidation. Understanding and mitigating these stability issues are paramount for accurate and reproducible research.
Part 1: Frequently Asked Questions (FAQs) on Stability and Storage
This section addresses the most common questions our team has received regarding the handling of this compound solutions.
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The degradation of this compound is primarily driven by three main factors:
-
Oxidation: The phenothiazine nucleus is highly susceptible to oxidation, which is the principal degradation pathway. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides present in solvents. Oxidation often leads to the formation of sulfoxide derivatives and other colored degradation products.
-
Light (Photodegradation): Exposure to light, particularly in the UV spectrum, can provide the energy to initiate and accelerate oxidative degradation pathways. Solutions may change color, often turning yellow or pink, upon prolonged exposure to light.
-
pH and Temperature: While less critical than oxidation and light, the pH of the solution and elevated temperatures can influence the rate of degradation. Highly alkaline or acidic conditions and high temperatures can accelerate hydrolytic and oxidative processes.
Q2: My this compound solution has changed color. What does this indicate and can I still use it?
A2: A color change (e.g., to yellow, pink, or red) is a strong indicator of chemical degradation, most likely due to oxidation of the phenothiazine ring. The appearance of color signifies the formation of chromophoric degradation products. It is strongly advised not to use a discolored solution for any quantitative or biological experiments. The presence of these impurities can lead to erroneous analytical results and unpredictable biological effects. The solution's integrity is compromised, and it should be discarded.
Q3: What are the ideal storage conditions for a stock solution of this compound?
A3: To ensure the maximum possible shelf-life of your this compound stock solution, the following storage conditions are mandatory:
-
Protection from Light: Always store solutions in amber glass vials or wrap clear vials completely in aluminum foil.
-
Temperature Control: Store solutions at refrigerated temperatures (2-8 °C). For long-term storage (months), freezing at -20 °C or below is recommended. However, be mindful of potential freeze-thaw cycles.
-
Inert Atmosphere: For maximum stability, especially for long-term storage of highly pure standards, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing the container. This displaces oxygen and minimizes oxidation.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Container | Amber glass vials | Prevents exposure to light, minimizing photodegradation. |
| Temperature | 2-8 °C (short-term) or ≤ -20 °C (long-term) | Slows down the rate of chemical degradation reactions. |
| Atmosphere | Headspace flushed with N₂ or Ar | Minimizes contact with oxygen, preventing oxidation. |
| pH of Solution | Weakly acidic (pH 4-5) | Enhances stability compared to neutral or alkaline conditions. |
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the use of this compound solutions.
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: High variability in dose-response curves or unexpected off-target effects between experimental runs.
-
Underlying Cause: This is often a direct result of using a degraded solution. The degradation products may have different biological activities or may interfere with the assay itself.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological assay results.
Issue 2: Appearance of Ghost Peaks or Baseline Drift in HPLC Analysis
-
Symptom: During HPLC analysis, unknown peaks appear in the chromatogram that were not present in the initial analysis of the standard. The baseline may also be noisy or drifting.
-
Underlying Cause: This is a classic sign of on-instrument or in-autosampler degradation. The mobile phase, temperature, and residence time in the autosampler can contribute to the breakdown of the analyte.
-
Troubleshooting Protocol:
-
Verify System Suitability: First, ensure the HPLC system is performing correctly by injecting a stable, known compound.
-
Cool the Autosampler: Set the autosampler temperature to 4 °C. This is the single most effective way to slow down degradation while samples are waiting for injection.
-
Use Freshly Prepared Mobile Phase: Degas the mobile phase thoroughly to remove dissolved oxygen.
-
Minimize Sample Residence Time: Prepare your injection sequence to run as quickly as possible. Do not let samples sit in the autosampler for many hours or overnight before analysis.
-
Forced Degradation Study: To confirm that the extra peaks are from chlorproethazine, perform a small-scale forced degradation. Intentionally expose a small aliquot of your solution to strong light or a mild oxidant (like 0.1% H₂O₂) for a short period. The "ghost peaks" should increase in size, confirming their origin.
-
Part 3: Experimental Protocols for Stability Assessment
To maintain the highest level of scientific integrity, it is crucial to validate the stability of your own solutions within your specific experimental context.
Protocol 1: Short-Term Stability Assessment via HPLC-UV
This protocol outlines a method to determine the stability of a this compound solution under typical laboratory benchtop conditions.
Objective: To quantify the rate of degradation of this compound when exposed to ambient light and temperature over an 8-hour workday.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Formic acid
-
Calibrated HPLC system with UV detector
-
Amber and clear autosampler vials
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in 50:50 acetonitrile:water.
-
Preparation of Working Solutions: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.
-
Sample Allocation:
-
Control Group: Aliquot a portion of the working solution into an amber vial and place it in a cooled autosampler (4 °C). This is your T₀ (time zero) and control sample.
-
Test Group: Aliquot another portion into a clear vial and leave it on the laboratory bench under ambient light and temperature.
-
-
Time-Point Analysis:
-
Immediately inject the control sample to obtain the T₀ chromatogram.
-
Inject the test sample at regular intervals (e.g., T = 1, 2, 4, 8 hours).
-
-
Data Analysis:
-
Monitor the peak area of the parent chlorproethazine peak at each time point.
-
Calculate the percentage of remaining chlorproethazine relative to the T₀ injection.
-
Plot the percentage remaining against time to visualize the degradation curve.
-
Diagram: Stability Testing Workflow
Caption: Workflow for assessing the short-term stability of chlorproethazine HCl.
References
-
Title: Phenothiazine - an overview | ScienceDirect Topics Source: ScienceDirect URL: [Link]
Troubleshooting unexpected results in Chlorproethazine experiments
Welcome to the technical support center for Chlorproethazine experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this phenothiazine-class compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your in vitro experiments.
Understanding Chlorproethazine: A Brief Overview
Chlorproethazine is a phenothiazine derivative, a class of compounds known for their diverse pharmacological activities.[1] Primarily recognized as a muscle relaxant and tranquilizer, its mechanism of action is largely attributed to its role as a dopamine antagonist, similar to its well-studied analog, chlorpromazine.[2][3][4] The tricyclic structure of phenothiazines allows them to interact with a variety of cellular targets, which can be both an opportunity for novel therapeutic discovery and a source of unexpected experimental results.[1][5][6] This guide will help you decipher these outcomes and ensure the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Drug Preparation and Handling
Question 1: My Chlorproethazine solution appears cloudy or forms a precipitate. What is happening and how can I fix it?
Answer:
This is a common issue with phenothiazine derivatives due to their tendency to aggregate in aqueous solutions, especially at higher concentrations and neutral or alkaline pH.[7]
-
Plausible Causes:
-
Aggregation: Chlorproethazine, like other phenothiazines, can form sub-micellar aggregates in solution, which can lead to insolubility and reduced bioavailability in your experiments.[7][8]
-
pH-Dependent Solubility: The solubility of phenothiazines is highly dependent on pH. They are generally more soluble in acidic conditions.
-
Solvent Choice: While soluble in DMSO, precipitating the compound in aqueous media without proper dispersion can lead to aggregation.
-
-
Solutions & Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent like DMSO.[9]
-
Working Dilutions: When preparing working dilutions in your cell culture medium or buffer, it is crucial to add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion.
-
pH Adjustment: If your experimental buffer allows, a slightly acidic pH may improve solubility. However, be mindful of the potential effects on your cells.
-
Sonication: Briefly sonicating your final working solution can help to break up small aggregates.
-
Fresh Preparations: Always prepare fresh working solutions from your stock for each experiment to minimize the chances of aggregation over time.
-
Question 2: I am concerned about the stability of Chlorproethazine during my experiment. How stable is it in solution and how should I store it?
Answer:
Chlorproethazine, like many phenothiazines, is sensitive to light and can degrade over time, especially in solution.[10][11]
-
Plausible Causes of Degradation:
-
Photosensitivity: Exposure to light, particularly UV light, can cause photoallergic reactions and degradation of the compound.[10]
-
Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can lead to a loss of activity.[12]
-
Temperature: Elevated temperatures can accelerate degradation.
-
-
Storage and Handling Protocol:
-
Stock Solutions: Store stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]
-
Light Protection: Always protect solutions containing Chlorproethazine from light by using amber vials or wrapping containers in aluminum foil.[11] Conduct your experiments in low-light conditions whenever possible.
-
Working Solutions: Prepare fresh working solutions for each experiment. Do not store diluted aqueous solutions for extended periods.
-
Inert Atmosphere: For long-term storage of the solid compound, consider storing it under an inert gas like argon or nitrogen.
-
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | DMSO | High solubility |
| Stock Solution Storage | -20°C to -80°C, aliquoted | Minimize freeze-thaw cycles |
| Protection | Amber vials or foil wrap | Prevent light-induced degradation[11] |
| Working Solution | Prepare fresh for each use | Avoid aggregation and degradation in aqueous media |
Section 2: In Vitro Cell-Based Assays
Question 3: I'm observing higher-than-expected cytotoxicity in my cell viability assays (e.g., MTT, XTT, Neutral Red). Could the Chlorproethazine be interfering with the assay itself?
Answer:
Yes, this is a critical consideration. Phenothiazines, including the closely related chlorpromazine, are known to interfere with common cell viability and cytotoxicity assays.
-
Plausible Causes:
-
Assay Interference: Chlorpromazine has been reported to interfere with protein quantification assays like Bradford and BCA, and can also affect assays like MTT and LDH.[13] The chemical properties of Chlorproethazine may lead to false-positive results.
-
Biphasic Effects: Some studies on chlorpromazine have shown biphasic effects on cell viability, with protective effects at low concentrations and direct toxicity at higher concentrations, independent of its primary pharmacological target.[4]
-
Off-Target Effects: Phenothiazines can have multiple off-target effects, including disruption of membrane functions and inhibition of calmodulin, which can contribute to cytotoxicity.[14][15]
-
-
Troubleshooting Workflow:
-
Recommended Protocols:
Protocol 1: Assay Interference Control
-
Prepare your 96-well plate with all components of your viability assay (e.g., media, MTT reagent) but without cells.
-
Add Chlorproethazine at the same concentrations used in your experiment.
-
Incubate for the same duration as your experiment.
-
Read the plate. A significant signal in the absence of cells indicates direct interference with the assay reagents.
Protocol 2: ATP-Based Cell Viability Assay (Alternative Method) This assay is generally less susceptible to interference from colored or reducing compounds.
-
Plate cells and treat with Chlorproethazine as per your experimental design.
-
At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add a commercially available ATP-based viability reagent (e.g., CellTiter-Glo®) to each well. [16] 4. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Question 4: My experimental results are inconsistent between batches or over time. What could be the cause?
Answer:
Inconsistent results are often due to subtle variations in experimental conditions or the degradation of the compound.
-
Plausible Causes:
-
Compound Degradation: As mentioned, Chlorproethazine is sensitive to light and can degrade if not stored and handled properly. [10][11] * Inconsistent Cell State: Variations in cell passage number, confluency, or metabolic state can affect their response to drug treatment.
-
Pipetting Errors: Inaccurate pipetting, especially of viscous stock solutions like DMSO, can lead to variability.
-
Aggregation: Inconsistent formation of aggregates in your working solutions can lead to variable effective concentrations of the drug. [7]
-
-
Best Practices for Consistency:
-
Strict Adherence to Storage Protocols: Always protect Chlorproethazine from light and store it at the recommended temperature. Use fresh aliquots of the stock solution.
-
Standardize Cell Culture Procedures: Use cells within a defined passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment.
-
Calibrate Pipettes: Regularly calibrate your pipettes, especially those used for preparing drug dilutions.
-
Consistent Solution Preparation: Always follow the same procedure for preparing working solutions, including the speed of addition of the stock solution to the medium and the mixing method.
-
Section 3: Interpreting Unexpected Biological Effects
Question 5: I am using Chlorproethazine as a dopamine receptor antagonist, but I'm observing effects that don't seem to be related to dopamine signaling. What else could be happening?
Answer:
Chlorproethazine, like other phenothiazines, has a complex pharmacological profile and can interact with multiple cellular targets beyond dopamine receptors. This is a crucial aspect to consider when interpreting your data.
-
Known Off-Target Effects of Phenothiazines:
-
Calmodulin Inhibition: Phenothiazines are known inhibitors of calmodulin, a key calcium-binding protein involved in numerous signaling pathways. [14][15]This can lead to broad, downstream effects on cell proliferation and other cellular processes.
-
Inhibition of Clathrin-Mediated Endocytosis: Chlorpromazine is a known inhibitor of clathrin-mediated endocytosis, which can affect receptor trafficking and other cellular uptake mechanisms. [17] * Interaction with other Receptors: Phenothiazines can also interact with serotonin, histamine, and adrenergic receptors. [3][5] * Effects on the Cytoskeleton: Some studies have shown that phenothiazines can disrupt actin polymerization, which could impact cell motility and morphology. [18]
-
-
Experimental Approach to Investigate Off-Target Effects:
Caption: Workflow for investigating off-target effects.
By systematically addressing these potential issues, you can enhance the reliability and accuracy of your experimental data when working with Chlorproethazine. This guide serves as a starting point, and we encourage you to consult the cited literature for a deeper understanding of the complex biology of phenothiazines.
References
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Aggregation-Induced Emission in Phenothiazine-Based Fluorophores: An Insight into the Excited State and Aggregate Formation Mechanism. The Journal of Physical Chemistry C - ACS Publications. (2022-06-16). [Link]
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Barbaud A, Collet E, Martin S, Granel F, Trechot P, Lambert D, Schmutz JL. Contact sensitization to chlorproethazine can induce persistent light reaction and cross-photoreactions to other phenothiazines. Contact Dermatitis. 2001 Jun;44(6):373. [Link]
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Pobudkowska A, Martinez-Panguina E, Avdeef A, Fuguet E, Ràfols C, Rosés M. Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C. European Journal of Pharmaceutical Sciences. 2016 Oct 10;93:324-336. [Link]
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Uncovering the Aggregation-Induced Emission Mechanisms of Phenoxazine and Phenothiazine Groups. ResearchGate. (2024-06-06). [Link]
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Aggregation-Induced Emission in Phenothiazine–TPE and −TPAN Polymers. ResearchGate. [Link]
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Manoharan G, Poyer F, Köhn M, Rox K, Kumar K, Brummer T, Biondi RM. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells. bioRxiv. 2021. [Link]
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Adams CE, Awad G, Rathbone J, Thornley B, Soares-Weiser K. Chlorpromazine versus placebo for schizophrenia. Cochrane Database of Systematic Reviews. 2014;(1):CD000284. [Link]
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Daniel JA, Chau N, Abdel-Hamid MK, Hu L, von Kleist L, Whiting A, Krishnan S, Maamary PG, Joseph SR, Simpson F, Haucke V, McCluskey A, Robinson PJ. Phenothiazine-Derived Antipsychotic Drugs Inhibit Dynamin and Clathrin-Mediated Endocytosis. Traffic. 2015 Oct;16(10):1086-103. [Link]
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Srisurapanont M, Maneeton B, Maneeton N. Chlorpromazine versus atypical antipsychotic drugs for schizophrenia. Cochrane Database of Systematic Reviews. 2014;(1):CD009667. [Link]
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Hait WN, Lazo JS. Characteristics of the cytotoxic effects of the phenothiazine class of calmodulin antagonists. Journal of Clinical Investigation. 1986 Jan;77(1):186-91. [Link]
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Chu C-H, Hsieh C-L, Lin C-C, Chen K-C, Wang D, Tseng C-J. Effect of chlorpromazine on cell viability in GBM 8401 cells or GHA cells. ResearchGate. [Link]
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Gkretsi V, Stylianou M, Photiou A, Kapnissi-Christodoulou CP, Kintzios S. Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. Biosensors and Bioelectronics. 2017 Aug 1;94:169-175. [Link]
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Kulma M, Zając K, Gęgotek A, Surażyński A, Skrzydlewska E. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. International Journal of Molecular Sciences. 2023 Sep 20;24(18):14328. [Link]
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Kanno T, Nagata T, Utsumi T, Yoshioka T. Biphasic effects of chlorpromazine on cell viability in a neuroblastoma cell line. Toxicology Letters. 1990 May;51(3):327-34. [Link]
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Edvinsson L, Håkanson R, Melander A, Owman C, Sundler F. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. European Journal of Pharmacology. 1985 Feb 12;108(3):279-84. [Link]
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The Adsorption of Chlorpromazine on the Surface of Gold Nanoparticles and Its Effect on the Toxicity to Selected Mammalian Cells. MDPI. (2024-09-28). [Link]
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Benardo LS, Prince DA. Excitatory and inhibitory action of dopamine on hippocampal neurons in vitro. Involvement of D2 and D1 receptors. Brain Research. 1982 Sep 23;249(2):315-26. [Link]
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Kong K, Kumar V, Sharma M, Murry DJ, Byrareddy SN, Gangarapu K, Gorantla S, Bade AN. In vitro safety evaluation of dopamine D3R antagonist, R-VK4-116, as a potential medication for the treatment of opioid use disorder. European Journal of Pharmaceutical Sciences. 2024 Dec 16;200:107008. [Link]
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Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. National Institutes of Health (NIH). [Link]
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Technical Support Center: Optimizing Chlorpromazine Hydrochloride Dose for Maximum Efficacy
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of a qualified healthcare provider with any questions you may have regarding a medical condition.
Introduction: Navigating the Complexities of Chlorpromazine
Chlorpromazine (CPZ) was a landmark discovery in psychopharmacology, the first typical antipsychotic medication developed.[1] While primarily known for treating psychotic disorders like schizophrenia, its applications extend to managing bipolar disorder, severe agitation, and even intractable hiccups.[2] Its therapeutic action is primarily attributed to its antagonism of dopamine D2 receptors in the brain's cortical and limbic areas.[3][4] However, its broad pharmacological profile, which includes interactions with serotonergic, histaminergic, and adrenergic receptors, contributes to both its wide range of effects and its notable side effects.[1][5]
Optimizing the dose of Chlorpromazine hydrochloride in a research setting is a critical endeavor to maximize its therapeutic potential while minimizing adverse effects. This guide provides a comprehensive technical support framework for researchers, offering troubleshooting advice and frequently asked questions to navigate the challenges of in vitro and in vivo experimentation.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of Chlorpromazine?
Chlorpromazine's primary mechanism is the blockade of postsynaptic dopamine D2 receptors in the brain.[3] This action helps to alleviate the "positive" symptoms of psychosis, such as hallucinations and delusions.[4] Additionally, it has antagonistic effects on various other receptors, including:
-
Serotonin receptors: Contributes to its antipsychotic profile.[1]
-
Histamine H1 receptors: Leads to sedative effects.[2]
-
Alpha-1-adrenergic receptors: Can cause orthostatic hypotension (a drop in blood pressure upon standing).[5]
-
Muscarinic M1 receptors: Results in anticholinergic side effects like dry mouth and blurred vision.[2]
2. How should I prepare and store Chlorpromazine hydrochloride solutions?
Chlorpromazine hydrochloride is very soluble in water and freely soluble in ethanol.[6] For long-term storage, it is recommended to store the powder in a cool, dry, and well-ventilated area, protected from light, as it can decompose upon exposure.[6][7] Stock solutions can be prepared in sterile water or a suitable buffer. Once reconstituted, it's advisable to aliquot and freeze solutions at -20°C for up to 6 months. For short-term use, refrigerated solutions (2-8°C) are stable for about a week. Always use amber or light-resistant containers for storage.[8]
3. What are typical starting concentrations for in vitro experiments?
The effective concentration of Chlorpromazine in vitro can vary significantly depending on the cell type and the endpoint being measured. A good starting point for many cell-based assays is in the low micromolar range (e.g., 1-10 µM). It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system. Factors such as protein binding in the cell culture media can affect the bioavailable concentration of the drug.[9]
4. What are the key pharmacokinetic parameters to consider for in vivo studies?
Chlorpromazine exhibits a high degree of lipophilicity and is extensively metabolized by the liver, primarily by CYP2D6 and CYP1A2 enzymes.[1][2] It has a long elimination half-life, typically around 30 hours, and a large volume of distribution.[1] Oral bioavailability is highly variable (10-80%) due to significant first-pass metabolism.[1][5] Intramuscular administration provides higher and more consistent bioavailability.[5] These factors must be considered when designing dosing regimens for animal studies.
Troubleshooting Experimental Challenges
This section addresses common issues encountered during Chlorpromazine hydrochloride experiments and provides a systematic approach to resolving them.
Issue 1: Low or No Efficacy in In Vitro Assays
Possible Causes & Troubleshooting Steps:
-
Incorrect Concentration:
-
Action: Perform a comprehensive dose-response study, typically spanning several orders of magnitude (e.g., nanomolar to high micromolar range), to identify the optimal effective concentration (EC50) for your specific cell line and assay.
-
-
Drug Instability:
-
Action: Ensure that stock solutions are freshly prepared or have been stored correctly (frozen, protected from light).[8] Verify the stability of the compound in your specific assay media and under your experimental conditions (e.g., temperature, light exposure).
-
-
Cell Line Insensitivity:
-
Action: Confirm that your chosen cell line expresses the target receptor (e.g., dopamine D2 receptor) at sufficient levels. Consider using a cell line known to be responsive to antipsychotics or a primary cell culture model that more closely recapitulates the in vivo environment.
-
-
Assay-Specific Issues:
-
Action: Review the principles of your assay. For example, in a receptor binding assay, ensure that the radioligand and incubation conditions are optimal. For functional assays, confirm that the signaling pathway you are measuring is active in your cell line.
-
Issue 2: High Variability in Experimental Results
Possible Causes & Troubleshooting Steps:
-
Inconsistent Drug Preparation:
-
Action: Standardize your protocol for preparing and diluting Chlorpromazine hydrochloride solutions. Use calibrated pipettes and ensure thorough mixing.
-
-
Cell Culture Variability:
-
Action: Maintain consistent cell culture conditions, including passage number, confluency, and media composition. Variability in cell health can significantly impact drug response.
-
-
Assay Precision:
-
Action: Evaluate the precision of your assay by running replicate samples and including appropriate positive and negative controls in every experiment.
-
Issue 3: Unexpected Toxicity or Off-Target Effects
Possible Causes & Troubleshooting Steps:
-
Concentration Too High:
-
Action: The observed toxicity may be due to off-target effects at high concentrations. Refer to your dose-response curve and select a concentration that is efficacious but not overtly toxic.
-
-
Broad Receptor Binding Profile:
-
Action: Be aware of Chlorpromazine's activity at other receptors (histamine, adrenergic, muscarinic).[1][2] If you observe unexpected effects, consider whether they could be mediated by these other targets. You may need to use more specific antagonists for these receptors to isolate the D2-mediated effects.
-
-
Metabolic Activation:
-
Action: In some cell lines with metabolic capabilities (e.g., HepaRG), Chlorpromazine can be metabolized into other active or toxic compounds.[9] Consider this possibility when interpreting your results.
-
Experimental Protocols & Methodologies
Protocol 1: In Vitro Dopamine D2 Receptor Antagonism Assay
This protocol outlines a general method for assessing the antagonistic activity of Chlorpromazine at the D2 receptor using a cell-based functional assay.
1. Cell Culture:
- Culture a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293-D2R) in appropriate media.
2. Assay Preparation:
- Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare a serial dilution of Chlorpromazine hydrochloride in assay buffer.
3. Antagonist Incubation:
- Remove the culture medium and wash the cells with assay buffer.
- Add the diluted Chlorpromazine solutions to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
4. Agonist Stimulation:
- Add a known concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) to the wells. This concentration should be at or near the EC80 to elicit a robust response.
5. Signal Detection:
- Measure the downstream signaling event. This could be:
- cAMP Inhibition: Measure the inhibition of forskolin-stimulated cAMP production.[10]
- β-Arrestin Recruitment: Use a β-arrestin recruitment assay to measure receptor-G protein uncoupling.[11]
- Calcium Flux: If the D2 receptor is coupled to a Gq-like G protein in your system, measure changes in intracellular calcium.
6. Data Analysis:
- Plot the agonist response against the concentration of Chlorpromazine.
- Calculate the IC50 value, which represents the concentration of Chlorpromazine that inhibits 50% of the maximal agonist response.
Protocol 2: In Vivo Assessment of Antipsychotic-like Activity (Amphetamine-Induced Hyperlocomotion)
This protocol describes a common behavioral model used to screen for antipsychotic drug activity.[12]
1. Animals:
- Use adult male rodents (e.g., rats or mice) and allow them to acclimate to the housing facility for at least one week.
2. Habituation:
- Habituate the animals to the testing environment (e.g., open-field arena) for a set period (e.g., 30-60 minutes) on the day before the experiment.
3. Drug Administration:
- On the day of the experiment, administer Chlorpromazine hydrochloride (or vehicle control) via the desired route (e.g., intraperitoneal injection). Doses will need to be optimized, but a starting point for rats could be in the range of 1-10 mg/kg.
- Allow for a pretreatment period (e.g., 30-60 minutes) for the drug to be absorbed and distributed.
4. Induction of Hyperlocomotion:
- Administer a psychostimulant, such as d-amphetamine (e.g., 1-2 mg/kg, s.c.), to induce hyperlocomotion.
5. Behavioral Testing:
- Immediately place the animals in the open-field arena and record their locomotor activity for a specified duration (e.g., 60-90 minutes) using an automated tracking system.
6. Data Analysis:
- Quantify locomotor activity parameters such as distance traveled, rearing frequency, and time spent in the center of the arena.
- Compare the locomotor activity of the Chlorpromazine-treated group to the vehicle-treated group to determine if the drug attenuates amphetamine-induced hyperlocomotion.
Data Presentation
Table 1: Representative In Vitro and In Vivo Dose Ranges for Chlorpromazine Hydrochloride
| Experimental Model | Organism/Cell Line | Typical Dose/Concentration Range | Endpoint | Reference |
| In Vitro Cytotoxicity | Balb/c 3T3, Caco-2, HepaRG | 1 - 100 µM | Cell Viability | [9] |
| In Vitro Receptor Binding (D2) | Mammalian Striatal Tissue | 1 - 1000 nM (Ki) | Radioligand Displacement | [13] |
| In Vivo Antipsychotic Activity | Rat | 1 - 10 mg/kg (i.p.) | Inhibition of Amphetamine-Induced Stereotypy | [13] |
| In Vivo Antipsychotic Activity | Human (Schizophrenia) | 400 - 800 mg/day (oral) | Clinical Improvement | [14] |
Visualizations
Signaling Pathway of Chlorpromazine Action
Caption: Antagonistic action of Chlorpromazine on the Dopamine D2 receptor signaling pathway.
Troubleshooting Workflow for Low In Vitro Efficacy
Caption: A stepwise guide to troubleshooting low efficacy in in vitro Chlorpromazine experiments.
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Navigating the Nuances of Neuroleptic Research: A Technical Guide to Chlorproethazine Hydrochloride in Animal Models
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for research involving Chlorproethazine hydrochloride. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines deep mechanistic understanding with practical, field-tested advice. Direct, in-depth toxicological data on this compound in animal models is limited in publicly accessible literature. Therefore, this guide synthesizes information from the broader class of phenothiazine drugs, of which Chlorproethazine is a member, and draws parallels from the extensively studied analogue, chlorpromazine.[1][2][3] This approach allows us to anticipate and troubleshoot potential side effects based on well-established class-wide pharmacological and toxicological profiles.
Chlorproethazine, like other phenothiazines, primarily functions as a dopamine D2 receptor antagonist.[4][5][6] This mechanism is central to its therapeutic effects but also the root of its most common and challenging side effects.[4][7][8] Understanding this dual role is critical for designing robust experiments and accurately interpreting your findings.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions researchers have when beginning work with this compound and similar phenothiazine compounds.
Q1: What are the primary expected side effects of this compound in rodent models?
A1: Based on its classification as a phenothiazine and dopamine D2 receptor antagonist, the most anticipated side effects in rodents are related to the central nervous system.[4][8] These include sedation, catalepsy (a state of muscular rigidity and immobility), and other extrapyramidal symptoms.[7][8] You may also observe autonomic effects such as hypotension and changes in body temperature.[5][9]
Q2: How does the mechanism of action of this compound relate to its side effect profile?
A2: this compound's primary mechanism is the blockade of D2 dopamine receptors in the brain.[4][5][6] While this action in the mesolimbic and mesocortical pathways is thought to produce antipsychotic effects, the blockade of D2 receptors in the nigrostriatal pathway leads to motor disturbances akin to Parkinsonism, such as catalepsy in rodents.[7][10] Furthermore, its antagonist activity at other receptors, including serotonergic, histaminergic, and adrenergic receptors, contributes to side effects like sedation and hypotension.[5][6]
Q3: Are there species-specific differences in the side effects of phenothiazines?
A3: Yes, different species can exhibit varying sensitivities and manifestations of side effects. For instance, while rodents are excellent models for studying catalepsy and other extrapyramidal symptoms[7][8], larger animals like dogs and horses may show more pronounced cardiovascular effects, such as hypotension.[9][11] Hematological effects, like hemolytic anemia, have been notably reported in horses treated with phenothiazines.[11][12] Cats treated with higher doses of the related compound chlorpromazine may exhibit tremors, shivering, and rigidity.[9]
Q4: What is the expected onset and duration of action for phenothiazine-related side effects?
A4: The onset of acute side effects like sedation and catalepsy is typically rapid, often within 1 to 2 hours of administration.[9] The duration of these effects can vary depending on the dose and the specific compound's half-life. For chlorpromazine, the effects of a single dose generally subside within 24 hours in animals with normal liver and kidney function.[9]
Troubleshooting Guide: Addressing Experimental Challenges
This section provides practical solutions to common problems encountered during in-vivo studies with this compound.
Issue 1: Severe Sedation and Immobility in Study Animals
-
Potential Cause: The dose of this compound is too high for the specific animal model, strain, or age. Phenothiazines are potent sedatives.[5][9]
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a preliminary dose-response study with a small cohort to determine the optimal dose that achieves the desired therapeutic effect without excessive sedation. Start with a low dose and gradually escalate.
-
Monitor Animal Welfare: Closely monitor animals for signs of distress, inability to access food and water, and hypothermia. Provide supportive care as needed, such as supplemental heating and easily accessible food and water.
-
Consider the Route of Administration: The route of administration can significantly impact the onset and intensity of sedation. Intravenous or intraperitoneal injections will have a more rapid and pronounced effect than oral administration.
-
Issue 2: High Incidence of Extrapyramidal Symptoms (e.g., Catalepsy)
-
Potential Cause: This is an expected, on-target effect of D2 receptor blockade in the nigrostriatal pathway.[7][8]
-
Troubleshooting Steps:
-
Quantitative Assessment: Use standardized methods to quantify the cataleptic state, such as the bar test. This will allow for consistent and objective measurement across different treatment groups.
-
Co-administration of Anticholinergics: In some research paradigms, co-administration of an anticholinergic agent can mitigate extrapyramidal symptoms. This mimics clinical practice where such combinations are sometimes used.
-
Refine Dosing Regimen: Explore different dosing schedules (e.g., less frequent administration) to see if a therapeutic window can be achieved with minimized motor side effects.
-
Issue 3: Unexpected Mortality in a Subset of Animals
-
Potential Cause: High doses of phenothiazines can lead to severe hypotension and cardiovascular collapse.[13] In a dose-ranging study with chlorpromazine in mice, doses of 20 mg/kg and higher were poorly tolerated, leading to mortality.[13]
-
Troubleshooting Steps:
-
Cardiovascular Monitoring: In studies with larger animals, or where cardiovascular effects are a concern, consider monitoring heart rate and blood pressure.
-
Necropsy and Histopathology: If unexpected mortality occurs, perform a thorough necropsy and histopathological examination to identify the cause of death. Pay close attention to the heart, liver, and kidneys.
-
Review Dosing and Formulation: Ensure accurate dose calculations and proper drug formulation. An improperly solubilized compound can lead to variable and potentially toxic exposures.
-
Experimental Protocols
Protocol 1: Assessment of Catalepsy in Rodents (Bar Test)
This protocol provides a standardized method for measuring drug-induced catalepsy.
-
Apparatus: A horizontal bar raised approximately 9 cm from the surface.
-
Procedure:
-
Gently place the front paws of the mouse or rat on the bar.
-
Start a stopwatch immediately.
-
Measure the time until the animal removes both paws from the bar and returns to a normal posture.
-
A cut-off time (e.g., 180 seconds) should be established to avoid undue stress on the animal.
-
-
Data Analysis: Record the latency to descend for each animal. Compare the mean latencies between the vehicle control group and the this compound-treated groups.
Protocol 2: Monitoring for General Toxicity and Systemic Side Effects
A comprehensive monitoring plan is essential for any in-vivo study.
-
Daily Observations:
-
Record body weight daily.
-
Monitor food and water intake.
-
Observe for changes in posture, gait, and overall activity levels.
-
Note any changes in the appearance of fur, eyes, and mucous membranes.
-
-
Clinical Pathology (at terminal time points):
-
Hematology: Perform a complete blood count (CBC) to assess for anemia, leukopenia, or other blood dyscrasias.
-
Serum Chemistry: Analyze serum for markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).
-
-
Histopathology (at terminal time points):
-
Collect and preserve major organs (liver, kidneys, spleen, heart, brain) for histopathological examination to identify any signs of cellular damage or inflammation. Short-term oral administration of phenothiazine in rats has been shown to cause damage to the spleen, liver, and kidneys.[14]
-
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the key concepts.
Caption: A logical workflow for investigating adverse events.
Summary of Potential Side Effects
The following table summarizes potential side effects based on evidence from the phenothiazine class of compounds.
| Systemic Effect | Animal Model | Potential Manifestations | Key Considerations |
| Central Nervous System | Rodents, Canines, Felines | Sedation, catalepsy, tremors, ataxia, seizures (at high doses) [7][8][9] | Dose-dependent; use standardized behavioral tests for quantification. |
| Cardiovascular | Canines, Equines | Hypotension, changes in heart rate [9][11] | Monitor vital signs, especially in larger animal models. High doses can be fatal. [13] |
| Hematological | Equines | Hemolytic anemia [11][12] | Perform baseline and follow-up complete blood counts. |
| Hepatic | Rodents, Canines | Elevated liver enzymes, potential for cholestatic jaundice [9][14][15] | Monitor serum chemistry and perform liver histopathology. |
| Renal | Rodents, Equines | Nephrosis, nephritis [11][14] | Assess kidney function through serum chemistry and urinalysis. |
| Reproductive | Rodents | Decreased fertility, fetal malformations, developmental delays (at high doses) [15] | Use with caution in breeding studies; requires specialized teratology protocols. |
| Dermatological | General | Photosensitization, skin irritation [1][3] | House animals in controlled lighting conditions. |
This technical support guide is intended to be a living document. As more specific research on this compound becomes available, we will continue to update and refine these recommendations. We encourage researchers to meticulously document and report all observed side effects to contribute to the collective understanding of this compound's profile.
References
-
Nomination Background: Phenothiazine (CASRN: 92-84-2). (n.d.). National Institute of Environmental Health Sciences. Retrieved from [Link]
-
Dopamine Receptor Blockage Could Be Cause For Side Effects of Some Antipsychotics. (2016). Neuroscience News. Retrieved from [Link]
-
Mitchell, S. C. (1994). The toxicity of phenothiazine. Drug Metabolism and Drug Interactions, 11(3), 201–235. Retrieved from [Link]
-
Phenothiazine Toxicity in a Group of Shetland Ponies. (1960). Iowa State University Veterinarian, 22(3), Article 5. Retrieved from [Link]
-
Phenothiazine poisoning in a thoroughbred horse. (1970). Mad Barn. Retrieved from [Link]
-
Moayer, M. (1967). [Phenothiazine in animal experiments and in hyperemesis gravidarum]. Medizinische Klinik, 62(29), 1137–1141. Retrieved from [Link]
-
Committee for Veterinary Medicinal Products. (1998). Chlorpromazine Summary Report. European Agency for the Evaluation of Medicinal Products. Retrieved from [Link]
-
Effects of dopamine D1 and D2 receptor antagonists on oral activity in rats. (1991). Psychopharmacology, 103(2), 151–156. Retrieved from [Link]
-
Chlorproethazine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
What are D2 receptor antagonists and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]
-
Watson, D. J. G., et al. (2012). Selective blockade of dopamine D3 receptors enhances while D2 receptor antagonism impairs social novelty discrimination and novel object recognition in rats: a key role for the prefrontal cortex. Neuropsychopharmacology, 37(3), 770–786. Retrieved from [Link]
-
Chlorpromazine. (n.d.). VCA Animal Hospitals. Retrieved from [Link]
-
Ogawa, S., et al. (1998). Effects of D2 dopamine receptor agonist and antagonist on brain activity in the rat assessed by functional magnetic resonance imaging. Brain Research, 810(1-2), 246–253. Retrieved from [Link]
-
Pharmacology of Chlorpromazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. Retrieved from [Link]
-
El-Ayouby, M. V., et al. (2004). Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat. Behavioural Brain Research, 149(1), 15–22. Retrieved from [Link]
-
Acepromazine and Chlorpromazine as Pharmaceutical-grade Alternatives to Chlorprothixene for Pupillary Light Reflex Imaging in Mice. (2019). Journal of the American Association for Laboratory Animal Science, 58(5), 570–576. Retrieved from [Link]
-
Matthews, W. B. (1965). The action of chlorproethazine on spasticity. Brain, 88(5), 1057–1064. Retrieved from [Link]
-
Toxicity and carcinogenicity studies of chlorpromazine hydrochloride and p-cresidine in the p53 heterozygous mouse model. (2002). Toxicologic Pathology, 30(6), 696–704. Retrieved from [Link]
-
Chlorpromazine Pharmacology: Mechanism of Action, Therapeutic Uses & Adverse Effects. (2023). YouTube. Retrieved from [Link]
-
Chlorpromazine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Preliminary studies of the pharmacokinetics and pharmacodynamics of prochlorperazine in healthy volunteers. (1987). British Journal of Clinical Pharmacology, 23(6), 659–665. Retrieved from [Link]
-
[Pharmacokinetics and effects of xylazine (Rompun) in dogs]. (1996). Berliner und Munchener tierarztliche Wochenschrift, 109(1), 18–22. Retrieved from [Link]
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- 3. Chlorproethazine - Wikipedia [en.wikipedia.org]
- 4. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 7. neurosciencenews.com [neurosciencenews.com]
- 8. Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorpromazine | VCA Animal Hospitals [vcahospitals.com]
- 10. youtube.com [youtube.com]
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- 12. madbarn.com [madbarn.com]
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- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
Technical Support Center: Managing the Photostability of Chlorproethazine Hydrochloride Solutions
Here is the technical support center guide on the light sensitivity of Chlorproethazine hydrochloride solutions.
Welcome to the technical resource center for this compound. This guide is designed for researchers, scientists, and drug development professionals who work with this photosensitive compound. Here, we will address common challenges, provide troubleshooting solutions, and offer validated protocols to ensure the integrity of your experiments and formulations. Our approach is rooted in explaining the why behind each step, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs): Understanding the Core Problem
This section addresses the fundamental principles governing the light sensitivity of Chlorproethazine and related phenothiazines.
Q1: What is this compound, and why is its photosensitivity a critical concern?
Chlorproethazine is a phenothiazine derivative. Like many compounds in this class, it is highly susceptible to degradation upon exposure to light, particularly UV radiation.[1][2] This photosensitivity is a critical issue for several reasons:
-
Loss of Potency: Degradation reduces the concentration of the active pharmaceutical ingredient (API), leading to inaccurate experimental results or sub-optimal therapeutic efficacy.[3]
-
Formation of Toxic Byproducts: The compounds formed during photodegradation can have different pharmacological or toxicological profiles. Some photoproducts may be toxic, posing a safety risk.[3][4]
-
Analytical Interference: The presence of degradation products can complicate analytical results, leading to the appearance of unexpected peaks in methods like HPLC and requiring the development of stability-indicating methods.[5][6]
Q2: What is the chemical mechanism behind the photodegradation of Chlorproethazine solutions?
The photodegradation of Chlorproethazine, and the closely studied analogue Chlorpromazine, is a complex process initiated by the absorption of light energy (photons).[7] The primary mechanism, especially in the presence of oxygen, involves the formation of highly reactive free radical intermediates.[1][4]
Upon irradiation, the molecule can undergo photoionization to form a cation radical.[4][7] This radical can then react with molecular oxygen or water in the solution. The most well-documented pathway leads to the oxidation of the sulfur atom in the phenothiazine ring, forming a stable sulfoxide derivative as the major degradation product.[1][3][8] The process is significantly influenced by the wavelength of light, with UV-A radiation being more degradative than visible light.[1][9]
Caption: Primary photodegradation pathway of Chlorproethazine.
Q3: What are the main degradation products I should expect to see?
While several byproducts can form, the primary and most stable photodegradation product observed under aerobic conditions is Chlorproethazine Sulfoxide .[1][3] Depending on the specific conditions (e.g., solvent, pH, presence of oxygen), other minor degradation products may include:
-
Chlorproethazine N-oxide[10]
-
Nor-chlorproethazine[10]
-
Dimers and trimers[9]
-
Ring-hydroxylated species[8]
Q4: What factors accelerate the photodegradation of Chlorproethazine solutions?
Several factors can influence the rate and extent of degradation. Understanding these is key to mitigating the issue:
-
Light Intensity and Wavelength: The rate of degradation is directly related to the intensity of the light source. UV-A radiation is significantly more damaging than visible light.[9]
-
Presence of Oxygen: Aerobic conditions are crucial for the formation of the sulfoxide, the main degradation product.[1] Degradation still occurs in anaerobic environments but proceeds through different pathways to yield different products.[1]
-
pH of the Solution: The stability of the molecule is pH-dependent. The rate of photodegradation has been shown to increase at pH values above 4.5.[8] Conversely, while maximum chemical stability is near pH 6.7, precipitation of the free base can occur at this pH, creating new challenges.[11]
-
Solvent: The degradation mechanism can vary between solvent systems. For instance, photoionization is more dominant in aqueous media, while photodissociation may prevail in solvents like methanol.[7]
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides practical solutions to specific problems encountered during the handling and analysis of Chlorproethazine solutions.
Q: My Chlorproethazine solution has turned slightly yellow. Is it still viable for my experiment?
A slight yellow discoloration does not necessarily indicate a significant loss of potency.[11] However, it is a clear visual indicator that some level of degradation has begun.
-
Expert Recommendation: For non-critical applications, it may be usable. For quantitative studies, GMP manufacturing, or dose-sensitive experiments, it is imperative to re-qualify the solution using a stability-indicating analytical method (like HPLC) to determine the exact concentration of the active compound. A markedly discolored or precipitated solution should always be discarded.[11]
Q: I am running an HPLC analysis and see a new, growing peak over time, while my main Chlorproethazine peak is decreasing. What is it?
This is a classic sign of degradation.
-
Most Likely Cause: The new peak is almost certainly a degradation product. In photostability studies, the most probable identity of this peak is Chlorproethazine Sulfoxide .[1][3]
-
Troubleshooting Steps:
-
Confirm Light Exposure: Ensure your samples are not being inadvertently exposed to light on the benchtop or in the autosampler. Use amber vials or cover the autosampler tray.
-
Peak Identification: If a reference standard for the sulfoxide is not available, use LC-MS to determine the mass of the compound in the unknown peak. The molecular weight should correspond to the parent molecule plus one oxygen atom (an increase of ~16 amu).[10]
-
Forced Degradation: To confirm, perform a forced degradation study (see Protocol 1) where you intentionally expose a sample to light. The growth of the unknown peak should be accelerated, confirming its identity as a photodegradant.
-
Q: How can I effectively prevent or minimize photodegradation during experimental work and storage?
Proactive prevention is the best strategy.
-
Storage: Always store stock solutions and formulated products in light-resistant containers, such as amber glass vials or amber plastic bottles.[5][12] Store at controlled room temperature or under refrigeration as specified for the formulation, and always protect from light.[5][11][13]
-
Handling: When preparing dilutions or performing experiments, work under subdued lighting conditions. Avoid leaving solutions on an open lab bench under direct overhead lighting for extended periods. Use amber volumetric flasks and pipettes where possible.
-
Formulation: For liquid dosage forms, using a suitable vehicle like Ora-Sweet® and packaging in amber bottles has been shown to maintain stability for at least three months.[5][12]
-
During Analysis: Use amber HPLC vials or a protective cover over the autosampler tray to prevent degradation while samples are waiting for injection.
Validated Experimental Protocols
These protocols provide a starting point for assessing the photostability of your Chlorproethazine solutions.
Protocol 1: Forced Degradation Study (Photostability Testing)
This protocol is designed to intentionally degrade the sample to identify degradation products and validate the stability-indicating nature of an analytical method, in line with ICH Q1B guidelines.
Objective: To assess the impact of light on this compound solution and identify primary degradation products.
Methodology:
-
Solution Preparation: Prepare a solution of Chlorproethazine HCl in your desired solvent (e.g., methanol or water) at a known concentration (e.g., 10 µM).[3]
-
Sample Division:
-
"Light" Sample: Transfer a portion of the solution to a clear, photochemically transparent container (e.g., quartz cuvette or clear glass vial).
-
"Dark" Control: Wrap an identical container with the remaining solution completely in aluminum foil to serve as the dark control.
-
-
Exposure: Place both samples in a photostability chamber equipped with a UV-A lamp (e.g., 365 nm) and a visible light source.[3][9] Expose the samples for a defined period (e.g., 18 hours, with sampling at intermediate time points like 0, 1, 2, 4, and 8 hours).[3]
-
Sample Analysis: At each time point, withdraw an aliquot from both the "Light" and "Dark" samples. Analyze immediately using a stability-indicating HPLC method (see Protocol 2).
-
Data Interpretation:
-
Compare the chromatograms of the "Light" and "Dark" samples.
-
Monitor the decrease in the peak area of the parent Chlorproethazine peak.
-
Monitor the increase in the peak area of any new peaks, which are your degradation products.
-
The "Dark" control should show minimal to no degradation, confirming that the observed changes in the "Light" sample are due to light exposure.
-
Caption: Workflow for a forced photodegradation study.
Protocol 2: Stability-Indicating RP-HPLC-UV Method
This method can be used to separate and quantify Chlorproethazine from its primary sulfoxide degradation product.
Objective: To quantify Chlorproethazine HCl and its sulfoxide degradant.
| Parameter | Specification |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Ammonium Acetate Buffer (pH 5.0) (e.g., 15:85 v/v)[14] |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 254 nm[14] |
| Column Temp. | 30 °C |
| Injection Vol. | 20 µL |
Methodology:
-
Standard Preparation: Prepare standards of Chlorproethazine HCl at known concentrations to create a calibration curve. If available, prepare a separate standard of the sulfoxide for peak identification.
-
Sample Preparation: Dilute the samples from Protocol 1 to fall within the range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification:
-
Identify the peaks based on their retention times (the more polar sulfoxide will typically elute earlier than the parent drug).
-
Calculate the concentration of Chlorproethazine remaining in the samples using the calibration curve.
-
The percentage degradation can be calculated as: [(Initial Conc. - Final Conc.) / Initial Conc.] * 100.
-
Data Summary: Key Degradation Products
This table summarizes the key products identified from the degradation of Chlorproethazine and its close analogue, Chlorpromazine.
| Degradation Product | Common Abbreviation | Formation Condition | Analytical Note |
| Chlorpromazine Sulfoxide | CPZ-SO | Aerobic, UV/Visible Light[1] | Major, stable product. Adds ~16 amu to parent mass.[3][10] |
| Chlorpromazine N-oxide | CPZ-NO | Aqueous Solution[10] | Minor product, can cause opalescence in solution.[10] |
| nor¹-Chlorpromazine | nor-CPZ | Aqueous Solution[10] | Demethylated product. |
| Dimer/Trimer Species | - | High Concentration/UV[9] | Can be detected by mass spectrometry. |
References
-
Dal-Bo, A. G., et al. (2019). Light-Induced Reactions of Chlorpromazine in the Presence of a Heterogeneous Photocatalyst: Formation of a Long-Lasting Sulfoxide. MDPI. [Link]
-
Yamamoto, S., et al. (2021). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. PMC, NIH. [Link]
-
Motten, A. G., & Chignell, C. F. (1985). Photoinduced free radicals from chlorpromazine and related phenothiazines: relationship to phenothiazine-induced photosensitization. Environmental Health Perspectives. [Link]
-
Prohotsky, D. L., et al. (2014). Formulation and Stability of an Extemporaneously Compounded Oral Solution of Chlorpromazine HCl. Fisher Digital Publications. [Link]
-
Mizukawa, Y., et al. (2001). Contact sensitization to chlorproethazine can induce persistent light reaction and cross-photoreactions to other phenothiazines. Contact Dermatitis. [Link]
-
Prohotsky, D. L., et al. (2014). Formulation and stability of an extemporaneously compounded oral solution of chlorpromazine HCl. Journal of Pain and Palliative Care Pharmacotherapy. [Link]
-
Prohotsky, D. L., et al. (2014). Formulation and Stability of an Extemporaneously Compounded Oral Solution of Chlorpromazine HCl. ResearchGate. [Link]
-
Unknown. (n.d.). FORMULATION DEVELOPMENT AND EVALUATION OF SUSTAINED RELEASE TABLET CHLORPROMAZINE HCl. World Journal of Pharmaceutical Science and Research. [Link]
-
Wolska, A., et al. (2020). Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. MDPI. [Link]
-
Hashiba, S., et al. (1979). [Photodegradation of Chlorpromazine Hydrochloride and Promethazine Hydrochloride (Author's Transl)]. Eisei Shikenjo Hokoku. [Link]
-
American Society of Health-System Pharmacists. (n.d.). Chlorpromazine Hydrochloride. ASHP Publications. [Link]
-
Klaminder, A., et al. (2017). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research. [Link]
-
Felmeister, A., & Discher, C. A. (1964). Photodegradation of Chlorpromazine Hydrochloride. Journal of Pharmaceutical Sciences. [Link]
-
Grzenkowska, J., et al. (2008). Photodegradation and phototoxicity of thioridazine and chlorpromazine evaluated with chemical analysis and aquatic organisms. Ecotoxicology. [Link]
-
Unknown. (2022). A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu. Global Scientific Journals. [Link]
-
Kumar, D., et al. (2021). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Oriental Journal of Chemistry. [Link]
-
Unknown. (2020). The study of degradation products of chlorpromazine hydrochloride by the method of liquid-mass spectroscopy in drugs for injection. ResearchGate. [Link]
-
Khanin, V. A., et al. (2016). THE STUDY OF DEGRADATION PRODUCTS OF CHLORPROMAZINE HYDROCHLORIDE BY THE METHOD OF LIQUID-MASS SPECTROSCOPY IN DRUGS FOR INJECTION. The National University of Pharmacy. [Link]
-
Moore, D. E. (1980). Photosensitization by drugs: photolysis of some chlorine-containing drugs. Journal of Pharmaceutical Sciences. [Link]
-
Davidson, R. S., et al. (1981). Photodegradation of chlorpromazine in aqueous solutions as studied by ultraviolet–visible spectrophotometry and voltammetry. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]
-
Chipara, M., et al. (2022). Stability Studies of UV Laser Irradiated Promethazine and Thioridazine after Exposure to Hypergravity Conditions. MDPI. [Link]
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- 3. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoinduced free radicals from chlorpromazine and related phenothiazines: relationship to phenothiazine-induced photosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 6. researchgate.net [researchgate.net]
- 7. Photosensitization by drugs: photolysis of some chlorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sci-hub.ru [sci-hub.ru]
- 9. Photodegradation and phototoxicity of thioridazine and chlorpromazine evaluated with chemical analysis and aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 11. publications.ashp.org [publications.ashp.org]
- 12. Formulation and stability of an extemporaneously compounded oral solution of chlorpromazine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. globalscientificjournal.com [globalscientificjournal.com]
Technical Support Center: Managing Chlorproethazine Hydrochloride Interference in Fluorescent Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address potential interference caused by chlorproethazine hydrochloride in fluorescence-based assays. As a phenothiazine derivative, this compound possesses intrinsic fluorescent properties that can complicate experimental readouts. This resource is designed to help you understand, identify, and mitigate these effects to ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: How can this compound interfere with my fluorescence assay?
A1: this compound, a member of the phenothiazine class of compounds, can interfere with fluorescence-based assays through two primary mechanisms[1][2]:
-
Autofluorescence: The compound itself is inherently fluorescent. It can absorb light at or near the excitation wavelength of your experimental fluorophore and emit its own light, which is then detected by the instrument. This adds to the total signal, leading to a higher background and potentially generating false-positive results. Phenothiazine derivatives are known to exhibit fluorescence. For instance, some derivatives show emission between 350 nm and 476 nm[3].
-
Fluorescence Quenching: The compound can absorb the excitation light intended for your fluorophore or absorb the light emitted by your fluorophore. This phenomenon, known as the inner filter effect, reduces the amount of light that reaches the detector, leading to an artificially low signal and potentially causing false-negative results[1]. Studies on the related compound chlorpromazine have shown it can substantially quench the fluorescence of other fluorophores[4][5].
Q2: What are the first steps to determine if this compound is causing interference?
A2: The most critical first step is to run a set of control experiments. The simplest control is to measure the fluorescence of a solution containing only this compound in your assay buffer at the same concentration used in your experiment. This should be done using the same excitation and emission wavelengths as your assay. A significant signal in this control well indicates that the compound is autofluorescent under your experimental conditions[6].
Q3: I've confirmed that this compound is autofluorescent. What's the next step?
A3: Once you've identified autofluorescence, the next step is to quantify it and subtract it from your experimental data. This can be achieved by including a "compound only" control for each concentration of this compound tested. The fluorescence intensity from these wells can then be subtracted from the corresponding wells containing your complete assay system (e.g., cells + dye + compound)[6][7]. However, be aware that simple background subtraction may not always be sufficient if the compound's fluorescence properties change upon interaction with cellular components.
Q4: Are there ways to design my assay to minimize interference from the start?
A4: Absolutely. Proactive assay design is the most effective strategy. Consider the following:
-
Fluorophore Selection: If possible, choose a fluorophore that is spectrally distinct from this compound. Based on data from related phenothiazines, chlorproethazine likely fluoresces in the blue-green region of the spectrum[3][8]. Therefore, selecting red or far-red shifted dyes (with excitation and emission wavelengths above 600 nm) can significantly reduce the likelihood of spectral overlap and interference[9].
-
Concentration Optimization: Use the lowest effective concentration of this compound in your experiments to minimize its contribution to the overall fluorescence signal.
-
Instrument Settings: Optimize the gain and exposure settings on your fluorescence reader or microscope to maximize the signal from your specific fluorophore while minimizing the background from this compound.
In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for systematically addressing interference from this compound.
Guide 1: Characterizing the Spectral Properties of this compound
Objective: To determine the excitation and emission spectra of this compound in your specific assay buffer to understand its potential for spectral overlap with your chosen fluorophore.
Protocol:
-
Prepare a stock solution of this compound in your assay buffer at the highest concentration you plan to use in your experiments.
-
Using a scanning spectrofluorometer, perform an excitation scan. Set the emission wavelength to a value within the expected emission range of phenothiazines (e.g., 450 nm, based on data from analogues like chlorpromazine[8]) and scan a range of excitation wavelengths (e.g., 250-420 nm).
-
Identify the excitation maximum (λex) from the resulting spectrum.
-
Perform an emission scan. Set the excitation wavelength to the λex determined in the previous step and scan a range of emission wavelengths (e.g., 400-600 nm).
-
Identify the emission maximum (λem) from this spectrum.
-
Repeat for a blank sample containing only the assay buffer to obtain the background spectrum.
-
Plot the spectra for both this compound and your assay's fluorophore on the same graph to visually assess the degree of spectral overlap.
Interpreting the Results:
The resulting spectra will provide a clear picture of the potential for interference. Significant overlap between the excitation and/or emission spectra of this compound and your fluorophore indicates a high likelihood of interference.
Visualization of Spectral Overlap:
Caption: Potential spectral overlap and interference mechanisms.
Guide 2: Implementing a Robust Background Subtraction Protocol
Objective: To accurately correct for the autofluorescence of this compound in your experimental data.
Protocol:
-
Plate Layout: Design your experiment to include the following controls for each concentration of this compound tested:
-
Blank: Wells containing only assay buffer.
-
Compound Control: Wells containing assay buffer and this compound.
-
Cell/Reagent Control: Wells containing your cells or other biological reagents without the fluorescent dye or this compound.
-
Full Assay Control: Wells containing the complete assay system (cells, dye) without this compound.
-
Experimental Wells: Wells containing the complete assay system and this compound.
-
-
Data Acquisition: Measure the fluorescence intensity for all wells using the same instrument settings.
-
Data Analysis:
-
Subtract the average fluorescence of the Blank wells from all other wells.
-
The corrected fluorescence of the Compound Control wells represents the autofluorescence of this compound.
-
Subtract the average autofluorescence value from the corresponding Experimental Wells .
-
Visualization of Background Subtraction Workflow:
Caption: Workflow for accurate background subtraction.
Guide 3: Mitigating Interference by Switching to a Red-Shifted Fluorophore
Objective: To avoid spectral overlap by using a fluorophore with excitation and emission wavelengths in the red or far-red region of the spectrum.
Rationale:
As indicated by data from related phenothiazines, the autofluorescence of this compound is likely to be most prominent in the blue to green spectral range (roughly 400-550 nm)[3][8]. By shifting to a fluorophore that operates at longer wavelengths, you can often circumvent this interference entirely.
Fluorophore Selection Table:
| Common Blue/Green Fluorophores | Potential for Interference with Chlorproethazine | Recommended Red-Shifted Alternatives |
| DAPI (Ex/Em: ~358/461 nm) | High | DRAQ5™ (Ex/Em: ~647/681 nm) |
| Hoechst 33342 (Ex/Em: ~350/461 nm) | High | TO-PRO-3 (Ex/Em: ~642/661 nm) |
| FITC (Ex/Em: ~495/519 nm) | High | Alexa Fluor 647 (Ex/Em: ~650/668 nm) |
| GFP (Ex/Em: ~488/509 nm) | High | mCherry (Ex/Em: ~587/610 nm) |
| Alexa Fluor 488 (Ex/Em: ~495/519 nm) | High | Cy5 (Ex/Em: ~649/670 nm) |
Protocol:
-
Identify a suitable red-shifted alternative for your current fluorophore that is compatible with your biological system and experimental goals.
-
Validate the new fluorophore in your assay system in the absence of this compound to ensure it performs as expected.
-
Repeat your experiment with the red-shifted fluorophore and the same concentrations of this compound.
-
Include the same controls as described in Guide 2 to confirm that the interference has been successfully mitigated.
By implementing these systematic troubleshooting strategies, you can confidently identify and address interference from this compound, ensuring the accuracy and reliability of your fluorescence assay data.
References
-
ResearchGate. (n.d.). Fluorescence spectra of the reaction product of MAA with 40 ng/mL of chlorpromazine hydrochloride in ethanol. Retrieved from [Link]
- Gooijer, C., & Kok, S. J. (2013). Native fluorescence detection of biomolecular and pharmaceutical compounds in capillary electrophoresis: detector designs, performance and applications: a review. Analytica Chimica Acta, 769, 1-22.
- Naik, D., & Hinge, M. (2023). An Updated Review of Fluorescence Spectroscopy and Fluorescence Microscopy. International Journal of Pharmaceutical and Phytopharmacological Research, 27(3), 636-662.
- Allaf, A. W., & Alhalilib, M. (2022). Fluorogenic Phenothiazine-Derivative as Radical Sensors. ChemistrySelect, 8(2), e202204638.
- Patel, S. (2011).
- Simeonov, A., & Davis, M. I. (2012). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
- Pereira, C. M., & Ferreira, L. M. (2006). Quenching of the intrinsic fluorescence of bovine serum albumin by chlorpromazine and hemin. Journal of Photochemistry and Photobiology B: Biology, 84(3), 206-212.
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ResearchGate. (2019). How do you properly subtract out background for fluorsecence? Retrieved from [Link]
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ResearchGate. (2019). Does anyone have knowledge / database about drugs that have fluorescent activity? Retrieved from [Link]
- Si-e, A., et al. (2021).
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ResearchGate. (2023). Fluorogenic Phenothiazine-Derivative as Radical Sensors. Retrieved from [Link]
- Wang, Y., et al. (2013). Fluorescence studies on the interaction between chlorpromazine and model cell membranes. New Journal of Chemistry, 37(10), 3217-3225.
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ResearchGate. (n.d.). (A) Absorption spectra of (a) PTZ, (b) PTCN(4), (c) SP(6), and (d)... Retrieved from [Link]
- Wójcik, G., et al. (2021). Spectroscopic Properties and Biological Activity of Fluphenazine Conjugates with Gold Nanoparticles. International Journal of Molecular Sciences, 22(24), 13508.
- Li, Y., et al. (2021). Rapid Quantification of Chlorpromazine Residues in Pork Using Nanosphere-Based Time-Resolved Fluorescence Immunoassay Analyzer. Journal of Food Quality, 2021, 5528906.
- Rbeida, O., et al. (2003). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry, 75(18), 4833-40.
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National Institute of Standards and Technology. (n.d.). Chlorpromazine. NIST WebBook. Retrieved from [Link]
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PubChem. (n.d.). Perphenazine. Retrieved from [Link]
- McGrath, J. C. (2003). Do fluorescent drugs show you more than you wanted to know? British Journal of Pharmacology, 139(2), 213–215.
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PubChem. (n.d.). Fluphenazine Decanoate. Retrieved from [Link]
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European Bioinformatics Institute. (n.d.). ChEMBL. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Fluphenazine. NIST WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). Perphenazine. Retrieved from [Link]
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PubChem. (n.d.). Fluphenazine Hydrochloride. Retrieved from [Link]
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- Ahamed, M., et al. (2023).
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Ursa BioScience. (n.d.). Fluorescent Drugs. Retrieved from [Link]
- Sportsman, J. R., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Assay and Drug Development Technologies, 2(1), 35-42.
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Technical Support Center: Managing Animal Stress During Chlorproethazine Hydrochloride Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for managing animal stress during studies involving Chlorproethazine hydrochloride. By integrating best practices in animal handling, environmental enrichment, and experimental design, we aim to enhance both animal welfare and the scientific validity of your research.
Introduction: The Challenge of Stress in Preclinical Research
This compound, a phenothiazine derivative, is utilized in veterinary medicine as a tranquilizer and anti-emetic.[1][2] Its mechanism of action is believed to involve the antagonism of dopamine D2 receptors in the brain, which contributes to its sedative and antipsychotic effects.[3][4][5] However, like many psychoactive compounds, its effects can be significantly influenced by the animal's baseline stress levels. Uncontrolled stress in laboratory animals can introduce significant variability into experimental data, potentially confounding results and leading to misinterpretation.[6] Therefore, meticulous management of animal stress is not only an ethical imperative but also a critical component of robust scientific methodology.[7]
This guide provides a series of frequently asked questions and troubleshooting scenarios to help you proactively address and mitigate stress in your animal models.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stressors for laboratory animals during a typical this compound study?
A1: Stressors in a laboratory setting are multifaceted and can be broadly categorized as physiological, psychological, and environmental. During a Chlorproethazine study, key stressors include:
-
Handling and Restraint: The physical act of handling and restraining an animal for dosing is a significant source of stress.[8] This is particularly relevant for routes of administration that require precise positioning, such as intraperitoneal (IP) injections.
-
Novelty of Procedures: New experiences, such as being moved to a different room for a procedure or encountering unfamiliar equipment, can induce anxiety and fear.
-
Social and Environmental Factors: Changes in social groupings, cage cleaning routines, and even the presence of researchers can be stressful.[6] The housing environment itself, if barren, can lead to chronic stress.[9]
-
Pharmacological Effects of the Drug: While Chlorproethazine is a tranquilizer, some animals may experience paradoxical excitement or agitation.[10] Additionally, side effects like hypotension can be physiologically stressful.[10]
Q2: How can I recognize signs of stress in my rodent models?
A2: Recognizing stress requires a keen understanding of species-specific behaviors.[11] Common signs of distress in rodents include:
-
Physiological Indicators: Changes in body weight, altered corticosterone levels, and increased heart rate are classic physiological markers of stress.[12][13] Porphyrin staining ("red tears") around the eyes of rats can also indicate distress.[13]
-
Behavioral Indicators: Look for changes in grooming habits (either excessive or reduced), decreased food and water intake, altered activity levels (hyperactivity or lethargy), and abnormal postures (e.g., hunched posture).[13] Stereotypical behaviors like repetitive jumping or bar gnawing can also be signs of chronic stress.[14]
-
Social Behavior: Increased aggression towards cage mates or, conversely, social withdrawal can be indicative of stress.
It is crucial to establish a baseline of normal behavior for your specific strain and sex of animal before initiating any experimental procedures.[11]
Q3: What is the recommended acclimatization period for animals before starting a Chlorproethazine study?
A3: An adequate acclimatization period is critical for allowing animals to recover from the stress of transportation and adapt to the new environment.[15][16] This ensures that physiological and behavioral parameters have stabilized before the study begins.
| Species | Minimum Acclimatization (Survival Procedures) | Recommended Stabilization Period |
| Rodents | 48-72 hours | 5-7 days |
| Non-Rodent Mammals | 72 hours | 5-7 days |
Data compiled from multiple institutional guidelines.[15][17][18][19]
For studies involving sensitive behavioral assessments, a longer stabilization period of at least 7 days is highly recommended for rodents.[19]
Part 2: Troubleshooting Guides
This section addresses specific issues that may arise during your experiments and offers practical solutions.
Scenario 1: Animals exhibit significant resistance and signs of distress during oral gavage.
Problem: Oral gavage is a common method for administering compounds, but it can be highly stressful and may cause injury if not performed correctly.
Solutions:
-
Refine Your Technique: Ensure personnel are thoroughly trained in proper gavage technique to minimize physical discomfort and the duration of the procedure.
-
Consider Alternative Dosing Methods:
-
Voluntary Oral Administration: Training animals to voluntarily consume the drug mixed with a palatable substance, like sweetened condensed milk or honey, can significantly reduce stress.[20][21] This method has been shown to be effective and results in more active and less stressed animals.[20]
-
Micropipette-Guided Drug Administration (MDA): A novel technique where mice are trained to drink a drug solution from a pipette has been developed as a humane alternative to gavage.[20]
-
-
Habituation: Gently handle the animals and introduce them to the gavage syringe without administering any substance in the days leading up to the experiment. This can help reduce their fear of the procedure.
Scenario 2: Increased variability in behavioral data following Chlorproethazine administration.
Problem: High variability in behavioral readouts can mask the true effect of the compound and weaken the statistical power of your study.
Solutions:
-
Implement a Robust Acclimatization and Habituation Protocol: Ensure all animals have had sufficient time to adapt to their housing and any experimental apparatuses.
-
Environmental Enrichment: Providing environmental enrichment is crucial for reducing baseline stress and can lead to more consistent behavioral responses.[14][22]
| Enrichment Type | Examples for Rodents | Benefits |
| Structural | Hiding structures (e.g., cardboard tubes, plastic huts), climbing devices.[23] | Provides a sense of security and allows for species-typical hiding behavior. |
| Occupational | Nesting material (e.g., shredded paper), gnawing blocks.[23] | Encourages natural behaviors like nest-building and gnawing, which is essential for dental health.[23] |
| Social | Group housing (for social species like mice and rats).[14] | Fulfills the need for social interaction. |
-
Minimize Handling Stress: Utilize handling techniques that are less aversive to the animals. For mice, tunnel handling or cupping is preferred over tail-picking.[24]
Workflow for Minimizing Handling Stress
Caption: Workflow for selecting and implementing low-stress handling techniques.
Scenario 3: Animals show signs of hypotension or excessive sedation after dosing.
Problem: Chlorproethazine can cause dose-dependent side effects, including low blood pressure and profound sedation, which can be distressing and may require intervention.[10][25]
Solutions:
-
Dose-Range Finding Study: Always conduct a preliminary dose-range finding study to determine the optimal dose that achieves the desired therapeutic effect with minimal side effects in your specific animal model.
-
Careful Monitoring: Closely monitor animals for at least the first few hours post-dosing. Look for signs such as lethargy, loss of righting reflex, and changes in respiration.
-
Supportive Care: If an animal appears overly sedated, ensure it has easy access to food and water. In severe cases of hypotension, veterinary consultation may be necessary.
-
Consider the Animal's Health Status: Use Chlorproethazine with caution in animals that are debilitated or have pre-existing liver or heart conditions.[10][25]
Part 3: Experimental Protocols
Protocol 1: Acclimatization and Habituation
-
Arrival and Acclimatization: Upon arrival, house animals in a quiet, dedicated room for a minimum of 72 hours (rodents) or 7 days (larger mammals) before any procedures begin.[17][18]
-
Environmental Stability: Maintain a consistent light-dark cycle, temperature, and humidity. Minimize loud noises and unnecessary traffic in the animal facility.
-
Handling Habituation: For three consecutive days prior to the start of the study, handle each animal gently for 1-2 minutes. Use the least stressful handling method appropriate for the species.[24]
-
Apparatus Habituation: If the study involves behavioral apparatuses (e.g., elevated plus maze, open field), allow the animals to explore the apparatus for a few minutes each day for 2-3 days before the actual testing.
Protocol 2: Voluntary Oral Dosing
-
Palatable Vehicle Selection: Prepare a highly palatable vehicle, such as a 5% sucrose solution or diluted condensed milk.
-
Training Phase (3-5 days):
-
Day 1-2: Offer the vehicle alone to the animals from a syringe. Allow them to lick it freely.
-
Day 3-5: Gradually introduce the vehicle containing a placebo (the drug vehicle without the active compound).
-
-
Dosing Phase: Once the animals readily consume the vehicle from the syringe, you can incorporate the this compound at the desired concentration.
-
Verification: Observe each animal to ensure it consumes the entire dose.
Conclusion: A Proactive Approach to Animal Welfare and Scientific Rigor
Managing animal stress is a continuous process that requires careful planning, observation, and refinement of techniques. By implementing the strategies outlined in this guide, researchers can significantly improve the well-being of their laboratory animals while simultaneously enhancing the reliability and reproducibility of their experimental data. A proactive approach to stress management is fundamental to conducting ethical and scientifically sound research with this compound.
References
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Baumans, V. (2005). Environmental enrichment for laboratory rodents and rabbits: requirements of rodents, rabbits, and research. ILAR Journal, 46(2), 162-170. [Link]
-
UCLA Office of the Vice Chancellor for Research. (n.d.). Recognizing Signs of Distress in Laboratory Animals. [Link]
-
Beaver, B. V. (1989). Environmental enrichment for laboratory animals. ILAR Journal, 31(2), 5-11. [Link]
-
Panchal, S. T. (2016). Environmental enrichment for laboratory animals. Journal of Pharmacology and Pharmacotherapeutics, 7(2), 99-103. [Link]
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National Research Council (US) Committee on Recognition and Alleviation of Distress in Laboratory Animals. (2008). Recognition and Assessment of Stress and Distress. National Academies Press (US). [Link]
-
Andrade, C., & Prediger, R. D. (2020). Environmental enrichment for laboratory rats and mice: endocrine, physiological, and behavioral benefits of meeting rodents' biological needs. Frontiers in Behavioral Neuroscience, 14, 57. [Link]
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Taconic Biosciences. (n.d.). Environmental Enrichment for Laboratory Mice and Rats. [Link]
-
University of Kentucky. (n.d.). Guidelines for Acclimation for Newly Received Laboratory Animals. [Link]
-
Washington State University. (n.d.). Policy #12 “Acclimation and Stabilization of Animals Used for Research or Teaching”. [Link]
-
University of Georgia. (2024). Guidelines for the Acclimation of Animals Utilized in Research Following Transportation. [Link]
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University of California, Berkeley. (2016). Acclimation and Stabilization Guidelines. [Link]
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Gouveia, K., & Hurst, J. L. (2017). Reducing the stress of drug administration: implications for the 3Rs. Scientific Reports, 7(1), 1-8. [Link]
-
National Research Council (US) Committee on Recognition and Alleviation of Distress in Laboratory Animals. (2008). Avoiding, Minimizing, and Allevating Distress. National Academies Press (US). [Link]
-
Mailman, R. B., & Murthy, V. (2010). Antipsychotic drugs: Comparison in animal models of efficacy, neurotransmitter regulation, and neuroprotection. Pharmacology & Therapeutics, 128(2), 358-372. [Link]
-
Yin, T. (2019). Utilizing Animal Handling Tools That Reduce Stress and Increase Efficiency and Safety for All. VIN. [Link]
-
The University of Texas at Arlington. (n.d.). IACUC Protocol Application Guidance. [Link]
-
Carstens, E., & Moberg, G. P. (2000). Recognizing pain and distress in laboratory animals. ILAR Journal, 41(2), 62-71. [Link]
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Central Michigan University. (n.d.). Institutional Animal Care and Use Committee Policy on Pain and Distress. [Link]
-
Balcombe, J. P., Barnard, N. D., & Sandusky, C. (2004). Laboratory routines cause animal stress. Contemporary Topics in Laboratory Animal Science, 43(6), 42-51. [Link]
-
Schmitt, U., et al. (1999). Novel oral drug administration in an animal model of neuroleptic therapy. Neuropsychobiology, 40(1), 45-51. [Link]
-
Gouveia, K., & Hurst, J. L. (2019). Handling techniques to reduce stress in mice. Protocols.io. [Link]
-
Northern New Mexico College. (n.d.). IACUC Policy. [Link]
-
University of California, Davis. (n.d.). IACUC Policies and Guidelines. [Link]
-
Carlstead, K., Brown, J. L., & Strawn, W. (1993). Behavioral and physiological correlates of stress in laboratory cats. Applied Animal Behaviour Science, 38(2), 143-158. [Link]
-
European Animal Research Association. (2024). Reducing stress in mice in drug testing. [Link]
-
Wikipedia. (n.d.). Chlorproethazine. [Link]
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Schmitt, U., et al. (1999). Novel oral drug administration in an animal model of neuroleptic therapy. Semantic Scholar. [Link]
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European Agency for the Evaluation of Medicinal Products. (1998). Chlorpromazine Summary Report. [Link]
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VCA Animal Hospitals. (n.d.). Chlorpromazine. [Link]
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Medical Pharmacology. (2024). Pharmacology of Chlorpromazine; Phamacokinetics, Mechanism of Action, Uses, Effects. [Link]
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González-Maeso, J., & Sealfon, S. C. (2012). Preclinical models of antipsychotic drug action. Current Topics in Behavioral Neurosciences, 11, 141-160. [Link]
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Storer, C. E., et al. (2001). Toxicity and carcinogenicity studies of chlorpromazine hydrochloride and p-cresidine in the p53 heterozygous mouse model. Toxicological Sciences, 60(2), 263-272. [Link]
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MSD Veterinary Manual. (n.d.). Psychotropic Agents for Treatment of Animals. [Link]
-
Blount, W. (n.d.). Chlorpromazine. [Link]
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National Research Council (US) Committee on Recognition and Alleviation of Pain and Distress in Laboratory Animals. (1992). Control of Stress and Distress. National Academies Press (US). [Link]
-
Matthews, W. B. (1965). The action of chlorproethazine on spasticity. Brain, 88(5), 1057-1064. [Link]
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American Veterinary Society of Animal Behavior. (n.d.). Acepromazine and Chlorpromazine. [Link]
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Dr. Najeeb Lectures. (2023). Chlorpromazine Pharmacology: Mechanism of Action, Therapeutic Uses & Adverse Effects. [Link]
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Wikipedia. (n.d.). Chlorpromazine. [Link]
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PetPlace. (2015). Chlorpromazine (Thorazine®) for Dogs and Cats. [Link]
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Sinha, R., & Li, C. S. R. (2007). Pharmacologically-induced stress: a cross-species probe for translational research in drug addiction and relapse. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 31(4), 793-807. [Link]
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Rubiales, M., et al. (2020). Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine. ACS Chemical Neuroscience, 11(7), 1048-1056. [Link]
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Technical Support Center: A Guide to Chlorproethazine Hydrochloride Solubility
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource provides expert-driven insights and practical solutions for challenges encountered when working with Chlorproethazine hydrochloride, focusing specifically on achieving optimal solubility through pH adjustment. Our goal is to empower you with the knowledge to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues related to the dissolution of this compound in a direct question-and-answer format.
Q1: I am struggling to dissolve my this compound powder in a standard aqueous buffer. What is the primary reason for this?
The most likely cause is an inappropriate pH level of your solvent. Chlorproethazine is a weak base, and its hydrochloride salt exhibits significantly higher solubility in acidic environments.[1] In neutral or alkaline solutions (pH > 7), the compound tends to convert to its less soluble free base form, often resulting in precipitation. For a related compound, chlorpromazine, low drug solubility at higher pH values has been shown to decrease its release rate from formulations.[1]
Q2: What is the scientifically recommended pH range for achieving optimal solubility of this compound?
To ensure complete dissolution and stability in solution, the ideal pH range is between 3 and 5. Within this acidic window, the molecule remains protonated as a cation, which enhances its interaction with water molecules and thus increases its solubility. The pKa of the related compound chlorpromazine is approximately 9.2-9.3, indicating it will be predominantly in its soluble, ionized form at a pH well below this value.[2]
Q3: My solution is within the recommended acidic pH range, but I still observe some cloudiness or precipitate. What other factors should I investigate?
If pH has been correctly adjusted and issues persist, consider these factors:
-
Concentration: You may be exceeding the compound's solubility limit for the given conditions. Verify the concentration against known solubility data.
-
Temperature: While gentle warming can aid dissolution, excessive heat can cause degradation. Always consult the manufacturer's data sheet for thermal stability information.
-
Dissolution Time: Ensure you are allowing sufficient time for the compound to dissolve completely with adequate agitation.
-
Solvent Purity: Use high-purity, deionized water or a pre-filtered buffer to avoid introducing contaminants that could affect solubility.
-
Compound Purity: Work with high-purity this compound from a trusted supplier. Impurities can significantly impact solubility characteristics.
Experimental Protocol: Step-by-Step Solubilization
This protocol provides a validated methodology for preparing a stable stock solution of this compound.
Objective: To prepare a clear, stable aqueous stock solution of this compound by optimizing pH.
Materials:
-
High-purity, sterile deionized water or a suitable acidic buffer (e.g., citrate)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Calibrated pH meter
-
Sterile glassware (beaker, volumetric flask)
-
Magnetic stir plate and stir bar
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare the Solvent: Pour approximately 80% of the final desired solvent volume into a sterile beaker equipped with a magnetic stir bar.
-
Initial pH Adjustment: Begin stirring the solvent. Measure the pH and slowly add 0.1 M HCl dropwise until the pH is stable within the 3.0-4.0 range. This pre-acidification is a critical step that prepares the solvent environment for the salt.
-
Add the Compound: Weigh the required amount of this compound and add it slowly to the stirring, acidified solvent. Avoid adding the powder too quickly to prevent clumping.
-
Ensure Complete Dissolution: Continue stirring until all the powder has completely dissolved, resulting in a clear solution. If necessary, gentle warming (not to exceed 40°C) can be applied.
-
Final Volume and pH Check: Once dissolved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of solvent and add it to the flask. Bring the solution to the final volume. Measure the pH one final time to ensure it remains within the target range (3-5).
-
Sterile Filtration: For biological applications, draw the solution into a sterile syringe and pass it through a 0.22 µm filter into a sterile storage tube. This removes any potential microbial contaminants or microscopic particulates.
-
Storage: Store the final solution as recommended by the manufacturer, typically protected from light at 2-8°C or -20°C.
Visualized Troubleshooting Workflow
The following diagram outlines the logical decision-making process for addressing solubility challenges with this compound.
Caption: A logical workflow for troubleshooting Chlorproethazine HCl solubility issues.
Summary of Physicochemical Data
| Property | Value | Source(s) |
| Chemical Name | 2-Chloro-N,N-diethyl-10H-phenothiazine-10-propanamine Hydrochloride | [3] |
| Molecular Formula | C₁₉H₂₄Cl₂N₂S | [3][5] |
| Molecular Weight | 383.38 g/mol | [3][5] |
| CAS Number | 4611-02-3 | [3][4][5] |
| pKa (similar compound) | ~9.3 (for Chlorpromazine) | [2] |
| Recommended pH | 3 - 5 | Inferred from chemical properties |
References
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Title: Influence of pH on the Dissolution of Promethazine Hydrochloride from Hydroxypropylmethylcellulose Controlled Release Tablets Source: ResearchGate URL: [Link]
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Title: Chlorpromazine | C17H19ClN2S | CID 2726 Source: PubChem, National Institutes of Health URL: [Link]
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Validation & Comparative
A Comparative Analysis of Chlorproethazine and Other Phenothiazines: A Guide for Researchers
This guide provides a comprehensive comparative analysis of Chlorproethazine and other representative phenothiazine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, mechanisms of action, and functional differences that define this important class of compounds. By integrating structural-activity relationships (SAR), comparative data, and detailed experimental protocols, we aim to provide a foundational resource for the rational design and evaluation of novel therapeutics targeting the dopaminergic system.
Introduction to Phenothiazines: A Structural and Functional Overview
Phenothiazines are a class of heterocyclic compounds that form the basis for a wide range of therapeutic agents, most notably antipsychotics.[1] The core phenothiazine structure consists of a tricyclic ring with a sulfur and a nitrogen atom, which serves as a scaffold for various substitutions that dictate the pharmacological properties of the resulting derivatives.[2] These compounds primarily exert their effects by antagonizing dopamine D2 receptors in the central nervous system, a mechanism that underpins their efficacy in treating psychosis.[1][3]
Phenothiazines are broadly classified into three groups based on the nature of the side chain attached to the nitrogen atom of the central ring: aliphatic, piperidine, and piperazine derivatives.[1] This structural variation significantly influences their potency, side-effect profiles, and therapeutic applications.
-
Aliphatic derivatives , such as Chlorpromazine and Chlorproethazine, are generally considered low-potency antipsychotics.[1]
-
Piperidine derivatives , like Thioridazine, also tend to be low-potency.
-
Piperazine derivatives , including Fluphenazine, are high-potency agents.[1]
This guide will focus on a comparative analysis of Chlorproethazine, an aliphatic phenothiazine, with other key members of this class to elucidate the impact of subtle structural modifications on their biological activity.
Figure 1: Core Phenothiazine Structure and Major Derivatives.
Comparative Analysis of Chemical Structures
The pharmacological profile of a phenothiazine derivative is intricately linked to its chemical structure. Key determinants of activity include the substituent at the C-2 position of the phenothiazine ring and the nature of the aminoalkyl side chain at the N-10 position.[2][4]
Chlorproethazine is chemically known as 3-(2-Chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine.[5] It belongs to the aliphatic subgroup of phenothiazines, characterized by a flexible three-carbon chain separating the ring nitrogen from a terminal tertiary amine.[1]
Chlorpromazine , a closely related and more widely studied aliphatic phenothiazine, differs from Chlorproethazine in the terminal amine group, possessing a dimethylamino group instead of a diethylamino group.[3]
Thioridazine , a piperidine derivative, features a more rigid ring structure in its side chain.
Fluphenazine , a piperazine derivative, incorporates a piperazine ring in its side chain and a trifluoromethyl group at the C-2 position, which significantly enhances its potency.[2]
The structure-activity relationship (SAR) for phenothiazines indicates that an electron-withdrawing substituent at the C-2 position, such as chlorine (as seen in Chlorproethazine and Chlorpromazine) or a trifluoromethyl group, is crucial for antipsychotic activity.[2][6] The potency generally increases in the order of H < Cl < CF3.[2] The three-carbon spacer between the two nitrogen atoms is also optimal for neuroleptic activity.[2][4]
Figure 4: Workflow for a Dopamine D2 Receptor Binding Assay.
Functional Assay: cAMP Inhibition
This assay measures the functional consequence of D2 receptor antagonism. D2 receptors are Gi/o-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists will block this effect.
Principle: Cells expressing D2 receptors are stimulated with a D2 agonist to inhibit cAMP production. The ability of a test compound (antagonist) to reverse this inhibition is measured.
Detailed Protocol:
-
Cell Culture:
-
Use a cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Plate the cells in a multi-well plate and grow to confluence.
-
-
cAMP Assay:
-
Pre-incubate the cells with varying concentrations of the test antagonist (e.g., Chlorproethazine).
-
Stimulate the cells with a combination of an adenylyl cyclase activator (e.g., forskolin) and a D2 receptor agonist (e.g., quinpirole).
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).
-
[7]4. Data Analysis:
- Plot the cAMP levels against the log concentration of the antagonist to determine its potency in reversing the agonist-induced inhibition.
Conclusion
Chlorproethazine, as an aliphatic phenothiazine, shares a fundamental mechanism of action with other members of its class, primarily through the antagonism of dopamine D2 receptors. Its structural similarity to Chlorpromazine suggests a low-potency profile with a higher propensity for sedative and anticholinergic side effects compared to high-potency piperazine derivatives like Fluphenazine. While its use as a muscle relaxant has been noted, its oral efficacy for this indication is limited by side effects.
A significant gap in the current scientific literature is the lack of specific quantitative data on Chlorproethazine's receptor binding affinities and a comprehensive clinical side-effect profile. The experimental protocols detailed in this guide provide a framework for researchers to generate this crucial data, enabling a more direct and quantitative comparison with other phenothiazines. Such studies are vital for a complete understanding of the structure-activity relationships within this therapeutic class and for the future development of more targeted and tolerable neuroleptic agents.
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A Senior Application Scientist's Guide to the In Vivo Validation of Chlorproethazine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vivo efficacy of Chlorproethazine hydrochloride, a phenothiazine-class antipsychotic. Moving beyond a simple checklist of procedures, we will delve into the scientific rationale behind experimental design, ensuring a robust and self-validating approach. Our focus is on establishing a clear, comparative context for Chlorproethazine's performance against established antipsychotic agents.
Introduction: The Clinical Context of Phenothiazines
Phenothiazines were among the first effective treatments for psychosis, revolutionizing psychiatric care.[1][2][3] Chlorproethazine, a member of this class, is structurally related to chlorpromazine, the prototypical first-generation antipsychotic.[4][5] The primary mechanism of action for these compounds is the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[6][7] This blockade is believed to reduce the excessive dopaminergic activity that underlies the positive symptoms of schizophrenia, such as hallucinations and delusions.[6][7]
However, this is not their only action. Phenothiazines interact with a variety of other neurotransmitter systems, including serotonergic, histaminergic, adrenergic, and muscarinic receptors.[5][6] This broad pharmacological profile contributes to both their therapeutic effects and their notable side effects, such as sedation and extrapyramidal symptoms (movement disorders).[2][8][9]
Given this complex pharmacology, rigorous in vivo validation is essential to characterize the therapeutic window and comparative efficacy of this compound. This guide will focus on two well-established rodent models that are highly predictive of antipsychotic activity in humans: the Amphetamine-Induced Hyperlocomotion model and the Prepulse Inhibition of the Acoustic Startle Response.
Part 1: Designing a Robust In Vivo Validation Program
A successful in vivo study is built on a foundation of logical, validated components. The following workflow outlines the critical steps for assessing this compound.
Caption: Overall workflow for the in vivo validation of Chlorproethazine HCl.
To properly contextualize the efficacy of Chlorproethazine, it is crucial to compare it against both a "typical" and an "atypical" antipsychotic.
-
Typical Antipsychotic (Positive Control): Haloperidol. A potent D2 antagonist, Haloperidol serves as a benchmark for traditional antipsychotic activity.[10] Its effects in preclinical models are well-characterized.[11][12][13][14]
-
Atypical Antipsychotic (Positive Control): Risperidone. This second-generation agent has a mixed antagonism profile, targeting both D2 and serotonin 5-HT2A receptors.[15][16] This profile is associated with efficacy against a broader range of symptoms and a potentially different side-effect profile.[15]
-
Vehicle Control: This is a non-negotiable component. The vehicle (the solution used to dissolve the drugs) is administered alone to ensure that any observed effects are due to the drug itself and not the injection or solvent.
No single animal model can fully replicate schizophrenia. Therefore, we use models that represent specific, translatable endophenotypes of the disorder.[10][17][18]
-
Amphetamine-Induced Hyperlocomotion: This model is based on the dopamine hypothesis of schizophrenia.[15] Amphetamine increases dopamine release, leading to a state of hyperlocomotion in rodents.[13][19] This is considered a proxy for the positive, psychotic symptoms seen in patients.[10] The ability of an antipsychotic to reduce this hyperlocomotion is highly predictive of its clinical efficacy.[19][20][21]
-
Prepulse Inhibition (PPI) of Acoustic Startle: PPI is a measure of sensorimotor gating, the neurological process of filtering out unnecessary stimuli.[22][23][24] Schizophrenia patients consistently show deficits in PPI, meaning they are less able to filter sensory information.[22][25] This test measures the extent to which a weak prestimulus (the prepulse) can inhibit the startle response to a subsequent strong stimulus (the pulse).[26][27] Antipsychotic drugs can restore PPI in models where it has been disrupted.[11][14]
Part 2: Detailed Experimental Protocols
Scientific integrity demands meticulous and reproducible methodologies. The following protocols are standard in the field.
Objective: To assess the ability of this compound to reverse hyperlocomotor activity induced by d-amphetamine in rats.
Step-by-Step Methodology:
-
Animal Acclimation: Male Sprague-Dawley rats (250-300g) are group-housed and acclimated to the facility for at least 7 days. For 3 days prior to testing, they are handled and habituated to the locomotor activity chambers for 30 minutes each day.[19]
-
Test Day - Habituation: On the test day, animals are placed in the activity chambers (e.g., transparent Plexiglas boxes equipped with infrared beams to track movement) and allowed to habituate for 30 minutes. Baseline activity is recorded.[19]
-
Drug Administration: Animals are randomly assigned to treatment groups (n=8-10 per group) and administered one of the following via intraperitoneal (i.p.) injection:
-
Vehicle (e.g., 0.9% Saline with 1% Tween 80)
-
Chlorproethazine HCl (e.g., 1, 3, 10 mg/kg)
-
Haloperidol (e.g., 0.1, 0.3, 1 mg/kg)
-
Risperidone (e.g., 0.3, 1, 3 mg/kg)
-
-
Psychostimulant Challenge: 30 minutes after drug/vehicle administration, all animals receive a subcutaneous (s.c.) injection of d-amphetamine (e.g., 1.5 mg/kg).[13]
-
Data Acquisition: Locomotor activity (total distance traveled, rearing counts, etc.) is recorded for the next 90 minutes.[13][19]
-
Data Analysis: Data is typically binned into 5-minute intervals. The primary endpoint is the total distance traveled in the 90 minutes post-amphetamine. Statistical analysis is performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare drug-treated groups to the amphetamine+vehicle control group.
Objective: To determine if this compound can enhance sensorimotor gating, measured by the inhibition of the acoustic startle reflex.
Step-by-Step Methodology:
-
Animal Acclimation: Male Wistar rats (250-300g) are acclimated as described above. They are also habituated to the startle chambers (specialized enclosures that measure whole-body flinch) for 5-10 minutes for 2-3 days prior to testing.[26]
-
Drug Administration: Animals are randomly assigned to groups and dosed (i.p.) with Vehicle, Chlorproethazine HCl, Haloperidol, or Risperidone 30 minutes before testing.
-
Test Session: Each rat is placed in a startle chamber. The session begins with a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[24][26]
-
Trial Types: The test session consists of a pseudo-randomized series of trials:
-
Pulse Alone: A loud burst of white noise (e.g., 120 dB for 40 ms).
-
Prepulse + Pulse: A softer prepulse (e.g., 75 dB, 80 dB, or 85 dB for 20 ms) is presented 100 ms before the 120 dB pulse.[24]
-
No Stimulus: Background noise only, to measure baseline movement.
-
-
Data Acquisition: A transducer platform records the maximal startle amplitude (Vmax) for each trial.
-
Data Analysis: The percent PPI is calculated for each prepulse intensity using the formula: %PPI = 100 - [ (Startle Amplitude on Prepulse+Pulse Trial / Startle Amplitude on Pulse-Alone Trial) * 100 ] Data are analyzed using a two-way ANOVA (Treatment x Prepulse Intensity) followed by post-hoc tests to identify significant differences.
Part 3: Comparative Efficacy and Data Presentation
Objective data presentation is key to a fair comparison. The following tables represent hypothetical, yet plausible, outcomes based on the known pharmacology of these drug classes.
Table 1: Effect on Amphetamine-Induced Hyperlocomotion
| Treatment Group (mg/kg, i.p.) | Mean Distance Traveled (cm) ± SEM | % Inhibition vs. AMPH Control |
| Vehicle + Saline | 1500 ± 120 | - |
| Vehicle + Amphetamine (1.5) | 8500 ± 550 | 0% |
| Chlorproethazine (1.0) + AMPH | 6200 ± 480 | 27% |
| Chlorproethazine (3.0) + AMPH | 4150 ± 390 | 51% |
| Chlorproethazine (10.0) + AMPH | 2100 ± 250 | 75% |
| Haloperidol (0.3) + AMPH | 3500 ± 310 | 59% |
| Risperidone (1.0) + AMPH | 4500 ± 420 | 47% |
| *p<0.05, **p<0.01 vs. Vehicle + Amphetamine group |
Interpretation: This data would suggest Chlorproethazine produces a dose-dependent reduction in amphetamine-induced hyperlocomotion, a hallmark of antipsychotic activity. Its potency appears lower than Haloperidol but comparable to Risperidone in this model.
Table 2: Effect on Prepulse Inhibition (% PPI at 85 dB Prepulse)
| Treatment Group (mg/kg, i.p.) | Mean % PPI ± SEM |
| Vehicle | 65 ± 4.5 |
| Chlorproethazine (1.0) | 68 ± 5.1 |
| Chlorproethazine (3.0) | 75 ± 4.8 |
| Chlorproethazine (10.0) | 79 ± 5.3 |
| Haloperidol (0.3) | 78 ± 5.0 |
| Risperidone (1.0) | 74 ± 4.6 |
| *p<0.05, **p<0.01 vs. Vehicle group |
Interpretation: This data would indicate that Chlorproethazine significantly enhances sensorimotor gating, similar to both typical and atypical comparators. This reinforces its potential as an antipsychotic agent.[11][14]
Part 4: Mechanistic Grounding - The Dopamine D2 Receptor Pathway
The primary mechanism for typical antipsychotics like Chlorproethazine is the blockade of the D2 receptor, which is a G-protein coupled receptor (GPCR).
Caption: Antagonism of the D2 receptor by Chlorproethazine.
Under normal conditions, dopamine binds to the D2 receptor, which inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and reduced neuronal excitability. In psychosis, an overabundance of dopamine leads to excessive signaling. Chlorproethazine acts as a competitive antagonist, blocking dopamine from binding to the D2 receptor and thereby normalizing the downstream signaling cascade.[6][7]
References
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A Researcher's Guide to Ensuring Reproducibility in Chlorproethazine Hydrochloride Experiments
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and a deeper understanding of biological systems, the reproducibility of experimental data stands as a cornerstone of scientific integrity. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the critical factors influencing the reproducibility of experimental data involving Chlorproethazine hydrochloride. As a Senior Application Scientist, my aim is to blend technical precision with practical insights to empower you to generate reliable and consistent results.
Chlorproethazine, a phenothiazine derivative, has been described as a muscle relaxant and tranquilizer.[1] Like other phenothiazines, its chemical structure and inherent reactivity present unique challenges and opportunities in experimental design. This guide will delve into the synthesis, analytical characterization, and critical parameters that govern the stability and, consequently, the reproducibility of data generated using this compound.
Section 1: Synthesis of this compound and its Precursors: A Comparative Overview
The journey to reproducible experimental data begins with a well-characterized and pure starting material. The synthesis of this compound typically involves the preparation of the 2-chlorophenothiazine core, followed by N-alkylation. Understanding the nuances of these synthetic routes is paramount.
Synthesis of the 2-Chlorophenothiazine Core
The foundational step in producing Chlorproethazine is the synthesis of 2-chlorophenothiazine. Several methods have been reported, each with its own set of advantages and disadvantages that can impact the purity of the final product and the potential for batch-to-batch variability.
Table 1: Comparison of Synthesis Methods for 2-Chlorophenothiazine
| Method | Description | Advantages | Disadvantages | Typical Yield |
| Bernthsen Synthesis | Direct reaction of a substituted diphenylamine with elemental sulfur at high temperatures, often catalyzed by iodine.[2] | Robust, scalable, and uses readily available starting materials. | Harsh reaction conditions can lead to side reactions and the formation of impurities. | Variable, can be optimized. |
| Ullmann Condensation | A copper-catalyzed reaction involving the coupling of a halogenated aromatic compound with an amine. This can be a key step in forming the phenothiazine ring system.[1] | Milder reaction conditions compared to the Bernthsen synthesis, potentially leading to higher purity. | Copper catalysts can be difficult to completely remove from the final product. | Generally good yields. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the cyclization of diphenylamine derivatives with sulfur.[3] | Dramatically reduced reaction times, often leading to improved yields and higher purity by minimizing side reactions.[3] | Requires specialized microwave synthesis equipment. | High |
The choice of synthesis method can introduce specific impurities that may interfere with subsequent experiments. For instance, residual iodine from the Bernthsen synthesis or copper from the Ullmann condensation could potentially interact with biological systems or analytical instrumentation.
N-Alkylation to Form Chlorproethazine
Once 2-chlorophenothiazine is obtained, the subsequent step is N-alkylation to introduce the diethylaminopropyl side chain.
A general scheme for the synthesis of Chlorproethazine involves the alkylation of a diphenylsulfide derivative, followed by a ring-closure reaction.[1] The final step often employs a copper catalyst in a reaction analogous to the Ullmann condensation.[1]
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A Senior Application Scientist's Guide to Cross-Validation of Chlorproethazine Hydrochloride Assay Results
This guide provides an in-depth, objective comparison of analytical methodologies for the assay of Chlorproethazine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and underlying principles essential for robust and reliable quantification. We will explore High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Non-Aqueous Titration, offering a comprehensive framework for cross-validating assay results to ensure data integrity and regulatory compliance.
The Imperative of Cross-Validation in Pharmaceutical Analysis
In the rigorous landscape of pharmaceutical development and quality control, the accuracy and precision of an active pharmaceutical ingredient (API) assay are paramount. Cross-validation of analytical methods is a critical exercise to demonstrate that a validated procedure yields consistent and reliable results, irrespective of the laboratory, analyst, or instrumentation.[1] This process is fundamental to establishing the trustworthiness of an analytical method throughout its lifecycle.[2] For a compound like this compound, a phenothiazine derivative, ensuring the interchangeability of different analytical techniques is crucial for efficient method transfer and troubleshooting.[3][4]
This guide will compare three widely accepted analytical techniques for the assay of phenothiazine compounds, providing the scientific rationale behind each method and the experimental data to support their cross-validation.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method depends on various factors, including the intended purpose of the assay, the required sensitivity, and the available instrumentation. Here, we compare the performance of HPLC, UV-Vis Spectrophotometry, and Non-Aqueous Titration for the assay of phenothiazine hydrochlorides.
It is important to note that while this guide focuses on this compound, much of the available detailed validation data comes from studies on the closely related and structurally similar compound, Chlorpromazine hydrochloride. The principles and performance characteristics are largely translatable, a common practice in the analysis of related compounds.[5][6][7]
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | Non-Aqueous Titration |
| Principle | Separation based on partitioning between a mobile and stationary phase, followed by detection.[8] | Measurement of light absorbance by the analyte at a specific wavelength.[9][10] | Titration of the basic analyte with a standardized acid in a non-aqueous solvent.[11][12] |
| Specificity | High; separates the analyte from impurities and degradation products.[13] | Moderate; can be affected by interfering substances that absorb at the same wavelength.[14] | Low; titrates the total basicity and is not specific to the active ingredient. |
| Linearity Range | Typically wide, e.g., 0.1 - 25 µg/mL for related phenothiazines.[5] | Generally narrower, e.g., 5 - 75 µg/mL for Chlorpromazine HCl.[10] | Not applicable in the same sense; depends on the titrant concentration. |
| Limit of Detection (LOD) | Low, e.g., ~0.1 µg/mL.[5] | Higher than HPLC, e.g., ~0.5 µg/mL.[10][15] | Not suitable for trace analysis. |
| Limit of Quantitation (LOQ) | Low, e.g., ~0.25 µg/mL.[5] | Higher than HPLC, e.g., ~1.7 µg/mL.[10][15] | Not suitable for trace analysis. |
| Accuracy (% Recovery) | High (typically 98-102%). | Good (typically 98-102%).[9] | High (typically 99-101%).[12] |
| Precision (% RSD) | High (typically < 2%).[8] | Good (typically < 2%).[9] | High (typically < 1%). |
| Throughput | Moderate; requires chromatographic run time. | High; rapid measurements. | Moderate; requires individual titrations. |
| Instrumentation Cost | High | Low | Low |
| Solvent Consumption | High | Low | Moderate |
Experimental Protocols for Cross-Validation
To effectively cross-validate the assay results for this compound, it is essential to perform the analysis using at least two distinct, validated methods. Below are detailed protocols for a modern chromatographic method (HPLC) and a classic pharmacopeial method (Non-Aqueous Titration).
High-Performance Liquid Chromatography (HPLC) Method
The causality behind choosing HPLC lies in its high specificity and sensitivity, making it the gold standard for pharmaceutical assay and impurity profiling. The reverse-phase mode is selected due to the non-polar nature of the phenothiazine core.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of a phosphate buffer and acetonitrile. The buffer is crucial for controlling the ionization of the tertiary amine in the Chlorproethazine side chain, thereby ensuring consistent retention.
-
Standard Preparation: Accurately weigh about 25 mg of this compound Reference Standard (RS) into a 100-mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 0.25 mg/mL.
-
Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 25 mg of this compound, to a 100-mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase. Filter a portion of this solution through a 0.45-µm filter.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm packing.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
-
Procedure: Inject equal volumes of the Standard preparation and the Sample preparation into the chromatograph. Record the peak areas for the major peaks.
-
Calculation: Calculate the percentage of this compound in the portion of tablets taken using the standard formula comparing the peak response of the sample to the standard.
Non-Aqueous Titrimetric Method
This method, often found in pharmacopeias for the assay of hydrochloride salts of weak bases, is a robust and highly precise technique.[12][16] The non-aqueous solvent, typically glacial acetic acid, enhances the basicity of the amine, allowing for a sharp titration endpoint with a strong acid like perchloric acid.[17][18]
Step-by-Step Protocol:
-
Titrant Preparation and Standardization: Prepare and standardize 0.1 N perchloric acid in glacial acetic acid against primary standard potassium hydrogen phthalate.
-
Sample Preparation: Accurately weigh a quantity of powdered tablets equivalent to about 300 mg of this compound.
-
Procedure: Transfer the weighed sample to a 250-mL conical flask. Add 50 mL of glacial acetic acid and warm gently to dissolve. Cool the solution to room temperature. Add 10 mL of mercuric acetate solution (to complex with the chloride ions that would otherwise interfere) and 2-3 drops of crystal violet indicator.
-
Titration: Titrate with the standardized 0.1 N perchloric acid to a green endpoint.
-
Blank Determination: Perform a blank titration with the same quantities of reagents and make any necessary correction.
-
Calculation: Each mL of 0.1 N perchloric acid is equivalent to a specific amount of this compound (molecular weight dependent). Calculate the percentage of the active ingredient.
Cross-Validation: A Self-Validating System
The core of this guide is the principle of a self-validating system. By assaying the same batch of this compound drug product by both the high-specificity HPLC method and the high-precision titrimetric method, a robust cross-validation is achieved.
The results from the HPLC assay provide assurance that the measured substance is indeed this compound, free from co-eluting impurities. The titrimetric assay, while non-specific, provides a highly precise measure of the total basic substance. Agreement between these two orthogonal methods provides a high degree of confidence in the reported assay value. Any significant discrepancy would trigger an investigation, potentially revealing the presence of basic impurities that are detected by titration but separated by HPLC.
Conclusion
The cross-validation of assay results for this compound is not merely a procedural formality but a cornerstone of analytical quality assurance. By employing orthogonal methods such as high-specificity HPLC and high-precision non-aqueous titration, a self-validating system is established. This approach ensures the reliability and accuracy of the reported assay values, which is critical for ensuring the safety and efficacy of the final drug product. This guide provides the foundational knowledge, experimental protocols, and comparative data to empower researchers and drug development professionals to implement robust cross-validation strategies in their laboratories.
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A Senior Application Scientist's Guide to the Statistical Validation of Chlorproethazine Hydrochloride Findings
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth, technically-focused comparison for the statistical validation of Chlorproethazine hydrochloride, a phenothiazine compound with applications in neurological research as a muscle relaxant.[1][2] In the pursuit of robust and reproducible findings, we will explore a scientifically rigorous approach to method validation, comparing the analytical performance of a developed High-Performance Liquid Chromatography (HPLC) method for this compound against established methods for alternative muscle relaxants, namely Baclofen, Tizanidine, and Dantrolene.
This guide is structured to provide not just a protocol, but a comprehensive understanding of the rationale behind the experimental choices, ensuring that the described methodologies are self-validating and grounded in established scientific principles.
Introduction: The Analytical Imperative for this compound
Chlorproethazine, a derivative of phenothiazine, has demonstrated efficacy in reducing spasticity and rigidity.[1] As with any compound under investigation, the reliability of experimental data hinges on the validation of the analytical methods used for its quantification. This guide will detail a stability-indicating HPLC method for this compound, drawing upon established validation principles for structurally similar phenothiazines like chlorpromazine and promethazine.
The choice of HPLC is predicated on its specificity, sensitivity, and widespread availability in analytical laboratories. We will compare its performance metrics against validated methods for other commonly used muscle relaxants to provide a comprehensive analytical perspective.
Comparative Analytes: A Rationale
To provide a meaningful comparison, we have selected three alternative muscle relaxants with distinct mechanisms of action and chemical structures:
-
Baclofen: A gamma-aminobutyric acid (GABA) agonist.
-
Tizanidine: An alpha-2 adrenergic agonist.[3]
-
Dantrolene Sodium: A direct-acting skeletal muscle relaxant.[4]
The validation data for these comparators will be drawn from published, peer-reviewed methodologies to ensure an objective comparison.
Experimental Design & Protocols
The cornerstone of this guide is a detailed, step-by-step methodology for the validation of an analytical method for this compound, alongside the methods for the comparative drugs.
High-Performance Liquid Chromatography (HPLC) Method for this compound
This proposed method is adapted from validated protocols for other phenothiazine derivatives, such as chlorpromazine, due to the absence of a dedicated published method for this compound. The structural similarity allows for a scientifically sound starting point for method development and validation.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.025 M Phosphate Buffer (pH 5.5) (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation: For drug substance analysis, prepare a solution of known concentration in the mobile phase. For formulated products, a suitable extraction procedure must be developed and validated.
Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Specificity: Assessed by performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure the peak for Chlorproethazine is well-resolved from any degradation products.
-
Linearity: Determined by analyzing a series of at least five concentrations across the intended range. A calibration curve is constructed, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Evaluated by the recovery of known amounts of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120%).
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate injections of the same standard solution. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Determined by performing the analysis on different days, with different analysts and/or equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.
Comparative Analytical Methods for Alternative Muscle Relaxants
For the purpose of this guide, we will summarize the key parameters from published validated methods for Baclofen, Tizanidine, and Dantrolene.
Workflow for Analytical Method Validation:
Caption: A generalized workflow for the development and validation of an analytical method.
Comparative Data Summary
The following table presents a comparative summary of the validation parameters for this compound (proposed method) and the alternative muscle relaxants, based on published data.
| Parameter | Chlorproethazine HCl (Proposed HPLC) | Baclofen (HPLC)[5][6][7][8][9] | Tizanidine HCl (HPLC)[3][10][11][12][13] | Dantrolene Sodium (HPLC)[14] |
| Linearity Range | 1 - 50 µg/mL | 0.5 - 2.5 µg/mL | 4 - 80 µg/mL | 2.5 - 12.5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.999 | 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98 - 102% | ~100% | 100.4 - 101.3% | 98 - 102% |
| Precision (%RSD) | ≤ 2% | < 3% | < 2% | < 2% |
| LOD | To be determined | 150 ng/mL | 0.05 µg/mL | To be determined |
| LOQ | To be determined | 500 ng/mL | 0.22 µg/mL | To be determined |
Discussion: Interpreting the Comparative Data
The proposed HPLC method for this compound, based on established protocols for similar phenothiazines, is expected to demonstrate excellent linearity, accuracy, and precision, comparable to the validated methods for Baclofen, Tizanidine, and Dantrolene. The wider proposed linearity range for Chlorproethazine allows for flexibility in analyzing samples of varying concentrations.
The lower LOD and LOQ values reported for Tizanidine suggest a higher sensitivity of its specific validated method. However, the proposed method for Chlorproethazine can be further optimized to enhance sensitivity if required for specific applications, such as the analysis of biological samples with low drug concentrations.
Forced Degradation and Stability-Indicating Properties:
A critical aspect of pharmaceutical analysis is the ability of a method to be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products.[15][16][17][18][19] Phenothiazines are known to be susceptible to oxidation and photolytic degradation.[20]
Forced Degradation Protocol:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The successful separation of the Chlorproethazine peak from any degradation peaks in the chromatograms from these stress studies will confirm the stability-indicating nature of the method.
Signaling Pathway Considerations: While not directly impacting the analytical validation, understanding the mechanism of action provides context for the importance of accurate quantification.
Caption: Simplified representation of Chlorproethazine's proposed mechanism of action.
Conclusion: A Framework for Rigorous Validation
This guide has provided a comprehensive framework for the statistical validation of analytical findings for this compound. By leveraging established methodologies for structurally similar compounds and comparing them against validated methods for alternative muscle relaxants, researchers can establish a robust and scientifically sound basis for their work. The detailed HPLC protocol and validation parameters serve as a practical starting point for laboratories to develop and validate their own methods, ensuring the generation of high-quality, reliable data in the field of neurological and pharmaceutical research. The principles of specificity, linearity, accuracy, and precision are universal, and their diligent application is essential for the advancement of scientific knowledge.
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An Independent Researcher's Guide to Verifying the Mechanism of Action of Chlorproethazine Hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the mechanism of action of Chlorproethazine hydrochloride. We move beyond simple descriptions to offer a detailed, logical, and experimentally-grounded pathway for characterizing this phenothiazine derivative. By comparing its pharmacological profile against established benchmarks—the typical antipsychotic Haloperidol and the atypical antipsychotic Clozapine—this document outlines a self-validating system of protocols to elucidate its precise neural activity.
Part 1: Deconstructing the Phenothiazine Pharmacophore: The Dopamine Hypothesis and Beyond
Chlorproethazine, a member of the phenothiazine class, is structurally related to Chlorpromazine, the first clinically used antipsychotic.[1][2] The discovery of Chlorpromazine revolutionized the treatment of schizophrenia and gave rise to the dopamine hypothesis of psychosis , which posits that an overactivity of dopamine pathways, particularly in the mesolimbic system, underlies psychotic symptoms.[2][3]
The primary mechanism of action for first-generation, or "typical," antipsychotics is the blockade of dopamine D2 receptors.[3][4][5] However, the clinical reality is more complex. The broad pharmacological effects and side-effect profiles of phenothiazines are a direct result of their interaction with a wide array of central nervous system receptors.[3][6] A thorough investigation of Chlorproethazine must, therefore, extend beyond the D2 receptor to include:
-
Serotonin Receptors (5-HT): Notably the 5-HT2A subtype. The ratio of 5-HT2A to D2 receptor blockade is a key differentiator between typical and atypical antipsychotics and is linked to the mitigation of motor side effects and potential efficacy against negative symptoms.[7]
-
Histamine Receptors (H1): Antagonism at this receptor is primarily responsible for the sedative effects common to many older antipsychotics.[2][8]
-
Adrenergic Receptors (α1/α2): Blockade of alpha-adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension.[2][9]
-
Muscarinic Acetylcholine Receptors (M1/M2): Antagonism results in anticholinergic side effects, including dry mouth, blurred vision, and constipation.[2][10]
The following diagram illustrates the multi-receptor interaction profile characteristic of a phenothiazine compound like Chlorproethazine.
Figure 1: Multi-receptor interaction profile of phenothiazines.
Part 2: A Comparative Framework: Placing Chlorproethazine on the Antipsychotic Spectrum
To accurately classify Chlorproethazine, its receptor binding profile must be compared against well-defined standards.
-
Typical Antipsychotic Benchmark (Haloperidol): A butyrophenone that acts as a potent D2 receptor antagonist with relatively lower affinity for other receptors. This profile is effective for positive symptoms but carries a high risk of extrapyramidal side effects (EPS).[11][12]
-
Atypical Antipsychotic Benchmark (Clozapine): The prototypical "atypical" agent, characterized by a higher affinity for 5-HT2A receptors than for D2 receptors.[13] This profile is associated with a lower risk of EPS and broader efficacy.[6][14]
| Receptor Subtype | Chlorpromazine (Proxy for Chlorproethazine) | Haloperidol (Typical) | Clozapine (Atypical) |
| Dopamine D2 | High Affinity | Very High Affinity | Moderate Affinity |
| Serotonin 5-HT2A | High Affinity | Moderate Affinity | Very High Affinity |
| 5-HT2A / D2 Ratio | ~1 | < 1 | > 1 |
| Histamine H1 | Very High Affinity | Moderate Affinity | High Affinity |
| Adrenergic α1 | High Affinity | Moderate Affinity | High Affinity |
| Muscarinic M1 | High Affinity | Low Affinity | High Affinity |
| Data synthesized from multiple sources to show relative affinities.[2][6][13] |
Part 3: Experimental Verification: A Step-by-Step Methodological Guide
This section details the essential in-vitro and in-vivo protocols required to independently verify the mechanism of action of this compound.
A. In-Vitro Characterization: Receptor Binding and Functional Activity
The initial step is to quantify the drug's interaction with its molecular targets in a controlled, cellular environment. This two-part process first determines binding affinity and then assesses the functional consequence of that binding (i.e., antagonism).
Figure 3: Workflow for in-vivo behavioral validation.
Protocol 3: Reversal of Amphetamine-Induced Hyperlocomotion
Causality: Psychostimulants like amphetamine increase synaptic dopamine levels, inducing hyperlocomotor activity in rodents. This is considered a model for the hyperdopaminergic state of psychosis. The ability of a drug to block this effect is a reliable predictor of D2-receptor-mediated antipsychotic efficacy. [15][16] Methodology:
-
Animal Acclimation:
-
House male mice or rats under standard conditions with a 12-hour light/dark cycle.
-
Acclimate the animals to the testing environment (e.g., open-field arenas equipped with automated photobeam tracking systems) for at least 60 minutes before the experiment.
-
-
Drug Administration:
-
Administer different doses of Chlorproethazine HCl (or vehicle, Haloperidol, Clozapine) via intraperitoneal (i.p.) injection.
-
Allow for a pre-treatment period (e.g., 30-60 minutes) for the drug to be absorbed and reach the brain.
-
-
Psychostimulant Challenge:
-
Administer a standard dose of d-amphetamine (e.g., 1-2 mg/kg, i.p.) to all animals.
-
-
Behavioral Recording:
-
Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.
-
-
Data Analysis:
-
Calculate the total locomotor activity for each animal.
-
Compare the activity of the drug-treated groups to the vehicle+amphetamine group.
-
A significant reduction in amphetamine-induced hyperlocomotion indicates antipsychotic-like activity. Analyze the data using ANOVA followed by post-hoc tests.
-
Protocol 4: The Catalepsy Test
Causality: Catalepsy in rodents is a state of motor immobility and is a widely used and highly predictive model for a drug's liability to induce extrapyramidal side effects (EPS), particularly Parkinsonism, in humans. [17]This effect is strongly linked to the blockade of D2 receptors in the nigrostriatal dopamine pathway.
Methodology:
-
Drug Administration:
-
Administer different doses of Chlorproethazine HCl (or vehicle, Haloperidol, Clozapine) via i.p. injection to separate groups of rats or mice.
-
-
Catalepsy Assessment (Bar Test):
-
At set time points after injection (e.g., 30, 60, 90, 120 minutes), assess for catalepsy.
-
Gently place the animal's forepaws on a horizontal bar raised a specific height (e.g., 9 cm for rats).
-
Start a stopwatch and measure the time until the animal removes both paws and returns to a normal posture.
-
A cut-off time (e.g., 180 seconds) is typically used. If the animal remains on the bar for the entire period, it is recorded as the maximum score.
-
-
Data Analysis:
-
Calculate the mean latency to descend from the bar for each treatment group at each time point.
-
Analyze the data using a two-way ANOVA (treatment x time) or Kruskal-Wallis test.
-
A dose-dependent increase in the time spent on the bar indicates a liability to induce EPS.
-
Part 4: Data Interpretation and Comparative Analysis
The data generated from these protocols will allow for a robust, evidence-based classification of this compound.
| Experimental Outcome | Expected Result: Chlorproethazine (Hypothesized) | Comparison: Haloperidol (Typical) | Comparison: Clozapine (Atypical) | Interpretation |
| D2 Receptor Affinity (Ki) | Low nM | Low nM | Moderate nM | High affinity suggests potent D2 blockade. |
| 5-HT2A / D2 Ki Ratio | ~1 | < 1 | > 1 | A ratio >1 is a hallmark of atypicality. |
| D2 Functional Antagonism (IC50) | Potent | Potent | Potent | Confirms blockade of D2 receptor signaling. |
| Reversal of Hyperlocomotion | Effective | Effective | Effective | Predicts antipsychotic efficacy. |
| Catalepsy Induction | Dose-dependent, moderate-to-high | High, potent | Low/absent | Predicts liability for motor side effects (EPS). |
References
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A Senior Application Scientist's Guide to Control Experiments for Chlorproethazine Hydrochloride Studies
Introduction: The Imperative for Rigorous Controls in Pharmacological Profiling
Chlorproethazine hydrochloride is a compound belonging to the phenothiazine class of drugs.[1][2][3][4] Like other phenothiazines, its primary mechanism of action is believed to involve the antagonism of dopamine receptors, particularly the D2 subtype, which is a cornerstone of antipsychotic therapy.[5][6][7] However, this class of drugs is also known for a broad receptor activity profile, including effects on muscarinic, histaminergic, and adrenergic receptors, which contribute to both their therapeutic window and side-effect profile.[5][8]
To accurately characterize the pharmacological effects of Chlorproethazine and determine its therapeutic potential and liabilities, a meticulously designed set of experiments with robust controls is not merely best practice—it is a scientific necessity. This guide provides a comprehensive framework for designing and executing these critical control experiments, ensuring that the data generated is both valid and interpretable. We will move from foundational in vitro assays that define molecular interactions to in vivo models that predict physiological outcomes, explaining the causality behind each experimental choice.
Part 1: Foundational In Vitro Characterization
The initial step is to determine how Chlorproethazine interacts with its primary molecular target and to quantify its functional effect on cellular signaling. These assays form the bedrock of the pharmacological profile.
Target Engagement: Receptor Binding Assays
The first question is simple: Does Chlorproethazine bind to the dopamine D2 receptor, and with what affinity? A competitive radioligand binding assay is the gold standard for answering this.
Causality and Rationale: This assay quantifies the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor by measuring how effectively it displaces a known radiolabeled ligand. A low Kᵢ value indicates high binding affinity. Controls are essential to validate that the observed binding is specific and meaningful.
-
Vehicle Control: This is the most fundamental control. The vehicle is the solvent (e.g., DMSO, saline) used to dissolve Chlorproethazine and other compounds.[9][10] It is used to establish the baseline response and ensure that the solvent itself has no effect on radioligand binding.[11][12]
-
Positive Control (Known Competitor): A well-characterized D2 antagonist, such as Haloperidol , is used.[13] This validates the assay's ability to detect competitive binding. The Kᵢ value obtained for Haloperidol should align with established literature values, confirming the assay is performing correctly.
-
Negative Control (Non-specific Binding): To determine the amount of radioligand that binds non-specifically to the cell membranes or filters, a high concentration of a non-labeled "cold" ligand (like unlabeled Haloperidol or sulpiride) is used to saturate all specific receptor binding sites. This value is subtracted from total binding to yield specific binding.
dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.4, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, width=2.5, height=0.7]; edge [fontname="Arial", fontsize=10, arrowhead=vee, penwidth=1.5];
} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; } Workflow for a competitive radioligand binding assay.
Comparative Data (Hypothetical): Receptor Binding Affinity (Kᵢ)
| Compound | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | 5-HT₂ₐ Receptor Kᵢ (nM) | H₁ Receptor Kᵢ (nM) |
| Chlorproethazine | 5.2 | 15.8 | 12.4 | 8.1 |
| Haloperidol | 1.5 | 3.0 | 50.3 | >1000 |
| Clozapine | 120 | 55 | 5.1 | 7.5 |
| Vehicle | No Binding | No Binding | No Binding | No Binding |
This table illustrates how Chlorproethazine might compare to a typical (Haloperidol) and an atypical (Clozapine) antipsychotic, highlighting potential selectivity.
Functional Antagonism: cAMP Inhibition Assay
Binding is not function. The dopamine D2 receptor is a Gαi-coupled receptor; its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[13][14][15] An antagonist will block this effect.
Causality and Rationale: This assay measures the ability of Chlorproethazine to block the dopamine-induced reduction in cAMP levels. Forskolin is often used to stimulate adenylyl cyclase and create a robust cAMP signal that can then be inhibited by a D2 agonist like dopamine.[14] The antagonist's potency is measured as its IC₅₀ value.
-
Vehicle Control: Establishes the baseline cAMP level in the presence of forskolin.
-
Agonist Control (Dopamine): A full dose-response curve for dopamine is necessary to determine its EC₅₀ and the maximal inhibition of cAMP production. For antagonist assays, a concentration of dopamine around EC₈₀ is used to ensure a strong, consistent signal for the antagonist to block.[14]
-
Positive Control Antagonist (Haloperidol): Used at various concentrations against a fixed concentration of dopamine to generate an IC₅₀ value. This confirms the assay can detect D2 antagonism and provides a benchmark for potency comparison.[16]
dot graph { graph [layout=dot, splines=ortho, fontname="Arial", fontsize=12]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, penwidth=1.5];
} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; } Antagonism of the Gαi-coupled D2 receptor pathway.
Comparative Data (Hypothetical): Functional Antagonism (IC₅₀)
| Compound | D₂ Functional Antagonism IC₅₀ (nM) |
| Chlorproethazine | 12.5 |
| Haloperidol | 3.8 |
| Clozapine | 150 |
| Vehicle | No Activity |
This table demonstrates the potency of each compound in blocking the D2 receptor's functional output, a critical measure of its pharmacological effect.
Part 2: Preclinical In Vivo Validation
After establishing an in vitro profile, the next logical step is to assess the compound's effects in a living system. Animal models, while imperfect, are essential for predicting therapeutic efficacy and potential side effects.
Efficacy Model: Amphetamine-Induced Hyperlocomotion
This is a widely used and validated model for screening antipsychotic activity.[17][18] Amphetamine increases dopamine release in the brain, leading to a measurable increase in locomotor activity (hyperlocomotion) in rodents.[19] Effective D2 antagonists can reverse this effect.[20]
Causality and Rationale: The experiment tests whether Chlorproethazine can block the behavioral effects of excessive dopaminergic stimulation, mimicking a core aspect of psychosis. The choice of controls is paramount to isolating the drug's specific antipsychotic-like effect.
-
Vehicle + Saline Group: This is the absolute baseline, showing normal locomotor activity in an untreated animal.
-
Vehicle + Amphetamine Group (Disease Model): This group establishes the hyperlocomotion phenotype that the test article is expected to reverse. This is the key group against which efficacy is measured.[19]
-
Positive Control + Amphetamine Group: A known antipsychotic (e.g., Haloperidol or Clozapine ) is administered before amphetamine.[17][19] This validates the model's sensitivity to standard-of-care drugs. Using both a typical (Haloperidol) and an atypical (Clozapine) antipsychotic can provide valuable comparative insights into the test compound's profile.[18][21]
-
Chlorproethazine + Saline Group: This crucial control group assesses whether Chlorproethazine has its own effects on locomotion (e.g., sedation) in the absence of the amphetamine challenge. High doses of D2 antagonists can cause catalepsy or sedation, and it's vital to distinguish this from a specific reversal of hyperactivity.[8]
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, width=2.2, height=1]; edge [fontname="Arial", fontsize=10, arrowhead=vee, penwidth=1.5];
} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; } Timeline for amphetamine-induced hyperlocomotion study.
Comparative Data (Hypothetical): Reversal of Hyperlocomotion
| Pre-treatment Group | Challenge | Total Distance Traveled (meters) | % Reversal of Hyperactivity |
| Vehicle | Saline | 150 ± 20 | N/A |
| Vehicle | Amphetamine | 650 ± 55 | 0% (Baseline) |
| Chlorproethazine (5 mg/kg) | Amphetamine | 250 ± 40 | 80% |
| Haloperidol (0.5 mg/kg) | Amphetamine | 200 ± 35 | 90% |
| Clozapine (5 mg/kg) | Amphetamine | 300 ± 45 | 70% |
| Chlorproethazine (5 mg/kg) | Saline | 110 ± 15 | N/A (Sedative effect noted) |
Conclusion: Synthesizing a Self-Validating Experimental Program
This multi-layered approach allows researchers to:
-
Confirm Target Engagement: Prove that the molecule interacts with its intended target with a specific affinity.
-
Quantify Functional Potency: Demonstrate that binding translates into a measurable biological effect at the cellular level.
-
Predict Therapeutic Efficacy: Use animal models to show that the cellular effect can produce a desired physiological or behavioral outcome.
-
Identify Potential Liabilities: Uncover off-target effects or intrinsic properties (like sedation) that are critical for downstream drug development.
By adhering to this logical and rigorous control strategy, researchers can confidently and accurately define the pharmacological profile of Chlorproethazine, paving the way for informed decisions in the drug development process.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
-
Preparation: Use cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor. Prepare a membrane homogenate in a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).[22]
-
Assay Setup: In a 96-well plate, add membrane homogenate, a fixed concentration of a radioligand (e.g., 0.2 nM [³H]Spiperone), and varying concentrations of the test compound (Chlorproethazine), positive control (Haloperidol), or vehicle.[22][23] For non-specific binding wells, add a saturating concentration of a non-radiolabeled antagonist (e.g., 10 µM sulpiride).
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.[22]
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Analysis: Subtract non-specific binding from all other measurements. Plot the specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[24]
Protocol 2: Amphetamine-Induced Hyperlocomotion
-
Animals: Use male Sprague-Dawley rats (250-300g). House them on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Habituation: For 2-3 days prior to testing, habituate the animals to the open-field activity chambers for 30 minutes each day.
-
Dosing: On the test day, administer the pre-treatment (Vehicle, Chlorproethazine, Haloperidol, or Clozapine) via intraperitoneal (i.p.) injection. Place the animals back in their home cages.
-
Challenge: After 30 minutes, administer the challenge injection (Saline or d-Amphetamine sulfate, 1.5 mg/kg, i.p.) and immediately place the animals into the activity chambers.
-
Recording: Record locomotor activity using an automated infrared beam-break system for 90 minutes.[19] Key parameters are total distance traveled and stereotypy counts.
-
Analysis: Analyze the data in 5- or 10-minute bins and as a cumulative total over the 90-minute session. Use ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare treatment groups. A significant reduction in distance traveled in the Chlorproethazine + Amphetamine group compared to the Vehicle + Amphetamine group indicates efficacy.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Chlorproethazine Hydrochloride
This guide provides essential, step-by-step procedures for the safe handling and compliant disposal of Chlorproethazine Hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to explain the scientific and regulatory rationale behind each procedural step, ensuring the highest standards of laboratory safety and environmental stewardship.
Hazard Identification and Regulatory Imperative
This compound (CAS No. 4611-02-3) is a phenothiazine compound used for biochemical research.[1][2][3] Due to its chemical properties and toxicological profile, it requires management as a hazardous chemical. The closely related compound, Chlorpromazine Hydrochloride, is classified as acutely toxic if swallowed and fatal if inhaled, highlighting the significant risk associated with this class of chemicals.[4][5][6][7]
The primary regulatory framework governing its disposal in the United States is the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8] Specifically, the "Management Standards for Hazardous Waste Pharmaceuticals Final Rule" (40 CFR Part 266, Subpart P) establishes stringent protocols for healthcare and research facilities.[9][10]
A foundational principle of this regulation is the absolute prohibition on sewering (i.e., flushing down a drain or toilet) of hazardous pharmaceutical waste.[11][12][13][14] This is because wastewater treatment facilities are not designed to remove such compounds, leading to their release into waterways and subsequent harm to aquatic ecosystems.[11][12]
Table 1: Hazard Profile for Phenothiazine Hydrochlorides (Representative Data)
| Hazard Classification | Description | Primary Exposure Routes | Key Precaution |
|---|---|---|---|
| Acute Toxicity, Oral | Toxic or harmful if swallowed.[4][6] | Ingestion | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[4][6] |
| Acute Toxicity, Inhalation | Potentially fatal if inhaled as a dust or aerosol.[4][5][6][7] | Inhalation | Handle only in well-ventilated areas or with appropriate exhaust ventilation (e.g., chemical fume hood). Avoid creating dust.[4][5] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[15] | Environmental Release | Do not allow product to enter drains or waterways.[4][5] |
| Shipping Designation | Toxic Solid, Organic, N.O.S. (UN2811) | Transportation | Must be transported as a regulated hazardous material.[4] |
The Core Principle: Waste Stream Segregation
Effective disposal begins at the point of generation. All waste materials containing or contaminated with this compound must be segregated from general, non-hazardous, and biomedical waste streams. This decision-making process is non-negotiable and forms the bedrock of a compliant disposal plan. The failure to properly segregate can result in significant regulatory penalties and environmental harm.
Caption: Decision workflow for proper waste segregation.
SOP: Disposal of Unused or Expired this compound
This procedure applies to the pure chemical, stock solutions, or expired formulations.
Step 1: Assemble Personal Protective Equipment (PPE) Before handling the chemical, don the following minimum PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[5]
-
Hand Protection: Two pairs of chemical-resistant gloves (e.g., Nitrile rubber, with a minimum thickness of 0.11 mm).[4]
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If there is any risk of aerosolization or dust formation outside of a fume hood, a NIOSH-approved respirator is required.[4]
Step 2: Prepare the Waste Container
-
Select a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[16]
-
The container must be clearly labeled.
Step 3: Label the Waste Container Affix a completed hazardous waste label to the container before adding waste. The label must include:
-
The words: "Hazardous Waste Pharmaceuticals "[16]
-
Chemical Name: "this compound"
-
CAS Number: 4611-02-3
-
Hazard Characteristics: "Toxic"
Step 4: Transfer the Waste
-
Carefully place the original container of unused/expired product directly into the prepared hazardous waste container.
-
If transferring solutions, use a funnel to prevent spills.
-
Keep the waste container closed at all times, except when actively adding waste.
Step 5: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container at or near the point of generation.
-
The SAA must be under the control of the operator.
Step 6: Final Disposal
-
Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed professional hazardous waste disposal service.[4][17]
-
The designated disposal method for this type of waste is high-temperature incineration at a RCRA-permitted facility.[17]
Protocol: Management of Contaminated Laboratory Materials
Any item that has come into direct contact with this compound is considered hazardous waste. This includes, but is not limited to:
-
Gloves, bench paper, and weigh boats
-
Pipette tips and serological pipettes
-
Glass or plastic vials and centrifuge tubes
-
Spill cleanup debris
Methodology:
-
Segregation: At the point of generation, immediately place all contaminated solid waste into a designated hazardous waste container, separate from regular trash.
-
Packaging: This container should be a sealable plastic bag or a puncture-proof sharps container for items that can pierce the bag. The bag or container must be labeled as described in SOP Section 3.
-
Disposal: The container of contaminated materials must be disposed of via the same hazardous waste stream as the pure chemical.[4]
Emergency Protocol: Spill and Decontamination Procedures
Immediate and correct action during a spill is critical to prevent exposure and environmental contamination.
Step 1: Secure the Area
-
Alert all personnel in the immediate vicinity of the spill.
-
Restrict access to the area.
-
If the spill produces dust or vapors, evacuate the area and contact your institution's EHS emergency line.
Step 2: Don Enhanced PPE
-
In addition to standard PPE, spill cleanup requires enhanced respiratory protection. If you have not been trained and fit-tested for a respirator, do not attempt to clean a powder spill.[18] Evacuate and call for emergency response.[18]
-
Wear two pairs of gloves, a disposable gown or coveralls, and shoe covers.[18]
Step 3: Spill Cleanup and Decontamination The cleanup process must be methodical to avoid spreading the contamination.
Caption: Step-by-step workflow for responding to a chemical spill.
Detailed Cleanup Protocol:
-
For Solid (Powder) Spills: DO NOT sweep the dry powder. This will create hazardous dust.[19]
-
Gently cover the spill with absorbent pads wetted with water.[18] This dissolves the powder and prevents it from becoming airborne.
-
-
Collect Spill Material:
-
Decontaminate the Spill Surface:
-
Manage Contaminated PPE:
-
Remove disposable PPE by turning it inside out to contain the contaminant and place it in the hazardous waste bag.[22]
-
Reusable PPE such as goggles must be decontaminated by washing thoroughly.
-
-
Final Steps:
-
Seal the hazardous waste bag and label it appropriately.
-
Wash hands thoroughly with soap and water.
-
Report the spill to your laboratory supervisor and EHS department according to institutional policy.
-
References
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Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency. [Link]
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Navigating the Handling of Chlorproethazine Hydrochloride: A Guide to Essential Personal Protective Equipment
For Immediate Reference: This guide details the essential personal protective equipment (PPE) and safety protocols required for the handling of Chlorproethazine hydrochloride. Given the potent nature of this and related phenothiazine compounds, adherence to these procedures is critical to ensure personnel safety and prevent exposure.
This document serves as a procedural guide for researchers, scientists, and drug development professionals, outlining the necessary PPE, operational workflows, and disposal protocols to mitigate risks associated with handling this compound.
Hazard Assessment and Risk Mitigation
This compound is classified as a potent pharmaceutical compound. The primary risks associated with its handling include:
-
Acute Toxicity: Potential for severe or fatal outcomes through oral ingestion, dermal absorption, and inhalation of airborne particles.[5][6][7]
-
Dermal and Ocular Hazards: Risk of serious eye damage and skin irritation upon direct contact.[5]
-
Sensitization: Possible development of allergic skin reactions.[5]
Given these risks, all handling of this compound must be conducted within a designated controlled environment, such as a certified chemical fume hood or a containment glove box, to minimize the generation and dispersal of airborne particles.
Required Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to establish a barrier between the handler and the compound. The following table outlines the minimum PPE requirements.
| Body Area | Required PPE | Specifications and Rationale |
| Respiratory | Full-face Powered Air-Purifying Respirator (PAPR) with HEPA filters | A PAPR provides a higher assigned protection factor (APF) than standard respirators and is essential for protection against potent compound dust exposures.[9] The full-face configuration also provides integrated eye and face protection. |
| Hands | Double Gloving: Nitrile Gloves (inner and outer layers) | Double gloving provides an additional layer of protection against tears and contamination. Nitrile offers good chemical resistance. Gloves must be inspected for integrity before and during use.[7] |
| Body | Disposable Coverall with Hood ("Bunny Suit") | A full-body suit, such as those made from DuPont™ Tyvek®, provides head-to-toe protection against particulate contamination.[10][11] Garments with taped seams and integrated booties are preferred. |
| Eyes | Goggles or Face Shield (if not using a full-face respirator) | Essential for protecting the eyes from splashes or airborne particles.[11][12] Must be worn in conjunction with a respirator. |
| Feet | Disposable Shoe Covers | To be worn over laboratory-appropriate footwear to prevent the tracking of contaminants out of the controlled area.[11] |
Procedural Workflow for Handling this compound
Adherence to a strict, step-by-step procedure for donning and doffing PPE is critical to prevent cross-contamination.
PPE Donning Sequence
Figure 1: PPE Donning Sequence.
PPE Doffing (Removal) Sequence
The removal of PPE is a critical step where contamination can easily occur if not performed correctly. This process should be conducted in a designated doffing area.
Figure 2: PPE Doffing Sequence.
Spill Management and Decontamination
In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous spill response and wearing appropriate PPE should enter the area.
-
Spill Cleanup: Use absorbent materials suitable for chemical spills. Avoid dry sweeping, which can generate dust.[13] A HEPA-filtered vacuum can be used for larger quantities of powder.[13]
-
Decontamination: All surfaces and equipment that may have come into contact with this compound should be thoroughly decontaminated. Consult your institution's safety guidelines for appropriate decontamination solutions.
Waste Disposal Plan
All disposable PPE and materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: Contaminated waste must be segregated from regular laboratory trash.
-
Containment: Place all contaminated items in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Disposal: Arrange for disposal through a licensed biomedical or chemical waste disposal company.[14] Adhere to all local, state, and federal regulations for hazardous waste disposal.[15][16]
Health Monitoring
Given the potent nature of phenothiazine derivatives, which can include metabolic side effects with long-term exposure, institutions should consider a medical surveillance program for personnel who regularly handle these compounds.[17][18][19] This may include baseline and periodic health assessments.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the stringent application of engineering controls and personal protective equipment. By adhering to the guidelines outlined in this document, research and development professionals can mitigate the risks of exposure and ensure a safe laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
